uPSEM792 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O.ClH/c1-17-13-4-11-9-2-8(5-15-6-9)10(11)3-12(13)16-7-14(17)18;/h3-4,7-9,15H,2,5-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHPEJUYEXNGCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C3C4CC(C3=C2)CNC4)N=CC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of uPSEM792 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
uPSEM792 hydrochloride is a highly potent and selective agonist for engineered ion channels, playing a crucial role in the field of chemogenetics. This document provides a comprehensive overview of its mechanism of action, binding affinities, and functional data. It is designed to serve as a technical guide for researchers utilizing this advanced chemogenetic tool for precise neuronal modulation. This compound is a member of a class of compounds known as Pharmacologically Selective Effector Molecules (PSEMs), which are designed to interact with Pharmacologically Selective Actuator Modules (PSAMs). This technology allows for the non-invasive control of specific neuronal populations in vivo.
Introduction to Chemogenetics: The PSAM/PSEM System
Chemogenetics refers to the use of engineered receptors and exogenous small molecules to control cell signaling and activity. The PSAM/PSEM system is a key technology in this field, offering precise temporal and spatial control over neuronal populations.
-
Pharmacologically Selective Actuator Modules (PSAMs): These are chimeric ligand-gated ion channels. They are engineered by fusing a modified ligand-binding domain (LBD) from a nicotinic acetylcholine receptor (nAChR α7) to the ion pore domain (IPD) of another receptor, such as the glycine receptor (GlyR) or the serotonin type 3 receptor (5-HT3). This creates a novel receptor that is unresponsive to endogenous ligands but can be activated by a specific PSEM.[1][2][3]
-
Pharmacologically Selective Effector Molecules (PSEMs): These are synthetic small molecules, like this compound, designed to selectively bind to and activate the engineered PSAMs.[1][3]
The combination of a PSEM with a PSAM expressed in a specific cell population allows for targeted modulation of those cells' activity.
This compound: Mechanism of Action
This compound functions as a potent agonist at two specific engineered receptors: PSAM4-GlyR and PSAM4-5HT3.[4] The "4" in PSAM4 denotes a specific set of mutations in the nAChR α7 LBD (L181G/Q139L/Y217F) that confers selectivity for uPSEMs.[1][3]
The primary mechanism of action depends on the ion pore domain of the expressed PSAM:
-
Activation of PSAM4-GlyR: The glycine receptor is a chloride-permeable ion channel. When this compound binds to and activates PSAM4-GlyR, it opens the channel, leading to an influx of chloride ions (Cl-) into the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential. The net effect is neuronal inhibition or silencing. This is the basis for its observed effect of silencing neurons in vivo.
-
Activation of PSAM4-5HT3: The 5-HT3 receptor is a non-selective cation channel. Activation of PSAM4-5HT3 by this compound would lead to an influx of positive ions (like Na+ and Ca2+), causing membrane depolarization and subsequent neuronal activation.
The in vivo effect of neuronal silencing indicates that the predominant application and characterization of this compound has been in conjunction with the inhibitory PSAM4-GlyR.
Signaling Pathway Diagram
Caption: Mechanism of this compound-mediated neuronal silencing via PSAM4-GlyR.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various binding and functional assays.
| Parameter | Receptor | Value | Notes |
| Binding Affinity (Ki) | PSAM4-GlyR | 0.7 nM | [4] |
| PSAM4-5HT3 | < 10 nM | [4] | |
| Functional Potency (EC50) | PSAM4-GlyR | 2.3 nM | [1][3] |
| PSAM4-5HT3 | 1.6 nM | [1][3] | |
| α4β2 nAChR | 0.52 µM | Weak partial agonist (~10%) activity.[2] | |
| Selectivity | Over α7-GlyR, α7-5HT3, 5HT3-R | >10,000-fold | [4] |
| Over α4β2 nAChR | >230-fold | [4] |
Key Experimental Protocols
The characterization of this compound involves standard pharmacological and electrophysiological techniques. Below are generalized protocols based on the available data.
Radioligand Binding Assays
These experiments are performed to determine the binding affinity (Ki) of this compound for the target receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for PSAM4-GlyR and PSAM4-5HT3.
Methodology:
-
Membrane Preparation: Cells (e.g., HEK293) stably expressing the PSAM4-GlyR or PSAM4-5HT3 receptor are harvested and homogenized to prepare membrane fractions.
-
Competition Binding: A constant concentration of a suitable radioligand (e.g., [3H]-varenicline) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays (Electrophysiology)
These experiments measure the functional potency (EC50) of this compound by recording ion channel activity.
Objective: To determine the EC50 of this compound for activating PSAM4-GlyR channels.
Methodology:
-
Cell Culture: Neurons or a suitable cell line expressing PSAM4-GlyR are cultured on coverslips.
-
Whole-Cell Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a specific voltage (e.g., -60 mV).
-
Drug Application: Increasing concentrations of this compound are applied to the cell via a perfusion system.
-
Current Measurement: The activation of PSAM4-GlyR channels by this compound results in an inward chloride current, which is recorded by the patch-clamp amplifier.
-
Data Analysis: The peak current response at each concentration is measured. A concentration-response curve is generated, and the EC50 value is calculated by fitting the data to a sigmoidal dose-response equation.
Experimental Workflow Diagram
Caption: Workflow for determining the binding and functional properties of uPSEM792 HCl.
In Vivo Applications and Properties
This compound is designed for in vivo use and possesses several favorable properties:
-
Brain Penetrant: It can cross the blood-brain barrier to reach its targets in the central nervous system.[4]
-
Not a P-glycoprotein Substrate: It is not actively removed from the brain by efflux pumps like P-glycoprotein, which contributes to its bioavailability in the CNS.[4]
-
Neuronal Silencing: When used with PSAM4-GlyR, it has been demonstrated to effectively and potently silence neuronal activity in vivo. This has been shown in rodent and primate models.[2][4]
Conclusion
This compound is an ultrapotent and selective agonist for the engineered PSAM4-GlyR and PSAM4-5HT3 ion channels. Its primary and most characterized mechanism of action involves the activation of PSAM4-GlyR, leading to chloride influx and potent, reversible silencing of targeted neurons. The high affinity, functional potency, and favorable pharmacokinetic properties make it an invaluable tool for researchers in neuroscience and related fields, enabling precise control over neural circuits to dissect their function and role in behavior and disease.
References
- 1. This compound ≥98% (HPLC) | 2341841-08-3 [sigmaaldrich.com]
- 2. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
uPSEM792 Hydrochloride: A Technical Guide to its Selective Agonism at PSAM4-GlyR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core pharmacology of uPSEM792 hydrochloride, a potent and selective agonist for the pharmacologically selective actuator module 4 (PSAM4)-Glycine Receptor (GlyR). This engineered chemogenetic system allows for precise, reversible silencing of neuronal activity, offering a powerful tool for neuroscience research and potential therapeutic applications. This document details the selectivity profile of uPSEM792, experimental protocols for its characterization, and the underlying signaling pathways.
Core Pharmacology: High Affinity and Selectivity
This compound is a quinoxalone derivative that acts as an ultrapotent PSEM (uPSEM) agonist for the engineered PSAM4-GlyR ion channel. The PSAM4-GlyR is a chimeric receptor constructed from the ligand-binding domain of a modified α7 nicotinic acetylcholine receptor (nAChR) and the ion pore domain of the inhibitory glycine receptor. This design confers selectivity for synthetic ligands like uPSEM792 while remaining insensitive to endogenous acetylcholine.
Quantitative Selectivity Profile
The selectivity of this compound has been rigorously characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and potency (EC50) at PSAM4-GlyR and a range of off-target receptors.
Table 1: Binding Affinity (Ki) of uPSEM792 at PSAM4-GlyR and Off-Target Receptors
| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| PSAM4-GlyR | uPSEM792 | 0.7 | Not Specified | Competitive Binding ([3H]ASEM) | [1][2][3][4] |
| PSAM4-GlyR | uPSEM792 | 2.62 | Not Specified | Competitive Binding ([3H]ASEM) | [5] |
| α4β2 nAChR | uPSEM792 | 5.3 | Not Specified | Not Specified | [5] |
| PSAM4-5HT3 | uPSEM792 | <10 | Not Specified | Not Specified | [1][2][3][4] |
Table 2: Agonist Potency (EC50) and Selectivity of uPSEM792
| Receptor | EC50 (nM) | Selectivity vs. PSAM4-GlyR | Agonist Activity | Reference |
| PSAM4-GlyR | 2.3 | - | Full Agonist | [6] |
| α4β2 nAChR | 520 | ~230-fold | Weak Partial Agonist (~10%) | [1][2][3][4][6] |
| α7-GlyR | >10,000 | >10,000-fold | No significant activity | [1][2][3][4] |
| α7-5HT3 | >10,000 | >10,000-fold | No significant activity | [1][2][3][4] |
| 5HT3-R | >10,000 | >10,000-fold | No significant activity | [1][2][3][4] |
Signaling Pathway and Mechanism of Action
Activation of the PSAM4-GlyR by uPSEM792 leads to the opening of the integrated chloride channel. In most mature neurons, this results in an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent neuronal silencing. However, in neurons with a high intracellular chloride concentration, activation can lead to chloride efflux and depolarization.[7][8]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity and efficacy of this compound.
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of uPSEM792 for the PSAM4-GlyR.
1. PSAM4-GlyR Expression and Membrane Preparation:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used for their high transfection efficiency and robust protein expression.
-
Transfection: Transfect HEK-293 cells with a plasmid encoding the PSAM4-GlyR (e.g., Addgene plasmid #MK492109) using a suitable transfection reagent.
-
Harvesting and Homogenization: After 48 hours of expression, harvest the cells and resuspend them in an ice-cold binding buffer. Homogenize the cells using a Polytron homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at 48,000 x g for 50 minutes at 4°C. The resulting pellet, containing the cell membranes, is washed and resuspended in the binding buffer.
2. Binding Assay Protocol:
-
Binding Buffer Composition: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]ASEM is a commonly used radioligand for competitive binding assays with PSAM4-GlyR.
-
Competitive Binding: In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of [3H]ASEM and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of uPSEM792 (the concentration that inhibits 50% of the specific binding of [3H]ASEM). Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the functional effects of uPSEM792 on neurons expressing PSAM4-GlyR.
1. Brain Slice Preparation:
-
Animal Model: Use transgenic mice expressing Cre recombinase in a specific neuronal population of interest.
-
Viral Injection: Stereotactically inject a Cre-dependent adeno-associated virus (AAV) encoding PSAM4-GlyR into the target brain region.
-
Slice Preparation: After allowing for viral expression (typically 3-4 weeks), anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Prepare acute brain slices (250-300 µm thick) using a vibratome.
2. Electrophysiology Recording:
-
Artificial Cerebrospinal Fluid (aCSF): A typical recording aCSF contains (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2, bubbled with 95% O2 and 5% CO2.
-
Internal Solution: For whole-cell recordings, a typical internal solution contains (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.3 with KOH.
-
Recording: Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF. Identify PSAM4-GlyR-expressing neurons (often co-expressing a fluorescent reporter).
-
Voltage-Clamp: To measure uPSEM792-induced currents, hold the neuron at a specific membrane potential (e.g., -70 mV) and apply uPSEM792 to the bath.
-
Current-Clamp: To assess the effect of uPSEM792 on neuronal excitability, record the resting membrane potential and inject depolarizing current steps to elicit action potentials before and after the application of uPSEM792.
3. Data Analysis:
-
Analyze the amplitude and kinetics of uPSEM792-induced currents in voltage-clamp recordings.
-
In current-clamp recordings, measure changes in resting membrane potential, input resistance, and the number of evoked action potentials.
Conclusion
This compound is a highly potent and selective agonist for the engineered PSAM4-GlyR ion channel. Its favorable pharmacological profile, characterized by sub-nanomolar affinity and high selectivity over native receptors, makes it an invaluable tool for the precise spatiotemporal control of neuronal activity. The detailed experimental protocols provided in this guide offer a foundation for the rigorous evaluation and application of this powerful chemogenetic system in neuroscience research and drug development.
References
- 1. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 2. precisionary.com [precisionary.com]
- 3. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 5. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 6. Preparation of Holding ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 7. rsc.org [rsc.org]
- 8. sophion.com [sophion.com]
discovery and development of uPSEM792 hydrochloride
An In-Depth Technical Guide to uPSEM792 Hydrochloride: A Chemogenetic Tool for Neuronal Modulation
Introduction
This compound is a potent and selective agonist for the pharmacologically selective actuator module (PSAM) 4-Glycine Receptor (PSAM⁴-GlyR) and PSAM⁴-5-Hydroxytryptamine type 3 Receptor (PSAM⁴-5HT3).[1][2] As a key component of a chemogenetic system, uPSEM792 allows for precise temporal and spatial control of neuronal activity in preclinical research models, including rodents and non-human primates.[2][3] This ultrapotent pharmacologically selective effector molecule (uPSEM) retains the potency of varenicline for its target receptors but exhibits enhanced chemogenetic selectivity, making it a valuable tool for dissecting neural circuits and their role in behavior and disease.[1][2] This guide provides a comprehensive overview of the discovery, pharmacological profile, and experimental use of this compound for researchers and drug development professionals.
Pharmacological Profile and Mechanism of Action
uPSEM792 is an ultrapotent agonist for the engineered PSAM⁴-GlyR and PSAM⁴-5HT3 chimeric ion channels.[1] The PSAM⁴ ligand-binding domain is derived from a modified α7 nicotinic acetylcholine receptor (nAChR) that does not respond to endogenous ligands.[4] When coupled to the chloride-conducting pore of the glycine receptor (GlyR), activation by uPSEM792 leads to chloride influx and subsequent hyperpolarization, effectively silencing the neuron.[5] Conversely, when coupled to the cation-selective pore of the 5-HT3 receptor, its activation would lead to depolarization and neuronal activation.[5]
A key advantage of uPSEM792 is its high selectivity for the engineered PSAM⁴ receptors over native receptors.[1][2] It exhibits over 10,000-fold agonist selectivity for PSAM⁴-GlyR compared to α7-GlyR, α7-5HT3, and the native 5HT3 receptor.[1] While it retains some affinity for the α4β2 nAChR, it is 230-fold more selective for PSAM⁴-GlyR and acts as only a weak partial agonist at α4β2 nAChR.[1]
Signaling Pathway for Neuronal Silencing
Caption: uPSEM792 activation of PSAM⁴-GlyR leads to neuronal silencing.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Selectivity
| Target | Binding Affinity (Ki) | Notes |
| Primary Targets | ||
| PSAM⁴-GlyR | 0.7 nM[1][6], 2.62 nM[7] | High-affinity agonist. |
| PSAM⁴-5HT3 | <10 nM[1][2] | Potent agonist. |
| Off-Targets | ||
| α4β2 nAChR | 5.3 nM[7][8] | Weak partial agonist (~10%).[1] |
| α7 nAChR | Low affinity[7] | >10,000-fold selective for PSAM⁴-GlyR.[1][2] |
| 5HT3-R | >10,000-fold selectivity[1][2] | Highly selective. |
Table 2: Pharmacokinetic Parameters in Rhesus Monkeys
| Parameter | Subcutaneous (s.c.) Administration | Intravenous (i.v.) Administration |
| Dose | 0.87 mg/kg[3] | 0.87 mg/kg[3] |
| Cmax (Plasma) | ~2 µM[3] | Not specified, but higher than s.c.[3] |
| Tmax (CSF) | 120 min[3] | 60 min[3] |
| Cmax (CSF) | 356.26 nM (98.95 ng/mL)[3] | 405.76 nM (112.7 ng/mL)[3] |
| Brain Parenchyma Conc. (Microdialysis) | 150 - 254 nM[3] | Not applicable |
Table 3: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₅N₃O·HCl[1] |
| Molecular Weight | 277.75 g/mol [1] |
| Appearance | Yellow solid[2] |
| Solubility | Soluble to 100 mM in water.[1][2] |
| Purity | ≥98%[1] |
| CAS Number | 2341841-08-3[1] |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol is adapted from a study evaluating the binding of uPSEM792 to PSAM⁴-GlyR expressed in HEK-293 cells.[7][8]
Objective: To determine the binding affinity (Ki) of uPSEM792 for PSAM⁴-GlyR.
Materials:
-
HEK-293 cells transduced with PSAM⁴-GlyR.
-
Tris-HCl buffer (50 mM, pH 7.4).
-
CaCl₂ (8 mM).
-
[³H]ASEM (radioligand).
-
Unlabeled ASEM (for determining non-specific binding).
-
This compound (test compound).
-
Protease inhibitor cocktail.
-
96-well plate harvester.
-
Scintillation liquid.
-
Microplate scintillation counter.
Methodology:
-
Membrane Preparation: a. Harvest HEK-293 cells expressing PSAM⁴-GlyR 48 hours post-transduction.[8] b. Suspend cells in ice-cold Tris-HCl buffer with a protease inhibitor cocktail.[8] c. Homogenize the cell suspension using a Polytron homogenizer.[8] d. Centrifuge the homogenate at 48,000g for 50 minutes at 4°C.[8] e. Wash the resulting membrane pellet twice by resuspension and centrifugation.[8] f. Quantify protein concentration using the bicinchoninic acid (BCA) method.[8]
-
Binding Assay: a. Incubate cell membranes (50 µg protein/mL) in Tris-HCl buffer containing 8 mM CaCl₂.[7] b. Add a fixed concentration of [³H]ASEM (e.g., 2 nM).[7] c. Add increasing concentrations of uPSEM792 to compete with the radioligand. d. For non-specific binding, use a high concentration of unlabeled ASEM (e.g., 1 µM).[7] e. Incubate the mixture for 2 hours at room temperature.[7]
-
Separation and Counting: a. Rapidly filter the incubation mixture through a 96-well plate harvester to separate free and membrane-bound radioligand.[8] b. Wash the filters with ice-cold Tris-HCl buffer.[8] c. Add scintillation liquid to each well and incubate overnight.[8] d. Measure radioactivity using a microplate counter.[8]
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the uPSEM792 concentration. c. Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow: In Vitro Binding Assay
Caption: Workflow for determining the binding affinity of uPSEM792.
Protocol 2: Preparation and Administration for In Vivo Studies
This protocol is based on pharmacokinetic studies in rhesus monkeys.[3]
Objective: To prepare this compound for systemic administration and to describe the administration procedure.
Materials:
-
This compound powder.
-
Sterile saline.
-
Sterile 0.22 µm filter.
Formulation:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., 1.0 mg/mL).
-
Ensure the pH is neutral (pH 6-7).
-
Pass the solution through a 0.22 µm sterile filter prior to administration.[3]
Administration (Rhesus Monkeys):
-
Dosage: A dose of 0.87 mg/kg (correcting for the hydrochloride salt) has been used.[3]
-
Routes:
-
Subcutaneous (s.c.): Inject the sterile solution subcutaneously.
-
Intravenous (i.v.): Administer the sterile solution intravenously.
-
Note: For rodent studies, similar sterile preparation techniques are required. Dosages should be determined based on the specific experimental goals.
Synthesis Overview
The synthesis of uPSEM792 has been developed to allow for radiolabeling with Carbon-11 ([¹¹C]) for use in Positron Emission Tomography (PET) imaging. The radiosynthesis involves a [¹¹C]-methylation step. A protected precursor molecule is treated with [¹¹C]iodomethane, followed by a base deprotection step to yield [¹¹C]uPSEM792 in high radiochemical purity.[5][7] This enables non-invasive, in vivo visualization of PSAM⁴-GlyR expression.[7]
Preclinical Findings
Studies in rodents and non-human primates have demonstrated that uPSEM792 is a brain-penetrant molecule suitable for in vivo neuroscience research.[1][3]
-
Neuronal Silencing: In brain slices, uPSEM792 strongly suppresses the activity of cortical neurons expressing PSAM⁴-GlyR at low nanomolar concentrations (1-15 nM).[2]
-
Brain Penetrance: Following systemic administration in rhesus monkeys, uPSEM792 crosses the blood-brain barrier, achieving concentrations in the cerebrospinal fluid (CSF) and brain parenchyma sufficient to activate PSAM receptors.[3]
-
Pharmacokinetics: The compound demonstrates good bioavailability and relatively slow washout after both subcutaneous and intravenous administration in monkeys.[3]
-
Safety and Off-Target Effects: At effective doses in non-human primates, uPSEM792 did not produce significant effects on heart rate or sleep compared to vehicle controls.[3] It also showed negligible conversion to potential metabolites like varenicline or hydroxyvarenicline.[3]
-
Efflux Transporter Substrate: Despite some in vitro data suggesting it is not a P-glycoprotein substrate[2], in vivo studies in knockout mice indicate that uPSEM792 and its radiolabeled form are substrates for efflux transporters at the blood-brain barrier, which may contribute to low brain uptake in PET imaging studies.[5][6][7]
Selectivity Profile of uPSEM792
Caption: Logical relationship of uPSEM792's binding and activity profile.
Conclusion
This compound is a highly potent and selective chemogenetic tool that enables robust and specific control over genetically defined populations of neurons. Its ability to silence neuronal activity via the PSAM⁴-GlyR system, combined with its brain penetrance and favorable in vivo characteristics, makes it an indispensable molecule for functional studies of neural circuits in both health and disease. The detailed pharmacological and experimental data provided in this guide serve as a critical resource for researchers aiming to leverage the power of this advanced chemogenetic system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 3. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
An In-depth Technical Guide to uPSEM792 Hydrochloride and Other PSEM Compounds for Chemogenetic Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of uPSEM792 hydrochloride and other Pharmacologically Selective Effector Molecules (PSEMs), focusing on their application in chemogenetics. It details their mechanism of action, comparative pharmacology, and the experimental protocols for their characterization and use. This document is intended to serve as a core resource for researchers employing PSAM/PSEM technology for precise control of neuronal activity.
Introduction to PSAM/PSEM Technology
Chemogenetics offers a powerful approach to modulate the activity of specific cell populations in vivo. The PSAM/PSEM (Pharmacologically Selective Actuator Module/Pharmacologically Selective Effector Molecule) system is a key technology in this field. PSAMs are engineered ligand-gated ion channels, derived from receptors like the α7 nicotinic acetylcholine receptor (nAChR), that are insensitive to their endogenous ligands.[1][2] Instead, they are specifically activated by synthetic small molecules known as PSEMs.[1][2] This orthogonality allows for precise temporal and spatial control of neuronal function with minimal off-target effects.
Two widely used PSAMs are PSAM4-GlyR, which incorporates the glycine receptor ion pore to induce neuronal silencing via chloride influx, and PSAM4-5HT3, which includes the serotonin-3 receptor ion pore to cause neuronal activation through cation influx.[1][2][3][4] This guide focuses on this compound, an ultrapotent PSEM, and provides a comparative analysis with other relevant PSEM compounds.
This compound: An Ultrapotent PSEM
uPSEM792 is a quinoxalone derivative that acts as a potent agonist for PSAM4-based receptors.[3] It is valued for its high affinity and selectivity, making it a suitable candidate for in vivo applications in both rodents and non-human primates.[3][5]
Physicochemical Properties
This compound is a water-soluble compound, facilitating its use in various experimental settings.[6] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 277.75 g/mol | [5][6] |
| Formula | C₁₄H₁₅N₃O.HCl | [6] |
| Solubility | Soluble to 100 mM in water | [6] |
| Purity | ≥98% | [6] |
| CAS Number | 2341841-08-3 | [6] |
Comparative Pharmacology of PSEM Compounds
The efficacy and selectivity of a PSEM are critical for its utility in chemogenetic experiments. The following tables summarize the quantitative data for uPSEM792 and other key PSEM compounds, including uPSEM817 and the parent compound, varenicline.
Binding Affinities and Potency
This table presents the binding affinities (Ki) and potency (EC50) of various PSEMs for the engineered PSAM4 receptors and their selectivity over endogenous nAChRs.
| Compound | Target | Ki (nM) | EC50 (nM) | Selectivity vs. α4β2 nAChR | Reference |
| uPSEM792 | PSAM4-GlyR | 0.7 | 2.3 | 230-fold | [1][3][5][6] |
| PSAM4-5HT3 | <10 | - | >10,000-fold vs α7-5HT3, 5HT3-R | [6][7] | |
| α4β2 nAChR | 5.3 | 520 (weak partial agonist, ~10%) | - | [1][3][5][6] | |
| α7 nAChR | Low affinity | >10,000-fold selectivity for PSAM4-GlyR | - | [1][6] | |
| uPSEM817 | PSAM4-GlyR | - | 0.3 | >100-fold | [3][5] |
| α4β2 nAChR | - | IC50 > 3000 | - | [3] | |
| Varenicline | PSAM4-GlyR | Potent | - | - | [3][6] |
| α4β2 nAChR | - | - | Partial agonist | [3][5] |
Pharmacokinetics
The pharmacokinetic properties of PSEMs are crucial for designing in vivo experiments. The following table summarizes key pharmacokinetic parameters for uPSEM792 and uPSEM817 in rhesus monkeys.
| Compound | Administration Route | Dose (mg/kg) | Cmax (Plasma) | Tmax (Plasma) | Cmax (CSF) | Tmax (CSF) | Brain Penetrant | Reference |
| uPSEM792 | Subcutaneous (s.c.) | 0.87 | - | - | 98.95 ng/mL (356.26 nM) | 120 min | Yes | [5] |
| Intravenous (i.v.) | 0.87 | ~2 µM | - | 112.7 ng/mL (405.76 nM) | 60 min | Yes | [5] | |
| uPSEM817 | Subcutaneous (s.c.) | 0.064 | - | - | - | - | Yes | [5] |
| Intravenous (i.v.) | 0.064 | 28 nM | - | - | - | Yes | [5] |
Notably, neither uPSEM792 nor uPSEM817 are significant substrates for the P-glycoprotein efflux pump, which contributes to their good brain bioavailability.[3][5] However, in vivo studies with [11C]uPSEM792 suggest it is a substrate for efflux transporters, which may be due to the high sensitivity of the in vivo assay.[1]
Signaling Pathways
The activation of PSAM4-GlyR or PSAM4-5HT3 by a PSEM like uPSEM792 leads to direct modulation of neuronal membrane potential. The signaling is direct ion channel gating, rather than a complex second messenger cascade.
Caption: uPSEM792-mediated neuronal silencing via PSAM4-GlyR.
Caption: uPSEM792-mediated neuronal activation via PSAM4-5HT3.
Experimental Protocols
Detailed methodologies are essential for the successful application and replication of chemogenetic studies.
In Vitro Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a PSEM compound for the PSAM4-GlyR.
Objective: To measure the competitive displacement of a radiolabeled ligand from PSAM4-GlyR by a non-labeled PSEM.
Materials:
-
HEK-293 cells expressing PSAM4-GlyR
-
[3H]ASEM (radioligand)
-
uPSEM792 or other PSEM compounds
-
Tris-HCl buffer (50 mM, pH 7.4)
-
96-well plate harvester
-
Microscint-20 scintillation liquid
-
MicroBeta2 plate counter
Procedure:
-
Prepare cell membranes from HEK-293 cells expressing PSAM4-GlyR.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]ASEM and varying concentrations of the competitor PSEM (e.g., uPSEM792).
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Separate free and membrane-bound radioligand by rapid filtration using a 96-well plate harvester.
-
Wash the filters with ice-cold Tris-HCl buffer.
-
Add Microscint-20 scintillation liquid to each well.
-
Incubate the plates overnight at room temperature.
-
Determine the radioactivity counts using a MicroBeta2 plate counter.
-
Calculate the Ki value using competitive binding analysis software (e.g., GraphPad Prism).[1]
In Vivo Microdialysis for Brain Pharmacokinetics
This protocol measures the concentration of a PSEM in the brain parenchyma over time.
Objective: To determine the brain bioavailability and time course of a PSEM compound after systemic administration.
Materials:
-
Animal model (e.g., rhesus monkey)
-
This compound
-
Sterile saline for formulation
-
Microdialysis probes
-
Surgical equipment for probe implantation
-
HPLC-MS/MS for sample analysis
Procedure:
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., putamen).[5]
-
After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.
-
Collect baseline dialysate samples.
-
Administer this compound systemically (e.g., subcutaneously or intravenously).[5]
-
Collect dialysate samples at regular intervals over a specified period (e.g., 48 hours).[5]
-
Analyze the concentration of uPSEM792 in the dialysate samples using a validated HPLC-MS/MS method.
-
Plot the concentration over time to determine pharmacokinetic parameters such as Cmax and Tmax.
Caption: Workflow for in vivo microdialysis experiment.
In Vivo Positron Emission Tomography (PET) Competition Study
This protocol assesses the in vivo target engagement of a PSEM.
Objective: To demonstrate that a non-radiolabeled PSEM can displace a radiolabeled tracer from PSAM4 receptors in the brain.
Materials:
-
Animal model transduced with PSAM4-GlyR
-
[18F]-ASEM (PET radioligand)
-
uPSEM792 or other PSEM compounds
-
PET scanner
Procedure:
-
Anesthetize the animal and position it in the PET scanner.
-
Perform a baseline PET scan after intravenous injection of [18F]-ASEM to visualize PSAM4-GlyR expression.
-
On a separate occasion, pre-treat the animal with a competing PSEM (e.g., uPSEM792 at 1 mg/kg, intraperitoneally).[3]
-
After a suitable pre-treatment time, inject [18F]-ASEM and perform a second PET scan.
-
Compare the radioligand binding in the baseline and competition scans to determine the degree of receptor occupancy by the PSEM.[3]
Caption: Workflow for a PET competition study.
Conclusion
This compound is a highly potent and selective agonist for the PSAM4 chemogenetic system. Its favorable pharmacokinetic profile, including good brain penetrance, makes it an excellent tool for in vivo studies in both small and large animal models.[5] When compared to other PSEMs, uPSEM792 offers sub-nanomolar affinity for PSAM4-GlyR and high selectivity over endogenous receptors, although its weak partial agonism at α4β2 nAChRs should be considered in experimental design.[3][5][6] The detailed protocols and comparative data provided in this guide are intended to facilitate the effective use of uPSEM792 and other PSEM compounds in advancing neuroscience research and potential therapeutic applications.[3]
References
- 1. d-nb.info [d-nb.info]
- 2. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSEMs | Chemogenetics | Tocris Bioscience [tocris.com]
- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 7. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
An In-depth Technical Guide to the PSAM/PSEM Chemogenetic System
For Researchers, Scientists, and Drug Development Professionals
The ability to selectively control the activity of specific cell populations has revolutionized neuroscience and holds immense promise for therapeutic interventions. Chemogenetics, a technique that utilizes engineered receptors and their specific, otherwise inert ligands, offers a powerful approach for non-invasive and reversible modulation of cellular function. Among the various chemogenetic tools available, the Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system stands out for its direct control over ion channel conductance, providing rapid and robust manipulation of neuronal activity. This technical guide provides a comprehensive overview of the PSAM/PSEM system, including its core principles, quantitative data, detailed experimental protocols, and key signaling pathways and workflows.
Core Principles of the PSAM/PSEM System
The PSAM/PSEM system is a modular chemogenetic platform centered around engineered ligand-gated ion channels (LGICs).[1][2] The core components are:
-
Pharmacologically Selective Actuator Module (PSAM): This is the engineered receptor. It is a chimeric protein consisting of a modified ligand-binding domain (LBD) from the α7 nicotinic acetylcholine receptor (nAChR) fused to the ion pore domain (IPD) of another LGIC.[3][4][5] The α7 nAChR LBD is mutated to eliminate its affinity for the endogenous ligand, acetylcholine (ACh), while introducing high affinity for a synthetic ligand (PSEM).[2]
-
Pharmacologically Selective Effector Molecule (PSEM): This is the synthetic, otherwise inert, small molecule agonist that specifically binds to and activates the PSAM.[2]
The modularity of this system allows for the creation of chimeric channels with different functionalities by combining a specific PSAM with various IPDs.[1] This enables either neuronal activation or inhibition depending on the ion selectivity of the chosen pore domain.[1][5]
-
Activation: Fusing a PSAM to a cation-selective IPD, such as that from the serotonin 3 receptor (5-HT3), results in a channel that, upon PSEM binding, allows the influx of positive ions (e.g., Na+, K+), leading to membrane depolarization and neuronal firing.[1][6]
-
Inhibition: Conversely, coupling a PSAM with an anion-selective IPD, like that from the glycine receptor (GlyR), creates a channel that permits the influx of chloride ions (Cl-).[1][6] This leads to membrane hyperpolarization or shunting inhibition, effectively silencing neuronal activity.[1]
A significant advancement in the PSAM/PSEM technology is the development of the PSAM4 generation. These receptors were engineered to be highly sensitive to the clinically approved smoking cessation drug, varenicline , and its derivatives, known as ultrapotent PSEMs (uPSEMs) .[5][7] This development opens avenues for translational research and potential clinical applications.[1]
Quantitative Data
The efficacy and selectivity of the PSAM/PSEM system are defined by the binding affinities and potencies of the PSEMs for their cognate PSAMs, as well as their off-target effects. The following tables summarize key quantitative data for some of the most widely used uPSEMs.
| Ligand | Receptor | Ki (nM) | Reference(s) |
| uPSEM792 | PSAM4-GlyR | 0.7 ± 0.1 | [8][9] |
| uPSEM817 | PSAM4-GlyR | 0.15 ± 0.02 | [8] |
Table 1: Ligand Binding Affinities (Ki) for PSAM4-GlyR.
| Ligand | Receptor | EC50 (nM) | Reference(s) |
| uPSEM792 | PSAM4-5HT3 | <10 | [9] |
| uPSEM817 | PSAM4-5HT3 | 0.5 | |
| uPSEM792 | PSAM4-GlyR | 2.3 | [1] |
| uPSEM817 | PSAM4-GlyR | 0.3 ± 0.4 | [1][8] |
| Varenicline | PSAM4-5HT3 | 4 ± 2 | [1] |
Table 2: Ligand Potency (EC50) for PSAM4 Receptors.
| Ligand | Assay | Lowest Effective Dose (LED) (mg/kg) | Reference(s) |
| uPSEM792 | SNr contralateral rotation (mice) | 1 | [1] |
| uPSEM793 | SNr contralateral rotation (mice) | 0.03 | [1] |
| uPSEM817 | SNr contralateral rotation (mice) | 0.1 | |
| Varenicline | SNr contralateral rotation (mice) | 0.1 | [1] |
Table 3: In Vivo Efficacy of PSEMs.
| Ligand | Brain Penetrance Metric | Value | Reference(s) |
| uPSEM792 | Peak CSF Concentration (s.c. in rhesus) | 356.26 nM | [1] |
| uPSEM817 | Peak CSF Concentration (s.c. in rhesus) | 6.4 nM | [1] |
| uPSEM792 | Brain Parenchyma Concentration (s.c. in rhesus) | ~150-250 nM | [1] |
| uPSEM817 | Brain Parenchyma Concentration (s.c. in rhesus) | ~19-50 nM | [1] |
Table 4: Brain Penetrance of uPSEMs in Non-Human Primates.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures is crucial for understanding and implementing the PSAM/PSEM system. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Detailed Experimental Methodologies
Successful implementation of the PSAM/PSEM system relies on precise and well-executed experimental protocols. This section provides an overview of key methodologies.
Vector Production and Delivery
AAV Vector Production: Adeno-associated viruses (AAVs) are the most common vehicle for delivering PSAM constructs into the brain due to their low immunogenicity and stable, long-term expression.[5][7][10]
-
Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is essential. This includes the AAV vector plasmid containing the PSAM construct under a cell-type-specific promoter (e.g., CaMKIIa for excitatory neurons), a helper plasmid, and a plasmid encoding the AAV serotype-specific capsid proteins.[11][12]
-
Cell Culture and Transfection: HEK293T cells are typically used for AAV production. Cells are cultured to a specific confluency before being co-transfected with the three plasmids using methods like calcium phosphate precipitation or polyethyleneimine (PEI) transfection.[11][12]
-
Harvesting and Purification: Virus is harvested from the cells and the supernatant after a set incubation period. Purification is a critical step to remove cellular debris and empty capsids and is often achieved through iodixanol gradient ultracentrifugation or other chromatography-based methods.[10][11]
-
Titer Determination: The genomic titer of the purified AAV is determined using quantitative PCR (qPCR) to ensure accurate and reproducible dosing for in vivo experiments.[11]
Stereotaxic Injection: For targeted expression in specific brain regions of adult animals.[10][13][14][15]
-
Anesthesia and Analgesia: The animal is anesthetized with isoflurane and administered analgesics.[10][16] The head is shaved and sterilized.[10]
-
Stereotaxic Alignment: The animal is placed in a stereotaxic frame, and the skull is leveled.[10][14]
-
Craniotomy: A small burr hole is drilled over the target brain region using stereotaxic coordinates from a brain atlas.[13][15]
-
Viral Infusion: A microinjection needle is slowly lowered to the target depth. The AAV solution is infused at a slow, controlled rate (e.g., 100 nL/min) to prevent tissue damage. The needle is left in place for a few minutes post-injection to allow for diffusion before being slowly withdrawn.[13][15]
-
Post-operative Care: The incision is sutured, and the animal is monitored during recovery.[10][13]
In Utero Electroporation: For labeling and manipulating neuronal populations during development.[4][17][18][19]
-
Anesthesia and Surgical Preparation: A timed-pregnant mouse is anesthetized, and the uterine horns are externalized.[4][17]
-
Plasmid Injection: A solution containing the PSAM plasmid and a fluorescent reporter is injected into the lateral ventricle of the embryonic brains.[4][17]
-
Electroporation: Tweezer-like electrodes are placed across the embryonic head, and a series of electrical pulses are delivered to drive the negatively charged DNA into the progenitor cells lining the ventricle.[4][17][19]
-
Post-operative Care: The uterine horns are returned to the abdominal cavity, the incision is sutured, and the dam is allowed to recover.[4][17]
In Vitro and Ex Vivo Characterization
Organotypic Slice Cultures: This technique allows for the study of PSAM/PSEM function in a preparation that maintains some of the brain's local circuitry.[20][21][22][23][24]
-
Slice Preparation: Brains from early postnatal rodents are rapidly dissected and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[22][23][24] Slices of a desired thickness (e.g., 300-400 µm) are cut using a vibratome.[22]
-
Culturing: Slices are placed on semi-permeable membrane inserts in a culture medium and maintained in an incubator.[20][21][22]
-
Transduction: PSAM expression can be achieved by adding AAV to the culture medium.[21]
-
Experimentation: After a period of incubation to allow for viral expression, slices can be used for electrophysiology or imaging experiments.[21]
Whole-Cell Patch-Clamp Electrophysiology: To directly measure the effects of PSAM activation on neuronal membrane properties.[6][25][26][27][28]
-
Slice Preparation and Recording Setup: Acute brain slices are prepared from animals previously injected with AAV-PSAM. Slices are maintained in oxygenated aCSF. The recording rig consists of a microscope, micromanipulator, amplifier, and data acquisition system.[25][28]
-
Pipette Preparation and Sealing: A glass micropipette with a specific resistance is filled with an internal solution and carefully guided to the membrane of a PSAM-expressing neuron. A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.[6][25][28]
-
Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing for electrical access to the entire cell.[6][25]
-
Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through the activated PSAM channels are measured. In current-clamp mode, the membrane potential is recorded to observe depolarization or hyperpolarization and changes in action potential firing in response to PSEM application.[25][27]
Calcium Imaging: To visualize the activity of large populations of neurons expressing PSAMs.[29][30][31][32][33]
-
Indicator Expression: Animals are co-injected with AAVs encoding both the PSAM and a genetically encoded calcium indicator (GECI) like GCaMP.[32]
-
Imaging Preparation: This can be performed in acute brain slices, organotypic cultures, or in vivo in awake, behaving animals through a chronically implanted cranial window.[29][32]
-
Image Acquisition: A fluorescence microscope is used to excite the GECI and capture the changes in fluorescence that correspond to changes in intracellular calcium and, by proxy, neuronal activity.[29][33]
-
Data Analysis: The fluorescence traces from individual neurons are extracted and analyzed to determine the effects of PSEM administration on neuronal and network activity.[29]
In Vivo Behavioral Assays
Open Field Test: To assess general locomotor activity and anxiety-like behavior.[5][34]
-
Apparatus: A square arena with walls to prevent escape.[5]
-
Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period.[34] Behavior is recorded by an overhead camera.
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[34] Changes in these parameters after PSEM administration can indicate effects on locomotion or anxiety.
Elevated Plus Maze: A widely used assay for anxiety-like behavior in rodents.[2][35][36][37][38]
-
Apparatus: A plus-shaped maze raised off the ground with two open arms and two enclosed arms.[2][38]
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a set time.[2][35]
-
Parameters Measured: The number of entries into and the time spent in the open versus the closed arms. A preference for the closed arms is indicative of anxiety-like behavior. Anxiolytic effects of PSAM manipulation would be reflected by increased exploration of the open arms.[2][35]
Conclusion
The PSAM/PSEM chemogenetic system offers a robust and versatile platform for the precise control of neuronal activity. Its direct action on ion channels provides rapid and reliable modulation of cellular function, making it an invaluable tool for dissecting neural circuits and exploring the cellular basis of behavior. The development of the PSAM4 generation and ultrapotent, brain-penetrant PSEMs has further expanded the utility of this system, paving the way for more sophisticated preclinical studies and potential therapeutic applications. By understanding the core principles, quantitative parameters, and detailed methodologies outlined in this guide, researchers can effectively harness the power of the PSAM/PSEM system to advance our understanding of the nervous system in health and disease.
References
- 1. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for behavioral tests using chemogenetically manipulated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Utero Cortical Electroporation of Plasmids in the Mouse Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
- 6. researchgate.net [researchgate.net]
- 7. addgene.org [addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. targetmol.cn [targetmol.cn]
- 10. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Individual AAV production and purification [protocols.io]
- 13. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. AAV Injection and Tissue Preparation [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. In Utero Cortical Electroporation of Plasmids in the Mouse Embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mouse in Utero Electroporation: Controlled Spatiotemporal Gene Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. Preparation of organotypic hippocampal slice cultures: interface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. protocols.io [protocols.io]
- 25. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 26. Whole Cell Patch Clamp Protocol [protocols.io]
- 27. docs.axolbio.com [docs.axolbio.com]
- 28. Patch Clamp Protocol [labome.com]
- 29. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. protocols.io [protocols.io]
- 32. Long-term calcium imaging reveals functional development in hiPSC-derived cultures comparable to human but not rat primary cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 33. youtube.com [youtube.com]
- 34. anilocus.com [anilocus.com]
- 35. Elevated plus maze protocol [protocols.io]
- 36. researchgate.net [researchgate.net]
- 37. scispace.com [scispace.com]
- 38. mmpc.org [mmpc.org]
uPSEM792 Hydrochloride for In Vivo Neuronal Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of uPSEM792 hydrochloride, an ultrapotent and selective chemogenetic actuator for in vivo neuronal silencing. We delve into its mechanism of action, pharmacokinetic profile, and detailed experimental protocols, presenting quantitative data in structured tables and visualizing key concepts with diagrams to facilitate understanding and application in neuroscience research.
Core Concepts: Mechanism of Action
This compound is a pharmacologically selective effector molecule (PSEM) that potently and selectively activates engineered ion channels known as Pharmacologically Selective Actuator Modules (PSAMs). Specifically, for neuronal silencing, uPSEM792 targets the PSAM⁴-GlyR, a chimeric receptor constructed from a mutated α7 nicotinic acetylcholine receptor ligand-binding domain fused to the chloride-permeable pore of the glycine receptor.
Activation of PSAM⁴-GlyR by uPSEM792 leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, effectively silencing the neuron's activity.[1][2] The high selectivity of uPSEM792 for the engineered PSAM⁴-GlyR over endogenous receptors minimizes off-target effects, a crucial feature for precise in vivo studies.[3][4]
Figure 1: Signaling pathway for uPSEM792-mediated neuronal silencing.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its binding affinity, selectivity, and pharmacokinetic parameters.
Table 1: Receptor Binding Affinity and Selectivity
| Target Receptor | Binding Affinity (Ki) | Selectivity over Endogenous Receptors | Reference |
| PSAM⁴-GlyR | 0.7 nM | >10,000-fold over α7-GlyR, α7-5HT3R, and 5-HT3R | [3][4] |
| PSAM⁴-5HT3 | <10 nM | 230-fold over α4β2 nAChR | [3][4] |
| α4β2 nAChR | Weak partial agonist (~10%) | - | [4] |
Table 2: Pharmacokinetic Parameters in Rhesus Monkeys (Dose: 0.87 mg/kg)
| Administration Route | Tmax | Cmax | AUC | Reference |
| Subcutaneous (s.c.) | 15 min | 390.4 ng/mL | 133.24 ng/(mL·h) | [5] |
| Intravenous (i.v.) | - | 557 ng/mL | 114.48 ng/(mL·h) | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments involving this compound for in vivo neuronal silencing.
Viral Vector Delivery of PSAM⁴-GlyR
To sensitize specific neuronal populations to uPSEM792, the PSAM⁴-GlyR construct must be expressed in the target cells. This is typically achieved via stereotactic injection of an adeno-associated virus (AAV) vector carrying the PSAM⁴-GlyR gene under a cell-type-specific promoter.
Protocol:
-
Animal Surgery: Anesthetize the animal (e.g., mouse) and place it in a stereotactic frame.
-
Craniotomy: Create a small burr hole in the skull above the target brain region.
-
Virus Injection: Using a microinjection syringe, slowly infuse the AAV encoding PSAM⁴-GlyR (e.g., rAAV1-CamkII::PSAM⁴-GlyR-IRES-EGFP) into the target area.[6]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics. Allow several weeks for viral expression to reach optimal levels before behavioral experiments.
Figure 2: Workflow for viral delivery of PSAM⁴-GlyR.
Preparation and Administration of this compound
This compound is water-soluble, simplifying its preparation for in vivo use.[3][4]
Protocol:
-
Reconstitution: Dissolve this compound in sterile saline or water to the desired stock concentration (e.g., up to 100 mM).[4] For long-term storage of stock solutions, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months.[7]
-
Dilution: On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Administration: Administer the uPSEM792 solution to the animal via the desired route, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[5][6] Dosages in mice have been reported in the range of 1-3 mg/kg, while studies in rhesus monkeys have used 0.87 mg/kg.[5][6]
In Vivo Neuronal Silencing and Monitoring
The efficacy of uPSEM792-mediated neuronal silencing can be assessed using various techniques, such as in vivo calcium imaging or electrophysiology, in conjunction with behavioral assays.
Protocol Example: Two-Photon Calcium Imaging in Head-Fixed Mice
-
Animal Preparation: Use a transgenic mouse expressing a calcium indicator (e.g., Thy1::GCaMP6f) that has been previously injected with the AAV-PSAM⁴-GlyR vector in the brain region of interest (e.g., hippocampus).[6]
-
Head-Fixation: Acclimate the head-fixed mouse to the experimental setup (e.g., a treadmill).[6]
-
Baseline Imaging: Record baseline neuronal activity (calcium dynamics) using a two-photon microscope before administration of uPSEM792.[6]
-
uPSEM792 Administration: Inject the prepared uPSEM792 solution (e.g., 3 mg/kg, i.p.).[6]
-
Post-injection Imaging: Continue to record neuronal activity to observe the silencing effect in the neurons expressing PSAM⁴-GlyR.[6]
-
Data Analysis: Compare the neuronal activity before and after uPSEM792 administration to quantify the degree of silencing.
Figure 3: Experimental workflow for in vivo neuronal silencing with calcium imaging.
Safety and Off-Target Considerations
-
Tolerability: In rhesus monkeys, uPSEM792 was reported to be well-tolerated at a dose of 0.87 mg/kg, with no significant effects on heart rate or sleep observed.[5]
-
Metabolism: Studies in rhesus monkeys did not detect metabolism of uPSEM792 to varenicline.[5]
-
P-glycoprotein Pump: uPSEM792 is not a substrate for the P-glycoprotein efflux pump, which contributes to its good brain penetrance.[3][4]
-
Potential for Excitation: It is important to note that in certain neuronal types with a depolarized chloride reversal potential, activation of a chloride conductance can be excitatory rather than inhibitory.[2][8] Therefore, validation of the inhibitory effect of PSAM⁴-GlyR activation in the specific cell type of interest is recommended.[8]
This guide provides a comprehensive overview of this compound for in vivo neuronal silencing. By leveraging its high potency, selectivity, and favorable pharmacokinetic properties, researchers can achieve precise temporal control over neuronal activity to dissect the function of neural circuits and their role in behavior.
References
- 1. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 4. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
An In-depth Technical Guide on the Core Principles of uPSEM792 Hydrochloride Action
Introduction: uPSEM792 hydrochloride is an ultrapotent, brain-penetrant chemogenetic agonist designed for the precise control of neural activity in preclinical research models. It operates on the principle of Pharmacologically Selective Actuator Modules (PSAMs), which are engineered chimeric ion channels that are activated by specific Pharmacologically Selective Effector Molecules (PSEMs). uPSEM792 serves as a highly selective PSEM, enabling researchers to remotely and specifically modulate the function of neurons that have been genetically targeted to express the corresponding PSAM receptor.
Core Principle of Action: The PSAM/PSEM System
The mechanism of this compound is rooted in a powerful chemogenetic strategy that pairs an engineered receptor with an exogenous small molecule agonist. This system is designed to be inert in the absence of its specific ligand and to have no effect on endogenous biological pathways.
-
The Actuator (PSAM): The system's receptor, PSAM (Pharmacologically Selective Actuator Module), is a chimeric protein. It is constructed by fusing a modified ligand-binding domain (LBD) from one receptor to the ion pore domain (IPD) of another. A common variant is PSAM4, which utilizes a mutated LBD from the α7 nicotinic acetylcholine receptor (nAChR). This LBD is specifically engineered to lose its affinity for the native ligand (acetylcholine) and gain high affinity for a synthetic ligand (a PSEM, like uPSEM792).
-
The Effector (uPSEM792): uPSEM792 is the "ultrapotent" PSEM, or the key, that selectively binds to the engineered PSAM4 LBD.
-
The Action (Ion Channel Gating): When uPSEM792 binds to the PSAM4 LBD, it induces a conformational change that opens the fused ion pore domain. The resulting physiological effect depends entirely on the nature of the IPD. The most common applications involve:
-
Neuronal Silencing: Using the IPD from an inhibitory channel like the glycine receptor (GlyR). The resulting channel, PSAM4-GlyR , is a ligand-gated chloride (Cl⁻) channel. Activation by uPSEM792 leads to an influx of Cl⁻, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing.
-
Neuronal Activation: Using the IPD from an excitatory channel like the 5-hydroxytryptamine type 3 receptor (5-HT3R). The PSAM4-5HT3 chimera functions as a non-selective cation channel. Activation by uPSEM792 would permit the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization and neuronal excitation.
-
The primary advantage of this system is its orthogonality; uPSEM792 has exceptionally high selectivity for the engineered PSAM4 receptor over native receptors, ensuring that its effects are restricted only to the genetically modified cells.[1]
Signaling Pathway for Neuronal Inhibition
The binding of uPSEM792 to the PSAM4-GlyR receptor initiates a direct signaling event to silence neuronal activity. This does not involve a complex second messenger cascade but rather a direct gating of ion flow.
Caption: Signaling pathway of uPSEM792 at the PSAM4-GlyR chimeric receptor.
Quantitative Data: Binding Affinity and Selectivity
This compound is characterized by its sub-nanomolar affinity for PSAM4-based receptors and its remarkable selectivity over endogenous receptors. This high degree of selectivity is critical for its utility in targeted chemogenetic applications.
| Parameter | Receptor/Channel | Value | Reference |
| Binding Affinity (Ki) | PSAM4-GlyR | 0.7 nM | [1][2][3] |
| PSAM4-5HT3 | <10 nM | [1] | |
| Potency (EC50) | PSAM4-GlyR | 2.3 nM | [3][4] |
| PSAM4-5HT3 | 1.6 nM | [3] | |
| Agonist Selectivity | PSAM4-GlyR vs. α7-GlyR, α7-5HT3R, 5-HT3R | >10,000-fold | [1][3] |
| PSAM4-GlyR vs. α4β2 nAChR | >230-fold | [1][3] | |
| Off-Target Activity | α4β2 nAChR | Weak partial agonist (~10% activity) |
Experimental Protocols
This protocol is used to determine the binding affinity (Ki) of uPSEM792 for the PSAM4-GlyR receptor by measuring how effectively it competes with a known radioligand.[5][6]
1. Membrane Preparation:
-
Transfect HEK-293 cells with a vector encoding the PSAM4-GlyR protein.
-
After 48 hours, harvest the cells and suspend them in a Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail.
-
Disrupt the cells using a Polytron homogenizer.
-
Isolate the cell membrane fraction by centrifuging the homogenate at 48,000g for 50 minutes at 4°C. Wash the resulting pellet twice under the same conditions.
-
Quantify the protein concentration in the final membrane suspension using a bicinchoninic acid (BCA) assay.
2. Binding Reaction:
-
In a 96-well plate, incubate the membrane suspension (final concentration ~50 µg protein/mL) in Tris-HCl buffer (50 mM, pH 7.4) with 8 mM CaCl₂.
-
Add a constant concentration of a suitable radioligand, such as [³H]ASEM (e.g., 2 nM).
-
Add increasing concentrations of the competitor ligand, this compound.
-
For determining non-specific binding, use a high concentration of a non-radioactive ligand (e.g., 1 µM ASEM) in separate wells.
-
Incubate the mixture for 2 hours at room temperature.
3. Separation and Counting:
-
Rapidly separate the free and membrane-bound radioligand by filtering the reaction mixture through a 96-well filter plate harvester.
-
Wash each well with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Add a scintillation liquid (e.g., Microscint-20) to each well of the dried filter plate.
-
After overnight incubation, measure the radioactivity in a microplate scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the uPSEM792 concentration.
-
Fit the data to a one-site competition curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
This protocol outlines the chemical synthesis of a radiolabeled version of uPSEM792 for use in Positron Emission Tomography (PET) studies to visualize receptor distribution and occupancy in vivo.[5][6]
1. Precursor Preparation:
-
Prepare a precursor molecule (desmethyl-uPSEM792, compound 2 in the cited literature) suitable for radiolabeling with [¹¹C]iodomethane or [¹¹C]methyl iodide.
2. ¹¹C-Methylation Reaction:
-
In a septum-sealed vial, combine the precursor molecule (e.g., 3.5 µmol) with potassium carbonate (K₂CO₃, 14 µmol) and kryptofix 2.2.2 (K₂.₂.₂, 21 µmol) in dimethylformamide (DMF, 400 µL).
-
Introduce cyclotron-produced [¹¹C]iodomethane into the reaction vial.
-
Heat the mixture at 80°C for 5 minutes.
3. Deprotection and Purification:
-
Inject aqueous sodium hydroxide (2 M, 200 µL) into the reaction mixture and heat at 80°C for an additional 2 minutes to perform deprotection.
-
Quench and dilute the reaction with 0.1% aqueous trifluoroacetic acid.
-
Isolate the final product, [¹¹C]uPSEM792, using single-pass reversed-phase High-Performance Liquid Chromatography (HPLC).
4. Formulation for Injection:
-
Collect the HPLC fraction containing [¹¹C]uPSEM792.
-
Reconstitute the product in a sterile, injectable solution (e.g., 0.9% saline containing ~9% ethanol and ascorbic acid to prevent radiolysis).
-
Pass the final solution through a sterile filter (0.2 µm) into a sterile vial for in vivo administration.
-
Perform quality control to determine radiochemical purity and molar radioactivity via analytical HPLC.
Properties and Considerations:
-
Brain Penetrance: uPSEM792 is designed to be brain-penetrant, allowing it to be administered systemically to act on PSAM-expressing neurons in the central nervous system.
-
Efflux Transporter Interaction: Some evidence suggests uPSEM792 is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which may affect its brain concentration.[2][6] However, other reports state it does not act as a P-gp substrate.[1] This potential discrepancy may depend on the experimental model and warrants consideration during study design.
References
- 1. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ≥98% (HPLC) | 2341841-08-3 [sigmaaldrich.com]
- 4. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of uPSEM792 Hydrochloride for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of uPSEM792 hydrochloride for injection, intended for preclinical research applications. This compound is a potent and selective agonist for the pharmacologically selective actuator module (PSAM)4-Glycine Receptor (GlyR) and PSAM4-5-HT3 receptor, engineered chimeric ligand-gated ion channels used in chemogenetics to selectively silence neuronal activity.[1][2][3] Proper preparation of this compound is critical for ensuring its solubility, stability, and biological activity in both in vitro and in vivo experimental settings.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions and final formulations.
| Property | Value | Source |
| Molecular Weight | 277.75 g/mol | [1][2] |
| Formula | C₁₄H₁₅N₃O·HCl | [1] |
| Appearance | White to light yellow/beige solid powder | [4] |
| Purity | ≥98% (by HPLC) | [1] |
| Storage | Store at -20°C, desiccated | [1] |
Solubility Specifications
This compound exhibits good solubility in aqueous solutions, which is a significant advantage for a chemogenetic tool intended for systemic administration. Table 2 provides solubility data in common laboratory solvents.
| Solvent | Maximum Concentration | Notes | Source |
| Water | 100 mM (27.77 mg/mL) | Readily soluble | [1][2][5] |
| DMSO | 2 mg/mL | Clear solution | |
| In Vivo Formulation 1 | ≥ 9.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |
| In Vivo Formulation 2 | ≥ 9.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [6] |
| In Vivo Formulation 3 | ≥ 9.5 mg/mL | 10% DMSO, 90% Corn Oil | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol is suitable for the preparation of a concentrated stock solution of this compound that can be further diluted for various in vitro and in vivo applications.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 100 mM stock solution, add 36.00 µL of water per 1 mg of powder).[4]
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2][4]
Protocol 2: Formulation for Intravenous Injection in Rodents
This protocol provides a method for preparing this compound in a vehicle suitable for intravenous administration in small animal models.
Materials:
-
This compound aqueous stock solution (from Protocol 1)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
Procedure:
-
Thaw a vial of the this compound stock solution at room temperature.
-
In a sterile vial, dilute the stock solution with sterile saline to the final desired concentration for injection. The final concentration will depend on the desired dosage and the injection volume.
-
Gently mix the solution by inversion.
-
Draw the solution into a sterile syringe.
-
Pass the solution through a 0.22 µm sterile syringe filter into a new sterile vial or directly into the injection syringe. This step is crucial for ensuring the sterility of the final injection solution.
-
The prepared solution should be used on the same day.[2]
Protocol 3: Formulation for Intravenous Injection in Non-Human Primates
This protocol is adapted from a study involving the characterization of uPSEM792 in rhesus monkeys and is suitable for larger animal models.[7]
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
-
pH meter
Procedure:
-
Dissolve the this compound powder in sterile saline.
-
If necessary, acidify the solution to pH 4-5 with sterile HCl to aid dissolution.
-
Adjust the pH back to a neutral range (pH 6-7) with a sterile NaOH solution.
-
Bring the solution to the final desired volume with sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
The administered dose in the cited study was 0.87 mg/kg (1.0 mg/kg before correction for the chloride counterion).[7]
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as a selective agonist at engineered PSAM4-GlyR or PSAM4-5HT3 ion channels. Binding of uPSEM792 to the PSAM4 ligand-binding domain induces a conformational change, opening the associated GlyR or 5-HT3 ion pore. This leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and subsequent silencing of its activity.
Caption: Signaling pathway of this compound.
Experimental Workflow for Preparation for Injection
The following diagram illustrates the general workflow for preparing this compound for injection, from stock solution preparation to final sterile filtration.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 3. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Recommended Vehicle Solutions for uPSEM792 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: uPSEM792 hydrochloride is an ultrapotent and highly selective Pharmacologically Selective Effector Molecule (PSEM). It is designed to activate specific engineered receptors known as Pharmacologically Selective Actuator Modules (PSAMs), particularly the PSAM⁴-GlyR and PSAM⁴-5HT3 chimeric ion channels.[1][2][3] Unlike DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), which are G-protein coupled receptors (GPCRs) that modulate signaling cascades (e.g., Gq, Gi, Gs), PSAMs are engineered ligand-gated ion channels that provide direct and rapid control over neuronal activity.[4] When uPSEM792 binds to the PSAM⁴-GlyR, it opens the integrated chloride channel, leading to hyperpolarization and subsequent silencing of the target neuron.[1][5] Its high potency, selectivity, and brain-penetrant nature make it a valuable tool for precise chemogenetic manipulation of neural circuits in vitro and in vivo.[1][2]
Physicochemical Properties and Solubility
This compound is a water-soluble compound, which simplifies the preparation of solutions for many experimental paradigms.[1][3] However, for certain applications, particularly in vivo studies requiring specific formulations for systemic administration, alternative vehicles may be necessary. The following table summarizes the solubility of this compound in various common solvents and vehicle systems.
Table 1: Solubility of this compound
| Vehicle/Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes | Source(s) |
|---|---|---|---|---|
| Water | 27.77 | 100 | Readily soluble. | [1][2] |
| Water | 10 | 36.0 | May require sonication to fully dissolve. | [6] |
| DMSO | 2 | 7.2 | Clear solution. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 9.5 | ≥ 34.2 | A common vehicle for in vivo systemic administration. Saturation was not reached at this concentration. | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 9.5 | ≥ 34.2 | Alternative in vivo vehicle. Saturation was not reached at this concentration. | [7] |
Molecular Weight of uPSEM792 HCl is 277.75 g/mol .[1]
Diagrams and Workflows
Mechanism of Action
The diagram below illustrates the mechanism by which uPSEM792 silences a neuron expressing the engineered PSAM⁴-GlyR ion channel.
Caption: uPSEM792 binds to PSAM⁴-GlyR, causing Cl⁻ influx and neuronal silencing.
Experimental Workflow
This workflow outlines the preparation of a standard vehicle solution for in vivo administration.
Caption: Workflow for preparing a multi-component vehicle for in vivo studies.
Experimental Protocols
Store solid this compound at -20°C, desiccated.[1] Once reconstituted, it is recommended to prepare fresh solutions daily.[3] If storage is necessary, aliquot solutions and store at -20°C for up to one month.[3][6] Avoid repeated freeze-thaw cycles.[6]
Protocol 1: Preparation of Aqueous Stock Solution (10 mM for In Vitro Use)
This protocol is suitable for most in vitro applications, such as cell culture or brain slice electrophysiology, where the final concentration will be in the nM range.
Materials:
-
This compound (MW: 277.75)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Mass: Determine the mass of uPSEM792 HCl required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 277.75 g/mol * (1000 mg / 1 g) = 2.778 mg
-
-
Weigh: Carefully weigh out 2.78 mg of uPSEM792 HCl and place it in a sterile microcentrifuge tube.
-
Dissolve: Add 1 mL of sterile water to the tube.
-
Mix: Vortex the solution thoroughly until the solid is completely dissolved. If dissolution is slow, use an ultrasonic bath for 5-10 minutes.[6]
-
Storage: Use the solution fresh or aliquot and store at -20°C. Before use, thaw the aliquot and ensure the compound is fully in solution.
Protocol 2: Preparation of Vehicle for In Vivo Administration
This protocol describes the preparation of a common vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) used to enhance solubility and stability for systemic injections (e.g., intraperitoneal, subcutaneous).[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tube
-
0.22 µm syringe filter
Procedure:
-
Prepare Stock: First, prepare a concentrated stock solution of uPSEM792 HCl in DMSO. For example, to achieve a final concentration of 1 mg/mL in the complete vehicle, you might prepare a 10 mg/mL stock in DMSO.
-
Mixing Order (Critical): The order of solvent addition is crucial for preventing precipitation. To prepare 1 mL of the final solution: a. To a sterile conical tube, add 400 µL of PEG300 . b. Add 100 µL of the uPSEM792/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous. c. Add 50 µL of Tween-80 . Vortex again until fully mixed. d. Slowly add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex one final time.
-
Final Check: The final solution should be clear. If any precipitation is observed, gentle warming or sonication may be applied, but clarity is essential before administration.
-
Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter to ensure sterility before injection.
-
Administration: The solution is now ready for in vivo administration. Always prepare a corresponding vehicle-only control (containing all components except uPSEM792) for your experiments.
References
- 1. rndsystems.com [rndsystems.com]
- 2. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 3. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 4. addgene.org [addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for uPSEM792 Hydrochloride Solutions: Long-Term Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
uPSEM792 hydrochloride is a potent and selective agonist for the pharmacologically selective actuator module (PSAM)4-GlyR and PSAM4-5HT3 ion channels, making it a valuable tool in chemogenetics for the precise control of neuronal activity.[1] The reliability and reproducibility of in vitro and in vivo experiments using this compound are critically dependent on the stability of its prepared solutions. Degradation of the compound can lead to a decrease in potency and the formation of unknown products with potentially confounding biological activity.
This document provides detailed application notes and protocols for the preparation, storage, and assessment of the long-term stability of this compound solutions. The information herein is intended to guide researchers in maintaining the integrity of their experimental reagents and ensuring the validity of their results.
Product Information
-
Chemical Name: this compound
-
Molecular Formula: C₁₄H₁₅N₃O·HCl[1]
-
Molecular Weight: 277.75 g/mol [1]
-
Storage of Solid: The solid compound should be stored at -20°C.[1]
Preparation of Aqueous Stock Solutions
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
3.1 Materials
-
This compound powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile filter tips
3.2 Protocol
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.78 mg of the compound.
-
Add the appropriate volume of sterile water to the powder to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.
-
If required for the experimental application, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[3][4]
Recommended Storage Conditions and Stability
While comprehensive long-term stability data for this compound solutions are not extensively published, recommendations from commercial suppliers and stability data from the structurally related compound, varenicline, provide guidance for storage.
Table 1: Recommended Storage of this compound Solutions
| Storage Temperature | Maximum Recommended Duration | Source / Rationale |
| Room Temperature (~25°C) | Use on the same day | Best practice for labile compounds; Supported by varenicline stability data (stable for up to 72 hours).[2][3] |
| Refrigerated (2-8°C) | Up to 72 hours | Based on varenicline stability studies showing no significant degradation over this period.[3] |
| -20°C | Up to 1 month | Recommendation from commercial suppliers.[2][3] |
| -80°C | Up to 6 months | Recommendation from commercial suppliers for longer-term storage.[3][4] |
Note: It is strongly recommended to perform in-house stability studies to confirm the stability of this compound solutions under your specific experimental conditions and for the required duration.
Experimental Protocol: Long-Term Stability Assessment
This protocol outlines a general method for assessing the long-term stability of this compound solutions using High-Performance Liquid Chromatography (HPLC), a common technique for stability-indicating assays.
5.1 Objective To determine the rate of degradation and identify the formation of degradation products of this compound in an aqueous solution under various storage conditions.
5.2 Materials and Equipment
-
Prepared stock solution of this compound (e.g., 10 mM in water)
-
HPLC system with a UV or photodiode array (PDA) detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate or phosphate buffer
-
pH meter
-
Temperature and humidity-controlled stability chambers or incubators
-
Light-protective (amber) and clear vials
5.3 Experimental Workflow
Caption: Experimental workflow for the long-term stability assessment of this compound solutions.
5.4 Detailed Methodology
-
Preparation and Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound as described in Section 3.0.
-
Aliquot the solution into multiple vials for each storage condition. Use both amber vials (for light-protected conditions) and clear vials (for photostability assessment).
-
Immediately analyze a sample from the freshly prepared solution to establish the initial (T=0) concentration, purity profile, pH, and appearance. This will serve as the baseline.
-
-
Storage:
-
Place the aliquoted vials in stability chambers set to the desired conditions. Recommended conditions to test include:
-
Long-term: 2-8°C (refrigerated)
-
Accelerated: 25°C / 60% Relative Humidity (RH)
-
Freezer: -20°C
-
Photostability: 25°C in a photostability chamber with controlled light exposure (e.g., according to ICH Q1B guidelines).
-
-
-
Time Points:
-
Pull samples from each storage condition at predetermined time points. Suggested time points for a 6-month study could be: 0, 1, 2, 4 weeks, and 3, 6 months.
-
-
Sample Analysis:
-
At each time point, analyze the samples for the following:
-
5.5 Example HPLC Method (to be optimized)
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 50 mM potassium dihydrogen phosphate, pH adjusted to 3.5). The ratio should be optimized to achieve good separation (e.g., 10:90 v/v Acetonitrile:Buffer).[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 235 nm (based on varenicline, should be confirmed for uPSEM792).[3]
-
Column Temperature: Ambient or controlled at 40°C.[2]
-
Injection Volume: 10-20 µL
5.6 Forced Degradation Study
To ensure the analytical method is "stability-indicating" (i.e., capable of separating the parent drug from its degradation products), a forced degradation study should be performed. This involves subjecting the this compound solution to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24-48 hours.
-
Thermal Degradation: 70°C for 48 hours.
-
Photodegradation: Expose the solution to intense light in a photostability chamber.
Analyze the stressed samples by HPLC-PDA and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the degradation products.
Data Analysis and Interpretation
Table 2: Example Data Collection Table for Stability Study
| Time Point | Storage Condition | Appearance | pH | uPSEM792 Assay (% of Initial) | Total Degradation Products (%) |
| 0 | - | Clear, Colorless | 6.5 | 100.0 | 0.0 |
| 1 Month | -20°C | Clear, Colorless | 6.5 | 99.8 | 0.2 |
| 1 Month | 4°C | Clear, Colorless | 6.4 | 98.5 | 1.5 |
| 1 Month | 25°C / 60% RH | Clear, Colorless | 6.2 | 95.3 | 4.7 |
| 3 Months | -20°C | Clear, Colorless | 6.5 | 99.5 | 0.5 |
| 3 Months | 4°C | Clear, Colorless | 6.3 | 96.1 | 3.9 |
| 3 Months | 25°C / 60% RH | Faint Yellow | 6.0 | 88.2 | 11.8 |
-
Assay: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Degradation Products: Quantify any new peaks that appear in the chromatogram.
-
Shelf-Life Determination: The shelf-life is the time period during which the solution remains within predefined acceptance criteria (e.g., assay of parent compound ≥ 95%, total degradation products ≤ 5%).
Signaling Pathway of uPSEM792
uPSEM792 acts as an agonist on engineered PSAM4 ion channels, which are chimeric receptors combining the ligand-binding domain of a modified α7 nicotinic acetylcholine receptor with the ion-conducting pore of either the Glycine Receptor (GlyR) or the 5-HT3 receptor. Activation of PSAM4-GlyR, a chloride channel, leads to neuronal hyperpolarization and silencing.
Caption: Simplified signaling pathway for uPSEM792-mediated neuronal silencing via the PSAM4-GlyR system.
References
- 1. tpcj.org [tpcj.org]
- 2. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining uPSEM792 Hydrochloride with In Vivo Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for integrating the potent chemogenetic actuator, uPSEM792 hydrochloride, with in vivo calcium imaging to achieve precise temporal control of neuronal activity while monitoring its functional consequences at the cellular and circuit level.
Introduction
The ability to selectively silence specific neuronal populations while observing the resultant changes in neural circuit dynamics is a powerful approach in neuroscience research. This protocol outlines a methodology for combining the ultrapotent and selective chemogenetic silencing tool, this compound, with in vivo two-photon calcium imaging in mice. uPSEM792 is an agonist for the pharmacologically selective actuator module (PSAM)4-GlyR, a chimeric ligand-gated ion channel that, when expressed in neurons, mediates their silencing upon agonist binding.[1][2][3] In vivo calcium imaging, using genetically encoded calcium indicators (GECIs) such as GCaMP, allows for the visualization of neuronal activity with single-cell resolution.[4][5][6] The combination of these two technologies provides a robust platform for dissecting the causal role of specific neuronal populations in complex behaviors and disease models.
Mechanism of Action of this compound
This compound is a potent and selective agonist for the PSAM4-GlyR and PSAM4-5HT3 chimeric ion channels.[1][2] The PSAM4-GlyR is an engineered receptor composed of a modified nicotinic acetylcholine receptor ligand-binding domain and the pore domain of the glycine receptor. When uPSEM792 binds to the PSAM4-GlyR, it opens the chloride-permeable channel, leading to an influx of chloride ions and subsequent hyperpolarization or shunting inhibition of the neuron, effectively silencing its activity.[7] uPSEM792 is brain-penetrant and has been shown to be effective for in vivo neuronal silencing in rodents and non-human primates.[1][8]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 277.75 g/mol | [1] |
| Formula | C₁₄H₁₅N₃O·HCl | [1] |
| Solubility | Soluble to 100 mM in water | [1] |
| Storage | Store at -20°C | [1] |
| Purity | ≥98% | [1] |
| Ki for PSAM4-GlyR | 0.7 nM | [1][2] |
| Ki for PSAM4-5HT3 | <10 nM | [1][2] |
Table 2: Recommended in vivo dosage for neuronal silencing in mice
| Dosage | Route of Administration | Efficacy | Reference |
| 1-3 mg/kg | Intraperitoneal (i.p.) | Strong neuronal silencing observed with in vivo calcium imaging | [4] |
| 1 mg/kg | Intraperitoneal (i.p.) | Lowest effective dose (LED) in a behavioral assay | [4] |
Table 3: Pharmacokinetic Parameters of uPSEM792 in Rhesus Monkeys (0.87 mg/kg, s.c.)
| Parameter | Plasma | CSF |
| Tmax | 15 min | 120 min |
| Cmax | 390.4 ng/mL | 98.95 ng/mL |
| AUC | 133.24 ng/(mL·h) | 74.124 ng/(mL·h) |
Reference:[8]
Experimental Protocols
This section provides a detailed methodology for combining this compound with in vivo calcium imaging.
Viral Vector Strategy
Successful implementation of this technique relies on the co-expression of the PSAM4-GlyR and a GECI in the target neuronal population.
-
Choice of Viral Vector: Adeno-associated viruses (AAVs) are the preferred vector for in vivo gene delivery to neurons due to their safety profile and long-term expression.[9] A variety of AAV serotypes exist with different tropisms for various brain regions and cell types. The choice of serotype (e.g., AAV1, AAV5, AAV9) should be optimized for the specific brain region and neuronal population of interest.
-
Co-expression Strategy:
-
Single Vector System: A single AAV vector can be engineered to co-express both the PSAM4-GlyR and a GECI (e.g., GCaMP). This is often achieved using an internal ribosome entry site (IRES) or a 2A self-cleaving peptide sequence to drive the expression of both proteins from a single promoter. For example, AAV-CamKII-PSAM4-GlyR-IRES-GCaMP6f. This ensures that all neurons expressing the GECI also express the chemogenetic receptor.
-
Two Vector System: Alternatively, two separate AAVs can be co-injected: one expressing the PSAM4-GlyR and the other expressing the GECI. This approach allows for more flexibility in choosing promoters and GECI variants but may result in a lower percentage of co-transduced cells.
-
-
Promoter Selection: The choice of promoter will determine the cell-type specificity of expression. For broad neuronal expression, a pan-neuronal promoter like human Synapsin (hSyn) is commonly used. For targeting specific neuronal subtypes, cell-type-specific promoters such as CaMKIIα for excitatory neurons can be employed.[5][8][10]
-
Commercially Available Vectors: Several pre-packaged AAVs for expressing PSAM4-GlyR, some of which include an EGFP reporter, are commercially available from vendors like Addgene.[3][5][8][10][11]
Stereotactic Surgery and Viral Injection
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (1-2% in oxygen). Administer appropriate analgesics pre- and post-operatively according to institutional guidelines.
-
Stereotactic Injection:
-
Secure the mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotaxic drill, create a small craniotomy over the target brain region.
-
Load a glass micropipette with the AAV solution.
-
Slowly lower the micropipette to the target coordinates.
-
Infuse the virus at a slow rate (e.g., 100 nL/min) to minimize tissue damage.
-
After infusion, leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.
-
-
Expression Time: Allow 2-4 weeks for robust expression of the viral constructs before proceeding with cranial window implantation.
Cranial Window Implantation
-
Procedure: A cranial window is necessary for chronic in vivo imaging. This typically involves removing a small piece of the skull over the region of interest and replacing it with a glass coverslip.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Remove the scalp over the skull.
-
Create a craniotomy (typically 3-5 mm in diameter) over the viral injection site.
-
Carefully remove the dura mater.
-
Place a sterile glass coverslip over the exposed brain and secure it with dental cement.
-
A head-post can also be implanted at this stage to allow for head-fixation during imaging.
-
-
Recovery: Allow at least one week for the animal to recover from the surgery before starting imaging experiments.
In Vivo Two-Photon Calcium Imaging
-
Microscope Setup: A two-photon laser-scanning microscope is required for deep-tissue in vivo imaging with reduced phototoxicity and scattering.[6][12]
-
Imaging Procedure:
-
Head-fix the awake, behaving mouse under the microscope objective.
-
Locate the region of interest with expressed GCaMP.
-
Acquire time-series images of neuronal calcium dynamics. Typical frame rates are 15-30 Hz.
-
Establish a baseline recording period of at least 10-15 minutes to capture spontaneous neuronal activity.
-
Administer this compound (1-3 mg/kg, i.p.).
-
Continue imaging for a prolonged period (e.g., 1-2 hours) to monitor the effect of the drug on neuronal activity.
-
Data Analysis
-
Motion Correction: In vivo imaging data from awake animals will contain motion artifacts that need to be corrected using image registration algorithms.
-
Region of Interest (ROI) Selection: Identify individual neurons (ROIs) based on their morphology and fluorescence.
-
Extraction of Calcium Traces: Extract the mean fluorescence intensity from each ROI over time.
-
Calculation of ΔF/F: Normalize the fluorescence traces to calculate the change in fluorescence over baseline (ΔF/F), which is a proxy for changes in intracellular calcium concentration.
-
Analysis of Calcium Transients: Quantify the effects of uPSEM792 on neuronal activity by analyzing changes in the frequency, amplitude, and duration of calcium transients before and after drug administration.[13][14]
Visualizations
Caption: Signaling pathway of this compound-mediated neuronal silencing.
Caption: Experimental workflow for combining uPSEM792 with in vivo calcium imaging.
References
- 1. In vivo calcium imaging visualizes peripheral neuron sensitization in a surgical mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemogenetic Silencing of Differentiating Cortical Neurons Impairs Dendritic and Axonal Growth [frontiersin.org]
- 3. addgene.org [addgene.org]
- 4. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. biorxiv.org [biorxiv.org]
- 8. addgene.org [addgene.org]
- 9. Calcium Imaging in Vivo: How to Correctly Select and Apply Fiber Optic Photometric Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. biocompare.com [biocompare.com]
- 12. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduced Ca2+ transient amplitudes may signify increased or decreased depolarization depending on the neuromodulatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The spatio-temporal properties of calcium transients in hippocampal pyramidal neurons in vitro [frontiersin.org]
Application Notes and Protocols for uPSEM792 Hydrochloride in Neural Circuit Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
uPSEM792 hydrochloride is a potent and selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), specifically PSAM⁴-GlyR (an inhibitory ion channel) and PSAM⁴-5HT3 (an excitatory ion channel).[1][2][3] Its high affinity and selectivity make it an invaluable tool for the chemogenetic manipulation of neural circuits in both rodent and primate models.[1][4] These application notes provide detailed information and protocols for the effective use of this compound in neuroscience research.
Mechanism of Action
uPSEM792 is a Pharmacologically Selective Effector Molecule (PSEM) that potently activates engineered PSAM⁴ ion channels.[1][2][3] These channels are chimeric ligand-gated ion channels composed of a mutated α7 nicotinic acetylcholine receptor (α7-nAChR) ligand-binding domain fused to the pore domain of either the inhibitory glycine receptor (GlyR) or the excitatory serotonin receptor (5-HT3R).[5] uPSEM792 exhibits sub-nanomolar affinity for PSAM⁴-GlyR and shows high selectivity over endogenous receptors, including nicotinic acetylcholine receptors (nAChRs) and serotonin receptors.[1][2][4] This specificity allows for precise control over genetically defined neuronal populations without significant off-target effects.[4][5]
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of uPSEM792
| Target | Parameter | Value | Species | Reference |
| PSAM⁴-GlyR | Kᵢ | 0.7 nM | --- | [1][2][6] |
| PSAM⁴-5HT3 | Kᵢ | <10 nM | --- | [1][2][3] |
| PSAM⁴-GlyR | EC₅₀ | 2.3 nM | --- | [5] |
| α4β2 nAChR | Agonist Selectivity (vs. PSAM⁴-GlyR) | 230-fold | --- | [1][2][3] |
| α7-GlyR, α7-5HT3R, 5-HT3R | Agonist Selectivity (vs. PSAM⁴-GlyR) | >10,000-fold | --- | [1][2][3] |
Table 2: Pharmacokinetic Properties of uPSEM792 in Rhesus Monkeys
| Route of Administration | Dose | Cₘₐₓ (Plasma) | Tₘₐₓ (Plasma) | AUC (Plasma) | CSF:Plasma Ratio | Reference |
| Subcutaneous (s.c.) | 0.87 mg/kg | 390.4 ng/mL | 15 min | 133.24 ng/(mL·h) | 0.62 | [5] |
| Intravenous (i.v.) | 0.87 mg/kg | 557 ng/mL | --- | 114.48 ng/(mL·h) | --- | [5] |
Experimental Protocols
Protocol 1: Stereotactic Injection of AAV for PSAM⁴ Receptor Expression
This protocol describes the procedure for delivering an adeno-associated virus (AAV) encoding a PSAM⁴ receptor (e.g., AAV-hSyn-PSAM4-GlyR-IRES-EGFP) into a specific brain region of a mouse.
Materials:
-
AAV encoding the desired PSAM⁴ receptor
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical tools (scalpel, drill, forceps)
-
Nanoliter injection system (e.g., Nanoject) with glass micropipettes
-
Suture kit
-
Analgesics and antibiotics
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
-
Place the mouse on a heating pad to maintain body temperature.
-
Secure the mouse in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the fur from the scalp and clean the area with an antiseptic solution (e.g., betadine followed by 70% ethanol).
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Use a cotton swab to clean and dry the skull surface.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the target brain region.
-
Mark the injection site on the skull.
-
Create a small burr hole at the marked location using a dental drill, being careful not to damage the underlying dura mater.
-
-
Viral Injection:
-
Load a glass micropipette with the AAV solution.
-
Lower the micropipette to the pial surface and then to the predetermined depth for the target region.
-
Infuse the virus at a slow rate (e.g., 100 nL/minute) to prevent tissue damage.
-
After the infusion is complete, leave the pipette in place for an additional 5-10 minutes to allow for diffusion of the virus.
-
Slowly retract the micropipette.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Monitor the animal during recovery until it is ambulatory.
-
Allow 2-3 weeks for viral expression before proceeding with experiments.
-
Protocol 2: In Vivo Administration of this compound
This protocol outlines the preparation and administration of this compound for in vivo experiments in mice.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Vortex mixer and sonicator
-
Sterile filters (0.22 µm)
-
Syringes and needles for injection (e.g., insulin syringes for intraperitoneal injection)
Procedure:
-
Solution Preparation:
-
This compound is soluble in water.[2]
-
Prepare a stock solution by dissolving the powder in sterile saline to the desired concentration (e.g., 1 mg/mL).
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Sterile-filter the solution using a 0.22 µm syringe filter.
-
Store stock solutions at -20°C for up to one month.[7] On the day of the experiment, thaw the stock solution and dilute it to the final working concentration with sterile saline.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in mice. A typical dose for behavioral experiments is in the range of 0.1 - 1.0 mg/kg.[4]
-
Subcutaneous (s.c.) or Intravenous (i.v.) Injection: These routes can also be used and may offer different pharmacokinetic profiles.[5]
-
The timing of administration relative to the experimental endpoint should be optimized based on the desired effect and the pharmacokinetic profile of uPSEM792.
-
Protocol 3: Two-Photon Calcium Imaging of Neuronal Activity
This protocol describes how to perform in vivo two-photon calcium imaging in mice expressing a genetically encoded calcium indicator (e.g., GCaMP) and a PSAM⁴ receptor to monitor the effect of uPSEM792 on neuronal activity.
Materials:
-
Two-photon microscope with a Ti:Sapphire laser
-
Anesthesia and stereotaxic equipment
-
Surgical tools for craniotomy and cranial window implantation
-
Dental cement
-
Genetically encoded calcium indicator (e.g., AAV-hSyn-GCaMP6f)
-
This compound solution
Procedure:
-
Animal Preparation and Surgery:
-
Co-inject AAVs for the calcium indicator and the PSAM⁴ receptor into the target brain region as described in Protocol 1.
-
Allow for viral expression (2-3 weeks).
-
Perform a craniotomy over the injection site and implant a cranial window. This involves removing a piece of the skull and covering the exposed brain with a glass coverslip, sealed with dental cement.
-
Allow the animal to recover for at least one week before imaging.
-
-
Imaging Session:
-
Head-fix the awake, behaving mouse under the two-photon microscope.
-
Locate the region of interest expressing both the calcium indicator and the PSAM⁴ receptor.
-
Acquire baseline calcium imaging data.
-
Administer this compound (as described in Protocol 2).
-
Continue to acquire calcium imaging data to observe the effect of uPSEM792 on neuronal activity (inhibition for PSAM⁴-GlyR or excitation for PSAM⁴-5HT3).
-
-
Data Analysis:
-
Perform motion correction on the imaging data.
-
Identify and segment individual neurons (regions of interest, ROIs).
-
Extract the fluorescence traces for each ROI.
-
Calculate the change in fluorescence (ΔF/F) to represent neuronal activity.
-
Compare the neuronal activity before and after uPSEM792 administration.
-
Mandatory Visualizations
Caption: Signaling pathway of uPSEM792 at the inhibitory PSAM⁴-GlyR.
Caption: Experimental workflow for a typical chemogenetic experiment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 4. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AAV Injection and Tissue Preparation [protocols.io]
- 7. Perturbing cortical networks: in vivo electrophysiological consequences of pan-neuronal chemogenetic manipulations using deschloroclozapine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using uPSEM792 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing uPSEM792 hydrochloride in behavioral research. This compound is a potent and selective agonist for the Pharmacologically Selective Actuator Module (PSAM) system, specifically targeting PSAM4-GlyR (an inhibitory ion channel) and PSAM4-5HT3 (an activating ion channel). This technology allows for precise temporal control of neuronal activity in genetically defined cell populations, offering a powerful tool to investigate the neural circuits underlying behavior.
Important Note: this compound is an agonist for the PSAM/PSEM chemogenetic system, not the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system. It should be used in animals expressing the corresponding PSAM4 chimeric receptors.
Mechanism of Action
The PSAM4 system is based on a chimeric ion channel composed of the ligand-binding domain of the α7 nicotinic acetylcholine receptor, which has been mutated to be insensitive to acetylcholine but highly sensitive to Pharmacologically Selective Effector Molecules (PSEMs) like uPSEM792. This modified ligand-binding domain is fused to the ion pore domain of either the glycine receptor (GlyR) or the serotonin type 3 receptor (5-HT3).
-
PSAM4-GlyR (Inhibitory): The GlyR ion pore is a chloride (Cl-) channel. Activation of PSAM4-GlyR by uPSEM792 leads to an influx of chloride ions, hyperpolarizing the neuron and causing robust inhibition of neuronal activity.
-
PSAM4-5HT3 (Activating): The 5-HT3 receptor ion pore is a non-selective cation channel. Activation of PSAM4-5HT3 by uPSEM792 allows the influx of positive ions (e.g., Na+, K+, Ca2+), leading to depolarization and neuronal activation.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅N₃O・HCl | Manufacturer's Data |
| Molecular Weight | 277.75 g/mol | Manufacturer's Data |
| Solubility | Soluble in water | Manufacturer's Data |
| Storage | Store at -20°C | Manufacturer's Data |
In Vivo Dosage and Administration in Mice
| Assay | Receptor System | Dose (mg/kg) | Route of Administration | Timing Before Assay | Expected Outcome | Reference |
| Unilateral SNr Silencing | PSAM4-GlyR | 1 (Lowest Effective Dose) | Intraperitoneal (i.p.) | Not specified | Contralateral rotation | [1] |
| In Vivo Calcium Imaging | PSAM4-GlyR | 3 | Intraperitoneal (i.p.) | Not specified | Neuronal silencing in hippocampus | [2] |
Experimental Protocols
General Considerations for this compound Administration
-
Vehicle: this compound is water-soluble and can be dissolved in sterile saline (0.9% NaCl).
-
Dose-Response: It is crucial to perform a dose-response study for any new behavioral paradigm to determine the optimal dose for the desired effect without inducing off-target effects. Based on existing data, a starting range of 0.1 - 3 mg/kg (i.p.) is recommended for mice.
-
Timing: The onset of action and duration of effect should be characterized for each specific experimental setup. The behavioral effects of uPSEM792 have been observed to last for 3-4 hours in mice.[1]
-
Controls: Appropriate control groups are essential. These should include:
-
Animals expressing the PSAM4 receptor but receiving a vehicle injection.
-
Wild-type animals (not expressing the PSAM4 receptor) receiving a this compound injection to control for any potential off-target effects of the compound.
-
Behavioral Assay Protocols
Rotational Behavior Assay (for Unilateral Neuronal Inhibition)
This assay is used to assess the functional consequences of unilateral silencing of motor-related brain regions, such as the substantia nigra pars reticulata (SNr).
Protocol:
-
Animal Model: Mice with unilateral expression of PSAM4-GlyR in the target brain region (e.g., SNr).
-
Apparatus: A circular open field arena.
-
Procedure: a. Habituate the mice to the testing room for at least 30 minutes before the experiment. b. Administer this compound (starting dose of 1 mg/kg, i.p.) or vehicle. c. Place the mouse in the center of the open field arena. d. Record the number of full 360° contralateral (away from the side of injection) and ipsilateral (towards the side of injection) rotations for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the net contralateral rotations (contralateral rotations - ipsilateral rotations). A significant increase in net contralateral rotations in the uPSEM792 group compared to the vehicle group indicates successful neuronal inhibition.
Open Field Test (for Locomotor Activity and Anxiety-Like Behavior)
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.[3][4][5][6][7]
Protocol:
-
Animal Model: Mice expressing either PSAM4-GlyR or PSAM4-5HT3 in a brain region hypothesized to modulate locomotion or anxiety.
-
Apparatus: A square or circular arena with automated tracking software. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure: a. Habituate mice to the testing room for at least 30 minutes. b. Administer this compound or vehicle. The timing of administration before the test should be determined based on pilot studies (a 15-30 minute pre-treatment period is a common starting point). c. Gently place the mouse in the center of the open field. d. Allow the mouse to explore the arena for a set duration (typically 5-10 minutes).
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone.
-
Elevated Plus Maze (for Anxiety-Like Behavior)
This assay is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[2][8][9][10][11]
Protocol:
-
Animal Model: Mice expressing PSAM4-GlyR or PSAM4-5HT3 in brain regions implicated in anxiety.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: a. Habituate mice to the testing room under dim lighting conditions for at least 30 minutes. b. Administer this compound or vehicle (e.g., 15-30 minutes before the test). c. Place the mouse in the center of the maze, facing an open arm. d. Allow the mouse to explore the maze for 5 minutes.
-
Data Analysis:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
-
Fear Conditioning (for Learning and Memory)
This test assesses associative fear learning and memory.[12][13][14][15][16]
Protocol:
-
Animal Model: Mice expressing PSAM4-GlyR or PSAM4-5HT3 in brain regions involved in fear learning and memory (e.g., amygdala, hippocampus, prefrontal cortex).
-
Apparatus: A fear conditioning chamber with a grid floor for delivering a mild foot-shock, a speaker for auditory cues, and a video camera to record freezing behavior.
-
Procedure:
-
Day 1: Conditioning: a. Habituate the mouse to the chamber for a baseline period (e.g., 2 minutes). b. Present a neutral conditioned stimulus (CS), such as a tone (e.g., 30 seconds, 80 dB). c. At the end of the CS, deliver a mild, brief unconditioned stimulus (US), such as a foot-shock (e.g., 0.5-0.7 mA, 2 seconds). d. Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval. e. This compound or vehicle can be administered before this session to assess its effect on fear acquisition.
-
Day 2: Contextual Fear Test: a. Place the mouse back into the same conditioning chamber without presenting the CS or US. b. Record freezing behavior for a set period (e.g., 5 minutes).
-
Day 3: Cued Fear Test: a. Place the mouse in a novel context (different shape, flooring, and odor). b. After a baseline period, present the CS (tone) without the US. c. Record freezing behavior during the CS presentation. d. This compound or vehicle can be administered before the contextual or cued fear tests to assess its effect on fear memory retrieval and expression.
-
-
Data Analysis: The primary measure is the percentage of time the mouse spends freezing.
Social Interaction Test (for Sociability)
This assay assesses the natural tendency of mice to interact with a novel conspecific.[17][18][19][20][21]
Protocol:
-
Animal Model: Mice expressing PSAM4-GlyR or PSAM4-5HT3 in brain regions that regulate social behavior.
-
Apparatus: A three-chambered arena. One side chamber contains a novel mouse (stranger) enclosed in a wire cage, and the other side chamber contains an empty wire cage.
-
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Test: Place a stranger mouse in one of the wire cages and an empty wire cage in the other. Place the test mouse in the center chamber and allow it to explore for 10 minutes.
-
This compound or vehicle should be administered prior to the sociability test.
-
-
Data Analysis:
-
Time spent in the chamber with the stranger mouse versus the chamber with the empty cage.
-
Time spent actively sniffing the wire cage containing the stranger mouse versus the empty cage.
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: Activating signaling pathway of PSAM4-5HT3.
Caption: Inhibitory signaling pathway of PSAM4-GlyR.
Caption: General workflow for behavioral experiments.
References
- 1. Ultrapotent chemogenetics for research and potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anilocus.com [anilocus.com]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open field test for mice [protocols.io]
- 8. Elevated plus maze protocol [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. scispace.com [scispace.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 14. Hadassah BrainLabs | Fear conditioning with pre-exposure [brainlabs.org.il]
- 15. researchgate.net [researchgate.net]
- 16. mmpc.org [mmpc.org]
- 17. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A standardized protocol for repeated social defeat stress in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A standardized social preference protocol for measuring social deficits in mouse models of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol for quantitative assessment of social cooperation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols for PSAM4-GlyR Expression and Activation with uPSEM792
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of viral vector strategies for the expression of the chemogenetic receptor PSAM4-GlyR and its subsequent activation by the potent and selective agonist uPSEM792 for neuronal silencing.
Introduction
Chemogenetics offers a powerful approach for the remote control of neuronal activity. The PSAM4-GlyR (Pharmacologically Selective Actuator Module based on the Glycine Receptor) is a chimeric ligand-gated ion channel designed for neuronal silencing.[1] It combines the ligand-binding domain of a modified α7 nicotinic acetylcholine receptor with the chloride-conducting pore of the glycine receptor.[1] This engineered receptor is insensitive to endogenous ligands but can be potently activated by pharmacologically selective effector molecules (PSEMs), such as uPSEM792.[2][3] Activation of PSAM4-GlyR leads to an influx of chloride ions, resulting in hyperpolarization or shunting inhibition of the neuron, effectively silencing its activity.[4]
This document outlines strategies for the delivery of the PSAM4-GlyR gene using adeno-associated virus (AAV) and lentiviral vectors, along with protocols for in vitro and in vivo activation with uPSEM792 and subsequent functional validation.
Data Presentation
Table 1: Properties of the PSAM4-GlyR Agonist uPSEM792
| Property | Value | Reference |
| Agonist | uPSEM792 hydrochloride | [5] |
| Target | PSAM4-GlyR | [2] |
| Ki for PSAM4-GlyR | 0.7 nM | [2][3] |
| Selectivity | >10,000-fold over α7-GlyR, α7-5HT3, and 5HT3-R | [3] |
| In Vitro Concentration | 10 nM - 100 nM | [6][7] |
| In Vivo Dosage (mouse, i.p.) | 3 mg/kg | [8] |
| Solubility | Soluble to 100 mM in water | [3] |
| Storage | -20°C | [3] |
Table 2: Quantitative Effects of PSAM4-GlyR Activation by uPSEM792 in Neurons
| Parameter | Effect | Concentration/Dosage | Cell Type | Reference |
| Inward Current | -43.0 ± 10.1 pA | 10 nM | D1-Medium Spiny Neurons | [7] |
| Inward Current | -275.5 ± 57.1 pA | 50 nM | D1-Medium Spiny Neurons | [7] |
| Membrane Potential | 6.4 ± 2.0 mV depolarization | 10 nM | D1-Medium Spiny Neurons | [7] |
| Membrane Potential | 20.9 ± 3.4 mV depolarization | 50 nM | D1-Medium Spiny Neurons | [7] |
| Membrane Conductance | 38.7 ± 7.4 nS increase | 10 nM | Mouse Sensory Neurons | [6] |
| Rheobase | Increased | 10 nM | Mouse Sensory Neurons | [6] |
| Neuronal Firing | Strongly silenced | 3 mg/kg (i.p.) | Mouse Hippocampal CA1 Neurons | [8] |
Signaling Pathway and Experimental Workflow
Signaling Pathway
The activation of PSAM4-GlyR by uPSEM792 leads to a direct influx of chloride ions, resulting in neuronal silencing.
Caption: uPSEM792-mediated activation of PSAM4-GlyR and subsequent neuronal silencing.
Experimental Workflow
A typical workflow for utilizing the PSAM4-GlyR/uPSEM792 system involves viral vector production, delivery to the target cells, and functional validation.
Caption: General experimental workflow for PSAM4-GlyR mediated neuronal silencing.
Experimental Protocols
Protocol 1: AAV Production and Purification
This protocol is adapted for the production of high-titer AAV vectors suitable for in vivo use.
Materials:
-
HEK293T cells
-
AAV transfer plasmid containing PSAM4-GlyR (e.g., AAV-SYN-PSAM4-GlyR-IRES-EGFP)[9][10]
-
AAV helper plasmid (e.g., pDF6)
-
AAV rep/cap plasmid (e.g., for AAV5 or AAV9 serotype)[9][10]
-
Polyethylenimine (PEI)
-
DMEM, FBS, and other cell culture reagents
-
Iodixanol
-
Syringes and filters (0.45 µm)
-
Ultracentrifuge and rotors
Procedure:
-
Cell Culture: Culture HEK293T cells to 70-80% confluency in 15 cm dishes.[11]
-
Transfection: Prepare a DNA-PEI mixture. For each 15 cm dish, use a total of 40 µg of plasmid DNA (20 µg transfer, 10 µg helper, 10 µg rep/cap) and 120 µg of PEI.[11] Incubate the mixture for 20 minutes at room temperature before adding to the cells.
-
Harvest: After 72 hours, harvest the cells and the supernatant.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and perform three freeze-thaw cycles to release viral particles.[11]
-
Purification:
-
Treat the lysate with a nuclease (e.g., Benzonase) to digest unpackaged DNA.
-
Clarify the lysate by centrifugation.
-
Perform an iodixanol gradient ultracentrifugation to purify the AAV particles.[9][11]
-
Collect the viral fraction and buffer exchange into a suitable formulation buffer (e.g., PBS with 0.001% Pluronic F-68).
-
-
Titer Determination: Determine the viral genome titer using qPCR. Titers of ≥1x10¹³ vg/mL are typically suitable for in vivo injections.[11]
Protocol 2: In Vivo Stereotaxic Injection of AAV
This protocol describes the stereotaxic injection of AAV-PSAM4-GlyR into the mouse brain.
Materials:
-
AAV-PSAM4-GlyR vector
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical tools
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and place it in the stereotaxic frame.[12] Shave the scalp and clean with an antiseptic solution. Apply eye ointment to prevent corneal drying.
-
Incision: Make a midline incision to expose the skull.
-
Craniotomy: Identify the target coordinates using a stereotaxic atlas. Drill a small burr hole over the target injection site.[13]
-
Injection: Lower the injection needle to the desired depth.[13] Infuse the AAV vector at a slow rate (e.g., 100 nL/min) to a total volume of 200-500 nL.
-
Post-injection: Slowly retract the needle and suture the incision. Monitor the animal until it recovers from anesthesia. Allow 2-4 weeks for transgene expression before subsequent experiments.
Protocol 3: In Vitro Transduction of Primary Neurons with Lentivirus
This protocol details the transduction of cultured primary neurons with lentiviral vectors expressing PSAM4-GlyR.
Materials:
-
Lentiviral particles containing PSAM4-GlyR
-
Primary neuronal culture
-
Lenti-X concentrator (optional)
Procedure:
-
Lentivirus Production: Produce lentivirus in HEK293T cells by co-transfecting the transfer plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).[2][14]
-
Concentration: Harvest the supernatant containing viral particles and concentrate using a Lenti-X concentrator or ultracentrifugation.[14]
-
Transduction: Add the concentrated lentivirus to the primary neuronal culture at a desired multiplicity of infection (MOI).
-
Expression: Allow 5-7 days for robust expression of PSAM4-GlyR before performing functional assays.
Protocol 4: In Vitro Activation and Electrophysiological Recording
This protocol describes the activation of PSAM4-GlyR in cultured neurons and the assessment of neuronal silencing using patch-clamp electrophysiology.
Materials:
-
PSAM4-GlyR expressing neurons
-
uPSEM792 stock solution
-
Patch-clamp rig with amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution
Procedure:
-
Preparation: Prepare a stock solution of uPSEM792 in water or DMSO.[3]
-
Recording: Obtain a whole-cell patch-clamp recording from a PSAM4-GlyR expressing neuron.
-
Baseline: Record baseline neuronal activity, including resting membrane potential, input resistance, and firing response to current injections.
-
Activation: Perfuse the bath with aCSF containing uPSEM792 (e.g., 10-100 nM).[6][7]
-
Post-Activation Recording: Record the changes in membrane potential, input resistance, and firing properties. A successful silencing will be indicated by hyperpolarization (or depolarization block), a decrease in input resistance, and an increase in the current required to elicit an action potential (rheobase).[6]
Protocol 5: In Vivo Activation and Calcium Imaging
This protocol outlines the in vivo activation of PSAM4-GlyR and the monitoring of neuronal activity using two-photon calcium imaging.
Materials:
-
Mouse expressing PSAM4-GlyR in the target neurons and a genetically encoded calcium indicator (e.g., GCaMP)
-
uPSEM792
-
Two-photon microscope
-
Head-fixation apparatus
Procedure:
-
Animal Preparation: Anesthetize the mouse and perform a craniotomy over the region of interest. Implant a cranial window for optical access.
-
Baseline Imaging: After recovery, head-fix the awake mouse and perform two-photon imaging to record baseline calcium transients in the PSAM4-GlyR expressing neurons.
-
uPSEM792 Administration: Administer uPSEM792 systemically (e.g., 3 mg/kg, i.p.).[8]
-
Post-Administration Imaging: Record calcium transients following uPSEM792 administration. A significant reduction in the frequency and amplitude of calcium transients indicates successful neuronal silencing.[8]
References
- 1. Lentivirus production for primary neuron transduction â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 2. researchgate.net [researchgate.net]
- 3. AAV Injection and Tissue Preparation [protocols.io]
- 4. Individual AAV production and purification [protocols.io]
- 5. Lentiviral vector production, titration, and transduction of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. addgene.org [addgene.org]
- 10. addgene.org [addgene.org]
- 11. jove.com [jove.com]
- 12. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 14. Lentivirus production for primary neuron transduction [protocols.io]
Application Notes and Protocols: uPSEM792 Hydrochloride for Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
uPSEM792 hydrochloride is a potent and selective agonist for the chemogenetic receptors PSAM4-GlyR and PSAM4-5HT3.[1][2] This compound is a member of the ultrapotent Pharmacologically Selective Effector Molecules (uPSEMs) family, designed for precise temporal and spatial control of neuronal activity in vivo.[1][3] Its high selectivity and brain penetrance make it a valuable tool for neuroscience research in non-human primate (NHP) models, enabling the investigation of neural circuit function and its role in behavior and disease.[3][4] These application notes provide a comprehensive overview of the use of this compound in NHPs, including its mechanism of action, pharmacokinetic profile, and detailed protocols for its application in research settings.
Mechanism of Action
This compound acts as a selective agonist at engineered PSAM™ (Pharmacologically Selective Actuator Modules) receptors. These receptors are chimeric ligand-gated ion channels, typically derived from the α7 nicotinic acetylcholine receptor ligand-binding domain, coupled to the ion pore domain of either the inhibitory glycine receptor (GlyR) or the excitatory serotonin type 3 receptor (5-HT3).[3] uPSEM792 exhibits high affinity for PSAM4-GlyR (Ki = 0.7 nM) and PSAM4-5HT3 (Ki <10 nM), with over 10,000-fold selectivity over their native counterparts.[1][2] This high degree of selectivity minimizes off-target effects, a critical consideration in preclinical studies.[3] Activation of PSAM4-GlyR by uPSEM792 leads to chloride influx and neuronal silencing, while activation of PSAM4-5HT3 results in cation influx and neuronal activation.[3]
References
Troubleshooting & Optimization
unexpected neuronal activation with uPSEM792 hydrochloride
Welcome to the technical support center for uPSEM792 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental outcomes, particularly unforeseen neuronal activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a potent and selective agonist for the Pharmacologically Selective Actuator Module 4 (PSAM⁴) coupled to either the Glycine Receptor (GlyR) ion pore or the 5-HT3 receptor (5-HT3R).[1][2][3][4] When paired with PSAM⁴-GlyR, it is designed to be an inhibitory tool by opening a chloride-permeable channel, leading to neuronal silencing.[5][6] When paired with PSAM⁴-5HT3, it is designed for neuronal activation.[6]
Q2: We are observing neuronal activation (e.g., increased c-fos expression, action potential firing) after applying uPSEM792 to neurons expressing the "inhibitory" PSAM⁴-GlyR. Is this a known phenomenon?
A2: Yes, this is a documented phenomenon. Contrary to its intended inhibitory effect, activation of the PSAM⁴-GlyR by uPSEM792 can lead to neuronal depolarization and even action potential firing in certain neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs).[5][7][8]
Q3: What is the underlying mechanism for this unexpected neuronal activation with PSAM⁴-GlyR?
A3: The paradoxical excitation is due to a shift in the chloride reversal potential (ECl). The PSAM⁴-GlyR is a chloride-permeable channel. If the intracellular chloride concentration of a neuron is high, the ECl can become more depolarized than the neuron's resting membrane potential. Consequently, opening these chloride channels causes an efflux of chloride ions, leading to membrane depolarization and neuronal activation instead of hyperpolarization and inhibition.[5][7]
Q4: Does this compound have any known off-target effects?
A4: this compound has high selectivity for PSAM⁴-GlyR and PSAM⁴-5HT3.[2] However, it does exhibit weak partial agonism at the α4β2 nicotinic acetylcholine receptor (nAChR).[2] While its selectivity for PSAM⁴-GlyR is over 230-fold higher than for α4β2 nAChR, high concentrations of uPSEM792 could potentially lead to off-target effects through activation of endogenous α4β2 nAChRs.[2][9]
Q5: How can I confirm that the observed activation is due to the chloride reversal potential and not an off-target effect?
A5: To dissect the mechanism, you can perform whole-cell patch-clamp electrophysiology. This will allow you to directly measure the resting membrane potential, the chloride reversal potential, and the effect of uPSEM792 application on membrane potential and input resistance.[10] You can also apply a selective antagonist for the α4β2 nAChR to rule out off-target effects if they are a concern.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and understanding unexpected neuronal activation when using this compound with PSAM⁴-GlyR.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Neuronal Firing/Activation | High intracellular chloride concentration leading to a depolarized ECl. | 1. Measure ECl : Perform whole-cell patch-clamp recordings to determine the chloride reversal potential in your specific neuronal population.[5][7] 2. Control for Off-Target Effects : Include a control group of neurons that do not express PSAM⁴-GlyR but are still exposed to uPSEM792 to check for non-specific effects.[7] 3. Titrate uPSEM792 Concentration : Use the lowest effective concentration of uPSEM792 to minimize potential off-target effects.[9][10] |
| Variability in Neuronal Response | Differences in intracellular chloride homeostasis between cell types or developmental stages. | 1. Characterize Your Cell Type : Be aware that the expression of chloride transporters (e.g., NKCC1, KCC2) can vary significantly, affecting the intracellular chloride concentration. 2. Consider Developmental Stage : Immature neurons often have higher intracellular chloride levels, making them more susceptible to this paradoxical excitation. |
| No Neuronal Silencing Observed | Insufficient shunting effect to overcome excitatory inputs. | 1. Measure Input Resistance : In your patch-clamp experiments, assess the change in input resistance upon uPSEM792 application. A significant decrease in input resistance indicates the channel is opening, even if it doesn't lead to hyperpolarization.[10] 2. Assess Excitatory Drive : The level of background excitatory synaptic activity can influence whether the shunting inhibition is sufficient to prevent firing. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published literature.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | PSAM⁴-GlyR | 0.7 nM | [2][3] |
| Binding Affinity (Ki) | PSAM⁴-5HT3 | <10 nM | [2] |
| Selectivity | >10,000-fold over α7-GlyR, α7-5HT3, and 5HT3-R | [2] | |
| Selectivity | 230-fold over α4β2 nAChR | [2] | |
| Effective Concentration (in vitro) | 10 nM - 50 nM | [5][10] | |
| Effective Concentration (in vivo) | 0.87 mg/kg (rhesus monkeys) | [9] |
Experimental Protocols
In Vitro Whole-Cell Patch-Clamp Electrophysiology
-
Slice Preparation : Prepare acute brain slices (e.g., 300 µm thick) containing the neurons of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording : Transfer slices to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.
-
Cell Identification : Identify neurons expressing the PSAM⁴-GlyR construct, typically via a fluorescent reporter (e.g., eGFP or mCherry).
-
Recording Configuration : Obtain whole-cell patch-clamp recordings in either current-clamp or voltage-clamp mode.
-
uPSEM792 Application : After establishing a stable baseline recording, perfuse this compound at the desired concentration (e.g., 10-50 nM) into the recording chamber.[5][7]
-
Data Acquisition : Record changes in membrane potential, holding current, input resistance, and action potential firing.
Visualizations
Caption: Paradoxical activation pathway of PSAM⁴-GlyR by uPSEM792.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 5. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting lack of effect with uPSEM792 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using uPSEM792 hydrochloride in their experiments. The information is tailored for scientists and drug development professionals to address common issues, particularly the lack of an expected effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective agonist for pharmacologically selective actuator modules (PSAMs), specifically the engineered PSAM4-GlyR and PSAM4-5HT3 ion channels. It is designed to have minimal activity at endogenous receptors. When uPSEM792 binds to these engineered receptors, it induces a conformational change that opens the ion channel.
-
PSAM4-GlyR: This is a chimeric receptor incorporating the ion pore domain of the glycine receptor, which is a chloride-selective channel. Activation is intended to cause an influx of chloride ions, leading to hyperpolarization and neuronal silencing.
-
PSAM4-5HT3: This chimeric receptor includes the ion pore domain of the serotonin-3 receptor, a non-selective cation channel. Its activation allows the influx of positive ions (like sodium and calcium), leading to depolarization and neuronal activation.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the compound's activity.
| Condition | Recommendation |
| Solid Form | Store at -20°C upon receipt. |
| Stock Solutions | Prepare stock solutions and aliquot to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months. |
| Working Solutions | It is recommended to prepare fresh working solutions for each experiment. If storage is necessary, store at -20°C for up to one month. |
Q3: What are typical effective concentrations for this compound?
The optimal concentration will vary depending on the experimental system. However, based on published studies, here are some starting ranges:
| Application | Concentration/Dosage Range |
| In Vitro | 10 nM - 100 nM |
| In Vivo | 3 mg/kg (intraperitoneal injection) |
Troubleshooting Guide: Lack of Effect with this compound
A lack of the expected experimental outcome can be frustrating. This guide provides a systematic approach to troubleshooting potential issues.
Problem 1: No observable effect after applying this compound.
This is the most common issue and can stem from several factors, from the compound itself to the experimental system.
Possible Cause 1.1: Issues with the Compound
-
Degradation: Improper storage or handling may have led to the degradation of the compound.
-
Incorrect Concentration: Errors in calculating the concentration of the stock or working solution.
-
Precipitation: The compound may have precipitated out of solution, especially at high concentrations or in inappropriate solvents.
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored at the recommended temperature and protected from light.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for critical experiments.
-
Check Solubility: Ensure the compound is fully dissolved in the vehicle. Sonication may be required for some formulations.
Possible Cause 1.2: Inadequate Receptor Expression or Function
-
Low Transduction/Transfection Efficiency: The cells of interest may not be expressing the PSAM4 receptor at sufficient levels.
-
Incorrect Receptor Localization: The receptor may not be correctly trafficked to the cell membrane.
-
Promoter Issues: The promoter used to drive receptor expression may not be active in the target cell type.
Troubleshooting Steps:
-
Validate Expression: Use a fluorescent reporter (e.g., mCherry, EGFP) fused to the receptor or co-expressed from the same vector to visualize expression. Immunohistochemistry can also be used to confirm protein expression.
-
Functional Validation: Perform electrophysiological recordings (e.g., patch-clamp) on a subset of cells to confirm that application of this compound elicits the expected ionic currents.
-
Use a Validated Viral Vector: Ensure the AAV serotype and promoter are appropriate for your target cell population.[1]
Problem 2: Unexpected or Paradoxical Effects (e.g., Excitation with PSAM4-GlyR)
In some cases, this compound may produce an effect that is opposite to what is expected, such as neuronal activation when silencing is the goal.
Possible Cause 2.1: Depolarizing Chloride Gradient in Target Neurons
The inhibitory effect of PSAM4-GlyR is dependent on the intracellular chloride concentration.[2][3] If the chloride reversal potential (ECl) is more depolarized than the neuron's resting membrane potential, opening chloride channels will lead to an efflux of chloride ions and depolarization, potentially causing excitation.[2][3][4] This has been observed in specific neuronal populations, such as medium spiny neurons in the striatum.[2][3][4]
Troubleshooting Steps:
-
Measure Chloride Reversal Potential: If technically feasible, perform electrophysiological recordings to determine the ECl in your target cells.
-
Consider Cell Type: Be aware that certain neuronal types are more prone to having a depolarized ECl.
-
Alternative Silencing Strategy: If a depolarized chloride gradient is confirmed or suspected, consider using a different inhibitory chemogenetic system that does not rely on chloride currents.
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol provides a method for preparing this compound for intraperitoneal (IP) injection in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, sequentially add and mix the following:
-
100 µL of DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
It is recommended to use the working solution on the same day it is prepared.
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound.
Troubleshooting Workflow
References
- 1. addgene.org [addgene.org]
- 2. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
potential off-target effects of uPSEM792 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of uPSEM792 hydrochloride. This resource is intended for researchers, scientists, and drug development professionals using this ultrapotent chemogenetic agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ultrapotent agonist for the pharmacologically selective actuator modules (PSAMs), specifically PSAM4-GlyR and PSAM4-5HT3 chimeric ion channels.[1][2][3] It is designed for targeted control of neuronal activity in rodent and primate models.[1]
Q2: What are the known off-target interactions of this compound?
A2: The primary known off-target interaction is with the α4β2 nicotinic acetylcholine receptor (nAChR), where it acts as a very weak partial agonist (~10% activity).[2][3][4] It exhibits high selectivity over other receptors, including α7-GlyR, α7-5HT3R, and 5-HT3R.[1][2][3] Additionally, it is not a substrate for the P-glycoprotein pump, suggesting it is less likely to be actively transported out of cells by this mechanism.[1][2][3][4]
Q3: Can this compound be used in vivo?
A3: Yes, this compound is brain-penetrant and has been used to silence neurons in vivo.[2][3][4] Studies in nonhuman primates have been conducted, and while the search for off-target effects was limited, no adverse effects were identified in that specific study.[5]
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is soluble in water up to 100 mM.[1][2][3] For storage, it is recommended to keep it at -20°C.[1][2][3] If you prepare stock solutions, it is best to use them on the same day. If storage is necessary, aliquot and store at -20°C for up to one month.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected neuronal activation or inhibition in non-transduced cells. | Off-target effect on α4β2 nAChRs. uPSEM792 is a weak partial agonist at α4β2 nAChRs.[2][3][4] This could lead to unintended modulation of neuronal activity in cells endogenously expressing this receptor. | 1. Lower the dose of uPSEM792. Studies suggest that using lower doses can minimize the possibility of off-target effects.[5] 2. Use a control group of non-transduced animals/cells to assess the baseline effects of uPSEM792 on your experimental model. 3. Consider using an α4β2 nAChR antagonist in your control experiments to confirm if the observed off-target effects are mediated by this receptor. |
| Variability in experimental results between batches. | Differences in compound purity or hydration. The molecular weight of this compound can vary between batches due to hydration, which can affect the actual concentration of your stock solutions.[2] | 1. Always refer to the batch-specific Certificate of Analysis for the precise molecular weight.[2] 2. Perform a dose-response curve for each new batch to ensure consistent potency. |
| Observed behavioral changes not consistent with the target circuit. | Systemic off-target effects. While a study monitoring food intake did not show significant alterations, other systemic effects at higher doses cannot be entirely ruled out.[7] The structural similarity to varenicline, a smoking cessation drug, suggests a potential for interaction with nAChRs.[5][8] | 1. Conduct thorough behavioral controls. Administer uPSEM792 to wild-type animals not expressing the PSAM receptor to characterize any intrinsic behavioral effects of the compound. 2. Measure plasma and brain concentrations of uPSEM792 to ensure they are within the effective range and not excessively high, which could increase the likelihood of off-target effects. |
Data Presentation
Table 1: Receptor Binding Affinity and Selectivity of uPSEM792
| Target | Ki (nM) | Selectivity over PSAM4-GlyR |
| PSAM4-GlyR | 0.7[1][2][3] | - |
| PSAM4-5HT3 | <10[1][2][3] | - |
| α7-GlyR | - | >10,000-fold[1][2][3] |
| α7-5HT3R | - | >10,000-fold[1][2][3] |
| 5-HT3R | - | >10,000-fold[1][2][3] |
| α4β2 nAChR | - | 230-fold[1][2][3] |
Table 2: Functional Activity of uPSEM792
| Target | Activity |
| PSAM4-GlyR | Ultrapotent Agonist[1][2][3] |
| PSAM4-5HT3 | Ultrapotent Agonist[1][2][3] |
| α4β2 nAChR | Weak Partial Agonist (~10%)[2][3][4] |
| P-glycoprotein (PgP) pump | Not a substrate[1][2][3][4] |
Experimental Protocols
While detailed, proprietary experimental protocols for the initial characterization of uPSEM792 are not publicly available, a general workflow for assessing off-target effects can be outlined.
Workflow for Off-Target Effect Screening
Caption: Workflow for identifying potential off-target effects of uPSEM792.
Signaling Pathways and Logical Relationships
uPSEM792 On-Target vs. Potential Off-Target Signaling
Caption: On-target versus potential off-target signaling of uPSEM792.
Troubleshooting Logic for Unexpected Phenotypes
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 2. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. uPSEM 792 hydrochloride|安捷凯 [anjiechem.com]
- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing uPSEM792 Hydrochloride Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing uPSEM792 hydrochloride dosage in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective agonist for the pharmacologically selective actuator module (PSAM)4-Glycine Receptor (GlyR) and PSAM4-5-Hydroxytryptamine type 3 (5HT3) engineered chimeric ion channels.[1] When uPSEM792 binds to the PSAM4-GlyR, it opens a chloride-permeable ion pore.[1][2] In most mature neurons, this leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent neuronal silencing.[1] This mechanism allows for the precise and reversible inhibition of specific neuronal populations that have been genetically targeted to express the PSAM4-GlyR.
Q2: What are the key advantages of using this compound in chemogenetics?
A2: Key advantages include:
-
High Potency: uPSEM792 is an ultrapotent agonist, meaning it is effective at very low nanomolar concentrations.[1][3]
-
High Selectivity: It exhibits high selectivity for the engineered PSAM4 receptors over endogenous receptors, such as nicotinic acetylcholine receptors (nAChRs), minimizing off-target effects.[3][4]
-
Brain Penetrant: this compound can cross the blood-brain barrier, allowing for non-invasive systemic administration (e.g., intraperitoneal injection) to modulate neuronal activity in the central nervous system.[4][5]
-
Reversibility: The inhibitory effect of uPSEM792 is reversible as the compound is metabolized and cleared from the system.
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in water up to 100 mM.[4] For in vivo studies, it is typically dissolved in sterile saline.
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve in sterile 0.9% saline to the desired stock concentration. Gentle vortexing or sonication can be used to aid dissolution.
-
For intravenous or intraperitoneal injections, it is recommended to filter the final solution through a 0.22 µm sterile filter.[6]
-
-
Storage:
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable behavioral effect after uPSEM792 administration. | 1. Insufficient viral vector expression: The PSAM4-GlyR may not be expressed at high enough levels in the target neurons. | - Verify viral vector expression using immunohistochemistry or fluorescent reporter imaging.- Optimize viral injection parameters (titer, volume, coordinates). |
| 2. Incorrect dosage: The dose of uPSEM792 may be too low to achieve effective concentrations in the brain. | - Perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Start with a dose in the range of 0.5-1.0 mg/kg and titrate up or down as needed.- Consider the route of administration and its impact on bioavailability. | |
| 3. Degraded uPSEM792 solution: The compound may have degraded due to improper storage or handling. | - Prepare fresh solutions from powder for each experiment.- Ensure proper storage of stock solutions at -20°C in aliquots. | |
| Unexpected or paradoxical behavioral effects (e.g., activation instead of inhibition). | 1. Off-target effects: Although highly selective, at very high concentrations, off-target effects cannot be entirely ruled out. | - Use the lowest effective dose determined from your dose-response study.- Include a control group of animals that do not express the PSAM4-GlyR but receive the same dose of uPSEM792 to control for non-specific effects. |
| 2. Chloride reversal potential: In some neuronal types or developmental stages, the intracellular chloride concentration can be high, causing the chloride reversal potential to be more depolarized than the resting membrane potential. In such cases, opening chloride channels can lead to depolarization and neuronal activation.[7][8][9] | - Validate the inhibitory effect of PSAM4-GlyR activation in your target cell type using electrophysiology (e.g., patch-clamp) before conducting behavioral experiments.[9] | |
| High variability in behavioral responses between animals. | 1. Inconsistent drug administration: Variations in injection volume or technique can lead to different effective doses. | - Ensure accurate and consistent administration of the uPSEM792 solution. For intraperitoneal injections, ensure proper placement to avoid injection into the gut or other organs. |
| 2. Differences in viral vector expression: Animal-to-animal variability in the extent and location of viral transduction can lead to different behavioral outcomes. | - Carefully verify the viral vector expression in all experimental animals post-hoc and correlate it with the behavioral data. | |
| 3. Individual differences in metabolism: Animals may metabolize the drug at different rates. | - Use a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference(s) |
| Molecular Weight | 277.75 g/mol | [4] |
| Solubility in Water | Up to 100 mM | [4] |
| Ki for PSAM4-GlyR | 0.7 nM | [4] |
| Selectivity over α4β2 nAChR | ~230-fold | [3][4] |
| Brain Penetrant | Yes | [4][5] |
Table 2: Recommended Starting Dosage for In Vivo Studies
| Animal Model | Route of Administration | Recommended Starting Dose (mg/kg) | Notes | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 0.5 - 1.0 | A dose of 0.87 mg/kg has been reported to be effective in a behavioral assay. A dose-response study is recommended to optimize for a specific behavioral paradigm. | [5] |
| Rat | Intraperitoneal (i.p.) | 0.5 - 1.0 | Dosage may need to be adjusted based on the specific behavioral test and desired effect. A pilot study is advised. | N/A (General recommendation based on mouse data) |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution (1 mg/mL)
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound to make a 1 mg/mL stock solution.
-
Weigh the powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.
-
Store the stock solution at -20°C in single-use aliquots. On the day of the experiment, thaw an aliquot and dilute it with sterile saline to the final desired concentration for injection.
Protocol 2: Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess general locomotor activity and anxiety-like behavior in rodents following this compound administration.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
-
Prepared this compound dosing solution
-
Control vehicle solution (sterile 0.9% saline)
-
70% ethanol for cleaning
Procedure:
-
Habituation: Handle the animals for several days before the test. On the test day, allow the animals to acclimate to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the predetermined dose. A typical injection volume is 5-10 mL/kg.
-
Test Initiation: 15-30 minutes post-injection, gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration, typically 10-30 minutes, using the video tracking software.
-
Parameters to Measure:
-
Total distance traveled (locomotor activity)
-
Time spent in the center zone vs. the periphery (anxiety-like behavior)
-
Number of entries into the center zone
-
Rearing frequency
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
Protocol 3: Elevated Plus Maze for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents following this compound administration.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software
-
Prepared this compound dosing solution
-
Control vehicle solution (sterile 0.9% saline)
-
70% ethanol for cleaning
Procedure:
-
Habituation: Similar to the open field test, handle the animals and allow for acclimation to the testing room.
-
Drug Administration: Administer this compound or vehicle i.p. 15-30 minutes before the test.
-
Test Initiation: Place the animal in the center of the maze, facing one of the closed arms.
-
Data Collection: Record the animal's behavior for a 5-minute session using the video tracking software.
-
Parameters to Measure:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol between animals.
Visualizations
Caption: Signaling pathway of this compound-mediated neuronal inhibition.
Caption: General experimental workflow for behavioral studies using uPSEM792 HCl.
References
- 1. Chemogenetics | Bio-Techne [bio-techne.com]
- 2. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 4. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. elifesciences.org [elifesciences.org]
- 8. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 9. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: uPSEM792 Hydrochloride Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing stress and potential complications during the administration of uPSEM792 hydrochloride for chemogenetic neuronal silencing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an ultrapotent and selective agonist for the Pharmacologically Selective Actuator Module PSAM4-GlyR.[1][2] This chemogenetic system involves a chimeric ion channel, PSAM4-GlyR, which combines the ligand-binding domain of the α7 nicotinic acetylcholine receptor with the ion pore of the glycine receptor. When uPSEM792 binds to the PSAM4-GlyR, it opens a chloride-permeable channel, leading to an influx of chloride ions and subsequent hyperpolarization and silencing of the target neuron.[3][4]
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in water up to 100 mM.[5] For optimal results, it is recommended to prepare fresh solutions on the day of use.[1] However, if storage is necessary, solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] Before use, stored solutions should be equilibrated to room temperature and checked for any precipitation. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.[2]
Q3: What are the recommended dosages and administration routes for in vivo experiments?
A3: The optimal dosage and administration route can vary depending on the animal model and experimental goals. A study in rhesus monkeys reported successful systemic administration via both subcutaneous (s.c.) and intravenous (i.v.) routes at a dose of 0.87 mg/kg.[6] Both routes resulted in stable concentrations in the plasma and cerebrospinal fluid for 2-3 hours post-administration.[6] For initial studies, it is recommended to perform a dose-response curve to determine the lowest effective dose for your specific application.
Q4: How stable is this compound in biological samples?
A4: Studies have shown that uPSEM792 is highly stable in rat brain homogenates (94% stable after 30 minutes at 37°C).[7][8] Its stability is slightly lower in whole blood (83.8%) and plasma (85.4%) under the same conditions.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable neuronal silencing after uPSEM792 administration. | 1. Inadequate dose: The administered dose may be too low to achieve an effective concentration at the target receptors. 2. Ineffective delivery: Issues with the injection procedure (e.g., subcutaneous leakage) may prevent the compound from reaching circulation. 3. Low PSAM4-GlyR expression: The expression level of the PSAM4-GlyR in the target neurons may be insufficient for a robust response. | 1. Dose-response curve: Perform a dose-response experiment to identify the optimal concentration. 2. Verify administration technique: Ensure proper injection technique and consider alternative routes (e.g., intravenous) for more direct delivery.[6] 3. Confirm receptor expression: Use immunohistochemistry or other methods to verify the expression and localization of the PSAM4-GlyR. |
| Unexpected neuronal activation or excitability after uPSEM792 administration. | 1. Shift in chloride reversal potential: In certain neuronal populations, the intracellular chloride concentration may be high, causing the equilibrium potential for chloride to be more depolarized than the resting membrane potential. In such cases, opening chloride channels can lead to depolarization and neuronal activation.[4][9] This paradoxical excitation has been observed in dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs).[4][9][10][11] 2. Off-target effects: Although highly selective, at very high concentrations, off-target effects at other receptors cannot be entirely ruled out. uPSEM792 has a much lower affinity for α4β2 nicotinic acetylcholine receptors, but it could cause activation at high concentrations.[6] | 1. Validate inhibitory effect: It is critical to validate the inhibitory effect of the PSAM4-GlyR/uPSEM792 system in your specific neuronal population of interest using electrophysiological recordings (e.g., whole-cell patch-clamp) before proceeding with behavioral experiments.[4] 2. Lower the dose: Use the lowest effective dose determined from your dose-response studies to minimize the risk of off-target effects. |
| Precipitation observed in the uPSEM792 solution. | 1. Solution instability: The solution may have been stored improperly or for too long. 2. Low temperature: The solution may have precipitated upon removal from cold storage. | 1. Prepare fresh solution: It is always best to use freshly prepared solutions.[1] 2. Ensure complete dissolution: Before administration, ensure the solution is at room temperature and visually inspect for any precipitates. If precipitation is present, gently warm and vortex the solution to redissolve. |
| Animal exhibits signs of stress or adverse reactions post-injection. | 1. Injection stress: The physical act of injection can be stressful to the animal. 2. Vehicle effects: The vehicle used to dissolve the uPSEM792 may have an effect. 3. Off-target physiological effects: While a study in non-human primates showed no significant effects on heart rate or sleep, individual variations or species differences may exist.[6] | 1. Acclimatize animals: Acclimatize the animals to the injection procedure to minimize handling stress. 2. Vehicle control group: Always include a vehicle-only control group in your experimental design to differentiate between the effects of the compound and the vehicle. 3. Monitor animal welfare: Closely monitor the animals for any signs of distress and consult with veterinary staff if adverse reactions are observed. |
Data Summary
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 277.75 g/mol | [5] |
| Solubility in Water | up to 100 mM | [5] |
| Storage (Powder) | 2-8°C, desiccated | |
| Storage (Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [1][2] |
| Purity | ≥98% (HPLC) | [5] |
In Vitro Stability of [11C]uPSEM792 (30 min at 37°C)
| Biological Matrix | Stability | Reference |
| Rat Brain Homogenate | 94% | [7][8] |
| Rat Whole Blood | 83.8% | [7][8] |
| Rat Plasma | 85.4% | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired concentration and volume, calculate the mass of this compound needed.
-
Dissolution: Add the appropriate volume of sterile water to the vial of this compound powder.
-
Vortex: Vortex the solution until the powder is completely dissolved.
-
Sterile Filtration (for in vivo use): If the solution is intended for in vivo administration, pass it through a 0.22 µm sterile filter.[6]
-
Storage/Use: Use the solution immediately or aliquot into single-use vials and store at -20°C or -80°C.
Protocol 2: In Vivo Administration via Subcutaneous (s.c.) Injection (Adapted from Non-Human Primate Protocol)
-
Animal Preparation: Acclimatize the animal to handling and the injection procedure.
-
Solution Preparation: Prepare the this compound solution in sterile saline at the desired concentration. Ensure the solution is at room temperature and free of precipitates.
-
Dosing: Calculate the injection volume based on the animal's weight and the target dose (e.g., 0.87 mg/kg).[6]
-
Injection: Gently lift a fold of skin on the animal's back and insert the needle at the base of the tented skin. Administer the solution subcutaneously.
-
Post-injection Monitoring: Monitor the animal for any signs of distress or adverse reactions.
Protocol 3: Alternative In Vivo Formulation
For administrations where a different vehicle is required, the following protocol can be adapted. This protocol yields a clear solution of ≥ 9.5 mg/mL.
-
Prepare a stock solution: Dissolve uPSEM792 in DMSO to create a 95.0 mg/mL stock solution.
-
Sequential addition of co-solvents: For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again.
-
Final dilution: Add 450 µL of saline to bring the final volume to 1 mL.
Note: It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Caption: Signaling pathway of this compound-mediated neuronal silencing.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. elifesciences.org [elifesciences.org]
- 5. rndsystems.com [rndsystems.com]
- 6. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: uPSEM792 Hydrochloride Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing uPSEM792 hydrochloride in their experiments. The information is tailored for researchers, scientists, and drug development professionals working in the field of chemogenetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ultrapotent and selective agonist for the pharmacologically selective actuator module (PSAM) 4-Glycine Receptor (PSAM4-GlyR) and PSAM4-5HT3 chimeric ion channels.[1][2] These engineered receptors are designed to be activated by specific pharmacologically selective effector molecules (PSEMs) like uPSEM792, and not by endogenous ligands.[3][4] The PSAM4-GlyR is an inhibitory receptor that, upon activation by uPSEM792, opens a chloride-selective ion pore, leading to neuronal silencing through membrane hyperpolarization or shunting inhibition.[5][6]
Q2: What are the key advantages of using the uPSEM792/PSAM4-GlyR system for chemogenetic silencing?
A2: The primary advantages of this system include:
-
High Potency and Selectivity: uPSEM792 has sub-nanomolar affinity for PSAM4-GlyR, allowing for the use of low doses and minimizing off-target effects.[7] It exhibits high selectivity for PSAM4-GlyR over native receptors like the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2]
-
Brain Penetrance: uPSEM792 is brain-penetrant, making it suitable for in vivo studies in animal models.[1][2]
-
Reversible Inhibition: The inhibitory effect on neuronal activity is reversible upon washout of the compound.[8]
Q3: How should I prepare and store this compound solutions?
A3: this compound is soluble in water up to 100 mM.[2] For long-term storage, it is recommended to store the solid compound at -20°C.[2][9] Stock solutions can also be stored at -20°C. For in vivo applications, specific dissolution protocols are available. For example, a working solution can be prepared by dissolving the compound in a vehicle such as saline or a mixture of DMSO, PEG300, Tween-80, and saline.[10] It is crucial to ensure the final solution is sterile-filtered before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution & Control Experiments |
| No observable inhibitory effect after uPSEM792 administration. | 1. Inefficient viral transduction and PSAM4-GlyR expression. 2. Incorrect dosage or administration route. 3. Degradation of uPSEM792. 4. Cell-type specific excitatory effects. | 1. Verify Expression: Confirm PSAM4-GlyR expression using immunohistochemistry or by co-expressing a fluorescent reporter protein. Include a control group of animals that received the viral vector but are only administered a vehicle solution.2. Dose-Response Curve: Perform a dose-response study to determine the optimal concentration for your specific animal model and behavioral paradigm. Start with doses reported in the literature (e.g., 0.1 mg/kg in mice).[5] Compare different administration routes (e.g., intraperitoneal vs. subcutaneous).3. Fresh Preparation: Prepare fresh solutions of this compound for each experiment to avoid potential degradation.4. Validate Inhibition: In a subset of animals, perform electrophysiological recordings to confirm that uPSEM792 application leads to neuronal silencing in the target cell population.[11] See "Unexpected Excitation" below. |
| Unexpected excitatory effects observed. | Chloride reversal potential is depolarizing in the target neurons. | The inhibitory effect of PSAM4-GlyR activation is dependent on the intracellular chloride concentration. In some neuronal types, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs), the chloride reversal potential can be more depolarized than the resting membrane potential.[11] In such cases, opening chloride channels will lead to an efflux of chloride ions and membrane depolarization, causing neuronal activation instead of inhibition.[11] Control Experiment: Perform whole-cell patch-clamp recordings on the target neurons to measure the chloride reversal potential and the effect of PSAM4-GlyR activation on the membrane potential.[11] |
| Off-target behavioral effects observed in control animals. | 1. High concentration of uPSEM792 leading to off-target receptor binding. 2. Metabolism of uPSEM792 to active compounds. | 1. Lower the Dose: High concentrations of uPSEM792 can activate endogenous α4β2-nAChRs.[12] Use the lowest effective dose determined from your dose-response curve. Include a control group of wild-type animals (not expressing PSAM4-GlyR) that receive the same dose of uPSEM792 to assess for non-specific behavioral effects.2. Metabolite Analysis: While studies have shown negligible conversion of uPSEM792 to varenicline or hydroxyvarenicline, this can be confirmed by analyzing plasma or CSF samples if unexpected effects are observed.[12] |
| Variability in experimental results. | 1. Inconsistent viral injection or expression levels. 2. Differences in drug metabolism between animals. | 1. Standardize Surgical Procedures: Ensure consistent stereotactic coordinates and injection volumes for viral delivery. Post-mortem histological analysis to confirm the extent and location of viral expression is crucial.2. Consistent Dosing and Timing: Administer uPSEM792 at the same time of day for all animals to minimize circadian variations in metabolism. Ensure accurate dosing based on the animal's weight. |
Quantitative Data Summary
Table 1: In Vitro Receptor Binding Affinity and Selectivity of uPSEM792
| Receptor | Ki (nM) | Selectivity over PSAM4-GlyR |
| PSAM4-GlyR | 0.7 | - |
| PSAM4-5HT3 | <10 | ~14-fold lower affinity |
| α4β2 nAChR | 5.3 | ~7.6-fold lower affinity |
| α7-GlyR, α7-5HT3R, 5-HT3R | >10,000 | >14,000-fold lower affinity |
| Data compiled from multiple sources.[1][2][7] |
Table 2: Recommended In Vivo Dosages of this compound
| Animal Model | Administration Route | Recommended Dose Range | Reference |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 0.3 mg/kg | [5] |
| Rhesus Monkey | Intravenous (i.v.) / Subcutaneous (s.c.) | 0.87 mg/kg | [12] |
Experimental Protocols
Protocol 1: In Vivo Neuronal Silencing in Mice
-
Viral Vector Delivery:
-
Stereotactically inject an AAV vector encoding a Cre-dependent PSAM4-GlyR construct (e.g., rAAV1-Syn::FLEX-rev-PSAM4-GlyR-IRES-EGFP) into the brain region of interest in a Cre-driver mouse line.
-
Allow sufficient time for viral expression (typically 3-4 weeks).
-
-
This compound Preparation:
-
Dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 0.01 mg/mL for a 0.1 mg/kg dose in a 25g mouse with an injection volume of 250 µL).
-
Prepare the solution fresh on the day of the experiment.
-
-
Drug Administration:
-
Administer the prepared uPSEM792 solution via intraperitoneal (i.p.) injection.
-
For control groups, administer an equivalent volume of sterile saline.
-
-
Behavioral Testing:
-
Conduct behavioral assays at the time of expected peak drug efficacy (e.g., starting 30 minutes post-injection).
-
-
Histological Verification:
-
After the completion of behavioral experiments, perfuse the animals and collect brain tissue.
-
Perform immunohistochemistry to verify the expression and location of the PSAM4-GlyR (e.g., by detecting the co-expressed EGFP).
-
Protocol 2: Whole-Cell Patch-Clamp Recording in Acute Brain Slices
-
Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from animals previously injected with the PSAM4-GlyR viral vector.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
-
Neuron Identification:
-
Identify PSAM4-GlyR-expressing neurons using fluorescence microscopy (e.g., EGFP).
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings from both transduced and non-transduced (control) neurons.
-
Record baseline membrane properties, including resting membrane potential and input resistance.
-
-
uPSEM792 Application:
-
Bath-apply this compound at a known concentration (e.g., 10-100 nM).
-
Measure changes in membrane potential, input resistance, and the current required to elicit an action potential (rheobase).
-
-
Chloride Reversal Potential Measurement (Troubleshooting):
-
To determine if PSAM4-GlyR activation is inhibitory or excitatory, perform a voltage-clamp experiment.
-
Hold the neuron at different membrane potentials and apply uPSEM792 to measure the reversal potential of the induced current. A reversal potential more negative than the resting membrane potential indicates an inhibitory effect, while a more positive potential indicates an excitatory effect.
-
Visualizations
Caption: Signaling pathway of this compound activating the PSAM4-GlyR.
Caption: General experimental workflow for in vivo studies using uPSEM792.
Caption: A logical troubleshooting workflow for uPSEM792 experiments.
References
- 1. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
assessing PSAM4-GlyR expression levels for uPSEM792 efficacy
Welcome to the technical support center for the PSAM4-GlyR chemogenetic system and its agonist, uPSEM792. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this technology. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the use of the PSAM4-GlyR/uPSEM792 system.
Q1: I am not observing any neuronal silencing after applying uPSEM792. What are the possible reasons?
A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Insufficient PSAM4-GlyR Expression: The level of receptor expression is critical for a robust response.
-
Verification: Confirm receptor expression using immunohistochemistry (IHC) against the fused fluorescent reporter (e.g., EGFP, mCherry) or by in-situ hybridization.
-
Optimization: If expression is low, consider increasing the viral vector titer or allowing for a longer expression period (typically 3-4 weeks for AAVs).
-
-
Suboptimal uPSEM792 Concentration: The effective concentration of uPSEM792 can vary between in vitro and in vivo preparations.
-
In Vitro: For brain slice preparations, concentrations ranging from 1-15 nM have been shown to be effective in suppressing neuronal firing[1]. A dose-response curve starting from 2 nM up to 100 nM can help determine the optimal concentration for your specific cell type[2].
-
In Vivo: The lowest effective dose (LED) in mice for behavioral effects has been reported to be 1 mg/kg (intraperitoneal injection)[3][4]. However, doses may need to be optimized for your specific animal model and behavioral paradigm.
-
-
Inefficient Drug Delivery: Ensure proper administration of uPSEM792.
-
In Vitro: Adequate perfusion of the slice or bath application is necessary.
-
In Vivo: For systemic administration, ensure the injection was successful (e.g., intraperitoneal, subcutaneous). For direct brain infusions, verify cannula placement.
-
-
Cell-Type Specific Effects: The intrinsic properties of the target neurons can influence the outcome. In neurons with a depolarized chloride reversal potential, the effect of PSAM4-GlyR activation may be less pronounced or even excitatory[5]. See Q2 for more details.
Q2: I am observing neuronal activation or hyperexcitability instead of silencing. Why is this happening?
A2: This paradoxical excitation is a known phenomenon and is critically important to consider. PSAM4-GlyR is a chloride channel.[4][6][7] The direction of chloride ion flow, and thus the physiological effect (hyperpolarization/silencing vs. depolarization/activation), depends on the neuron's intracellular chloride concentration, which sets the chloride reversal potential (ECl).
-
High Intracellular Chloride: If the ECl is more depolarized than the neuron's resting membrane potential, opening chloride channels will lead to an efflux of chloride ions, causing depolarization and potential activation. This has been observed in dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs)[5][8].
-
Experimental Validation: It is crucial to validate the effect of PSAM4-GlyR activation in your specific neuronal population of interest before proceeding with behavioral experiments. This can be done using whole-cell patch-clamp electrophysiology to measure the reversal potential and the effect on neuronal firing[5][9].
-
Unexpected Firing: In some cases, even with a hyperpolarizing chloride current, the resulting membrane depolarization can be sufficient to trigger action potentials if the neuron's membrane potential is close to its firing threshold[5].
Q3: What are the known off-target effects of uPSEM792?
A3: uPSEM792 was developed for high selectivity towards PSAM4-GlyR.
-
It shows over 10,000-fold agonist selectivity for PSAM4-GlyR compared to the native α7-GlyR, α7-5HT3, and 5-HT3 receptors[1][4][10].
-
It has a 230-fold selectivity for PSAM4-GlyR over the α4β2 nicotinic acetylcholine receptor (nAChR), where it acts as a very weak partial agonist (~10%)[1][4][10].
-
Unlike some other chemogenetic ligands, uPSEM792 is not a substrate for the P-glycoprotein (PgP) efflux pump, which contributes to its good brain penetrance[1][4][10][11].
Q4: How long does the effect of uPSEM792 last in vivo?
A4: In mice, behavioral effects following a single intraperitoneal injection are typically observed within 20 minutes and can last for 3-4 hours[3][4]. The duration of action may vary depending on the dose, animal species, and the specific effect being measured.
Quantitative Data Summary
The following tables summarize key quantitative data for the PSAM4-GlyR/uPSEM792 system.
Table 1: Binding Affinity and Potency of uPSEM792
| Parameter | Receptor | Value | Species/System | Reference |
| Ki | PSAM4-GlyR | 0.7 nM | In Vitro Assay | [1][4][10][11] |
| EC50 | PSAM4-GlyR | 2.3 nM | In Vitro Assay | [12] |
| EC50 | α4β2 nAChR | 0.52 µM | In Vitro Assay | [12] |
Table 2: Recommended Concentrations and Doses
| Application | Concentration/Dose | Species | Notes | Reference |
| In Vitro (Brain Slices) | 1 - 15 nM | Mouse | Effective for suppressing cortical neuron firing. | [1] |
| In Vitro (Sensory Neurons) | 10 nM | Mouse | Increased membrane conductance. | [2] |
| In Vivo (Behavior) | 1 mg/kg (LED) | Mouse | Lowest Effective Dose for SNr rotation assay. | [3][4] |
| In Vivo (Ca2+ Imaging) | 3 mg/kg | Mouse | Strong silencing of hippocampal CA1 neurons. | [3][4] |
| In Vivo (Systemic) | 0.87 mg/kg | Rhesus Monkey | Achieved sufficient brain concentrations to activate PSAMs. | [12] |
Experimental Protocols
Below are generalized protocols for key experiments. Specific parameters should be optimized for your experimental setup.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording
Objective: To validate the inhibitory or excitatory effect of uPSEM792 on PSAM4-GlyR expressing neurons.
-
Prepare Brain Slices: Prepare acute brain slices (250-300 µm) from an animal previously injected with an AAV expressing PSAM4-GlyR.
-
Identify Transduced Neurons: Identify PSAM4-GlyR-expressing neurons by visualizing the co-expressed fluorescent reporter (e.g., EGFP) using fluorescence microscopy.
-
Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a transduced neuron. Use an internal solution with a chloride concentration that mimics the physiological state of your target neuron.
-
Baseline Recording: In current-clamp mode, record the resting membrane potential and firing response to a series of depolarizing current injections.
-
uPSEM792 Application: Bath apply uPSEM792 at a known concentration (e.g., 10 nM).
-
Post-Drug Recording: After drug application, repeat the current injection steps to assess changes in membrane potential, input resistance, and firing rate.
-
Washout: Perfuse the slice with fresh ACSF to wash out the drug and observe if the effects are reversible.
-
(Optional) Voltage-Clamp: To determine the reversal potential, record currents elicited by uPSEM792 application while holding the neuron at different membrane potentials.
Protocol 2: In Vivo Stereotaxic Virus Injection and Behavioral Testing
Objective: To assess the effect of PSAM4-GlyR-mediated neuronal silencing on behavior.
-
Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Inject a viral vector (e.g., AAV-Syn-FLEX-PSAM4-GlyR-IRES-EGFP) into the target brain region of a Cre-driver mouse line.
-
Recovery and Expression: Allow the animal to recover for at least 3-4 weeks for robust viral expression.
-
Habituation: Habituate the animal to the behavioral apparatus and injection procedures.
-
Baseline Behavior: Record baseline behavioral performance before any drug administration.
-
uPSEM792 Administration: Administer uPSEM792 via the desired route (e.g., intraperitoneal injection at 1-3 mg/kg). As a control, administer a vehicle solution (e.g., saline) to a separate cohort or on a different day.
-
Behavioral Testing: Approximately 20-30 minutes after injection, place the animal in the behavioral apparatus and record the relevant behavioral metrics.
-
Data Analysis: Compare the behavioral performance between the uPSEM792 and vehicle conditions.
Visualizations
PSAM4-GlyR Signaling Pathway
References
- 1. uPSEM792 hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 2. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemogenetic Silencing of NaV1.8-Positive Sensory Neurons Reverses Chronic Neuropathic and Bone Cancer Pain in FLEx PSAM4-GlyR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
uPSEM792 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of uPSEM792 hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Common Solubility Issues
Q1: I am having difficulty dissolving this compound in aqueous solutions. What should I do?
A1: this compound is generally soluble in water.[1][2] However, the rate and extent of dissolution can be influenced by several factors. If you are experiencing issues, consider the following troubleshooting steps:
-
Sonication: Use an ultrasonic bath to aid dissolution. One supplier notes that sonication is needed to achieve a concentration of 10 mg/mL in water.[3]
-
Gentle Heating: If precipitation or phase separation occurs, gentle heating can help dissolve the compound.[4] Always monitor the solution closely to avoid degradation.
-
pH Adjustment: While not explicitly stated for this compound, the solubility of many compounds is pH-dependent. Ensure your aqueous solution's pH is compatible with the compound's stability.
-
Fresh Solution Preparation: It is recommended to prepare and use solutions on the same day if possible.[2] If storage is necessary, aliquot the solution and store it at -20°C for up to one month.[2] Before use, equilibrate the solution to room temperature and ensure no precipitate is present.[2]
Q2: My this compound solution appears to have precipitated after storage. Can I still use it?
A2: Precipitation after storage, especially at low temperatures, can occur. Before using the solution, it is crucial to ensure the compound is fully redissolved.
-
Equilibrate to Room Temperature: Allow the vial to warm to room temperature.
-
Visual Inspection: Check for any visible precipitate.
-
Redissolve: If precipitate is present, try to redissolve it by vortexing or sonicating the solution. Gentle warming may also be effective.[4]
-
Clarity is Key: Only use the solution if it is clear and free of any visible particles.
To prevent issues from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes before storage.[4][5]
Frequently Asked Questions (FAQs)
Q3: What are the recommended solvents for this compound?
A3: The recommended solvents depend on the experimental application (in vitro vs. in vivo).
-
In Vitro:
-
In Vivo: For animal studies, specific solvent systems are required to ensure biocompatibility and solubility. Common solvent systems include mixtures of DMSO, PEG300, Tween-80, Saline, SBE-β-CD, and Corn Oil.[4]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical for maintaining the stability and activity of the compound.
-
Solid Form: Store at 4°C for the short term, sealed and away from moisture and light.[3][5] For long-term storage, -20°C is also recommended.[1] The powder form is generally stable for shipping at ambient temperatures.[2]
-
Stock Solutions:
Q5: How should I prepare stock solutions of this compound?
A5: The preparation of stock solutions will vary based on the intended use.
-
For In Vitro Use: You can prepare a stock solution in water up to 100 mM[1] or in DMSO. For a 10 mM stock solution in water, you would dissolve 2.78 mg of this compound (MW: 277.75 g/mol ) in 1 mL of water. Sonication may be required for higher concentrations in water.[3]
-
For In Vivo Use: A common starting point is to prepare a concentrated stock solution in DMSO (e.g., 95.0 mg/mL), which is then diluted with other co-solvents to the final desired concentration.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| Water | 100 mM | - | [1],[2], |
| Water | 10 mg/mL (36.00 mM) | Requires sonication | [3] |
| DMSO | 2 mg/mL | Clear solution | [6] |
| In Vivo Formulation 1 | ≥ 9.5 mg/mL (39.37 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
| In Vivo Formulation 2 | ≥ 9.5 mg/mL (39.37 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [4] |
| In Vivo Formulation 3 | ≥ 9.5 mg/mL (39.37 mM) | 10% DMSO, 90% Corn Oil | [4] |
Table 2: Storage Conditions for this compound
| Form | Temperature | Duration | Conditions | Reference |
| Solid | 4°C | Short-term | Sealed, away from moisture and light | [5],[3] |
| Solid | -20°C | Long-term | - | [1] |
| Solution | -80°C | 6 months | Sealed, away from moisture and light | [5],[4] |
| Solution | -20°C | 1 month | Sealed, away from moisture and light | [5],[4],[2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (with PEG300 and Tween-80)
This protocol yields a clear solution of at least 9.5 mg/mL.[4]
-
Prepare a concentrated stock solution: Dissolve this compound in DMSO to a concentration of 95.0 mg/mL.
-
Stepwise Dilution (for 1 mL final volume): a. Take 100 µL of the 95.0 mg/mL DMSO stock solution. b. Add it to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of Saline to reach the final volume of 1 mL.
-
Final Concentration: The final concentration of this compound will be 9.5 mg/mL.
Protocol 2: Preparation of this compound for In Vivo Administration (with SBE-β-CD)
This protocol also yields a clear solution of at least 9.5 mg/mL.[4]
-
Prepare a concentrated stock solution: Dissolve this compound in DMSO to a concentration of 95.0 mg/mL.
-
Stepwise Dilution (for 1 mL final volume): a. Take 100 µL of the 95.0 mg/mL DMSO stock solution. b. Add it to 900 µL of a 20% SBE-β-CD solution in Saline. c. Mix thoroughly until a clear solution is obtained.
-
Final Concentration: The final concentration of this compound will be 9.5 mg/mL. Note: If the continuous dosing period exceeds half a month, this protocol should be chosen carefully.[4]
Visualizations
Caption: Workflow for preparing in vivo formulations of this compound.
Caption: Troubleshooting flowchart for this compound dissolution issues.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound ≥98% (HPLC) | 2341841-08-3 [sigmaaldrich.com]
Technical Support Center: uPSEM792 Hydrochloride In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful in vivo application of uPSEM792 hydrochloride. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and pharmacokinetic data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vivo?
A1: this compound is a potent and selective agonist for the engineered PSEM (Pharmacologically Selective Effector Molecule) receptors, specifically PSAM4-GlyR and PSAM4-5HT3.[1][2][3] In vivo, it is designed to selectively control the activity of neurons that have been genetically modified to express these receptors. Activation of the chloride-permeable PSAM4-GlyR by uPSEM792 leads to neuronal silencing.[1][2][4]
Q2: What is the recommended dose of this compound for in vivo studies?
A2: The optimal dose can vary depending on the animal model and the specific experimental goals. However, published studies provide a starting point:
-
Mice: A dose of 1 mg/kg (intraperitoneal injection) has been shown to be the lowest effective dose to elicit a behavioral response (contralateral rotation) in a unilateral substantia nigra pars reticulata (SNr) silencing assay.[5] For in vivo calcium imaging, a dose of 3 mg/kg (i.p.) has been used to achieve strong neuronal silencing.
-
Rhesus Monkeys: A dose of 0.87 mg/kg has been used for both subcutaneous (s.c.) and intravenous (i.v.) administration to study its pharmacokinetics.[6]
Q3: How long is the duration of action of this compound in vivo?
A3: The functional duration of action of this compound has been demonstrated to be approximately 3-4 hours in mice, as observed in a behavioral assay measuring contralateral rotation following unilateral SNr silencing. While the compound is detectable in plasma for up to 48 hours in rhesus monkeys, its effective period for inducing a physiological or behavioral response is shorter.[6]
Q4: Is this compound brain-penetrant?
A4: Yes, this compound is brain-penetrant.[1][2][3] Studies in rhesus monkeys have shown that it crosses the blood-brain barrier, with detectable concentrations in the cerebrospinal fluid (CSF) and brain microdialysate after systemic administration.[6]
Q5: How should I prepare and store this compound solutions?
A5: this compound is soluble in water up to 100 mM.[1][7] For in vivo use, it is typically dissolved in sterile saline. It is recommended to prepare fresh solutions on the day of the experiment. If storage is necessary, solutions can be stored at -20°C for up to one month. Before use, ensure the solution is fully thawed, brought to room temperature, and free of any precipitate.[4]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in rhesus monkeys following a single dose of 0.87 mg/kg.[6]
Table 1: Pharmacokinetic Parameters of uPSEM792 in Plasma
| Administration Route | Tmax (minutes) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Subcutaneous (s.c.) | 15 | 390.4 | 133.24 |
| Intravenous (i.v.) | - | 557 | 114.48 |
Table 2: Pharmacokinetic Parameters of uPSEM792 in Cerebrospinal Fluid (CSF)
| Administration Route | Tmax (minutes) | Cmax (ng/mL) |
| Subcutaneous (s.c.) | 120 | 98.95 |
| Intravenous (i.v.) | 60 | 112.7 |
Experimental Protocols
Protocol 1: In Vivo Neuronal Silencing in Mice using Intraperitoneal (i.p.) Injection
This protocol is a general guideline for inducing neuronal silencing in mice expressing PSAM4-GlyR.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of uPSEM792 Solution:
-
On the day of the experiment, weigh the required amount of this compound.
-
Dissolve it in sterile saline to the desired final concentration (e.g., for a 1 mg/kg dose in a 25g mouse with an injection volume of 10 µL/g, the concentration would be 0.25 mg/mL).
-
Ensure the solution is completely dissolved by vortexing if necessary.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Gently restrain the mouse. For i.p. injections, the mouse can be scruffed to expose the abdomen.
-
-
Intraperitoneal Injection:
-
Draw the calculated volume of the uPSEM792 solution into the syringe.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs. The needle should be inserted at a shallow angle (approximately 15-20 degrees).
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any adverse reactions.
-
Proceed with the planned behavioral or physiological experiments, considering the 3-4 hour duration of action.
-
Protocol 2: Formulation of this compound for Non-Human Primate Studies
This protocol is based on the methodology used in pharmacokinetic studies in rhesus monkeys.[6]
Materials:
-
This compound
-
Sterile saline
-
Sterile water for injection
-
0.22 µm sterile filter
Procedure:
-
Formulation:
-
Dissolve this compound in sterile saline. The original study corrected the dose for the chloride counterion, administering 0.87 mg/kg from a 1.0 mg/kg solution.[6]
-
-
Sterilization:
-
Pass the final solution through a 0.22 µm sterile filter prior to administration.
-
-
Administration:
-
The formulated drug can be administered subcutaneously (s.c.) or intravenously (i.v.).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect after uPSEM792 administration. | 1. Incorrect dose or administration: The dose may be too low for the specific animal or experimental paradigm. Improper injection technique could lead to failed delivery. 2. Poor PSAM4-GlyR expression: The viral vector may not have transduced the target neurons effectively, or the expression level may be insufficient. 3. Degraded uPSEM792 solution: Improper storage or handling of the compound can lead to loss of activity. | 1. Verify calculations and technique: Double-check dose calculations and ensure proper i.p., s.c., or i.v. injection technique. Consider a dose-response experiment to determine the optimal dose. 2. Confirm receptor expression: Use immunohistochemistry or fluorescent reporters to verify the expression of PSAM4-GlyR in the target neuronal population. 3. Prepare fresh solution: Always use freshly prepared uPSEM792 solution for experiments. |
| Paradoxical neuronal activation instead of silencing. | Shift in chloride reversal potential: In certain neuronal types, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs), the activation of the chloride-permeable PSAM4-GlyR can lead to an efflux of chloride ions, causing depolarization and subsequent neuronal activation instead of the intended inhibition.[8] | Characterize the target neurons: Before conducting large-scale experiments, it is crucial to perform electrophysiological recordings in a subset of animals to confirm that activation of PSAM4-GlyR with uPSEM792 indeed leads to neuronal inhibition in your specific target cell population. |
| High variability in behavioral or physiological responses. | 1. Inconsistent drug administration: Variations in injection volume or site can lead to different pharmacokinetic profiles. 2. Individual animal differences: Biological variability between animals can affect drug metabolism and response. 3. Environmental factors: Stress or other environmental variables can influence the experimental outcome. | 1. Standardize procedures: Ensure consistent and accurate drug administration for all animals. 2. Increase sample size: A larger number of animals can help to account for individual variability. 3. Control environmental conditions: Maintain a consistent and low-stress environment for all experimental subjects. |
Visualizations
Caption: Signaling pathway of uPSEM792-mediated neuronal silencing.
Caption: General workflow for in vivo experiments with uPSEM792.
References
- 1. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective inhibition of excitatory synaptic transmission alters the emergent bursting dynamics of in vitro neural networks [frontiersin.org]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemogenetics-mediated acute inhibition of excitatory neuronal activity improves stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 8. nuvisan.com [nuvisan.com]
mitigating potential toxicity of uPSEM792 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of uPSEM792 hydrochloride, with a focus on mitigating potential toxicity and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective agonist for the engineered PSAM4-GlyR (Pharmacologically Selective Actuator Module-Glycine Receptor) and PSAM4-5HT3 (Pharmacologically Selective Actuator Module-5-Hydroxytryptamine Receptor 3) chimeric receptors. These receptors are used in chemogenetics to control the activity of genetically targeted neurons. This compound is designed to have minimal activity at endogenous receptors, thereby reducing the likelihood of off-target effects.
Q2: Is there any known toxicity associated with this compound?
A2: Currently, there is no published evidence of direct toxicity associated with this compound at effective experimental concentrations. Its high selectivity for the engineered PSAM4 receptors is a key feature designed to minimize off-target effects and potential toxicity. However, as with any experimental compound, it is crucial to perform careful dose-response studies and monitor for any unexpected cellular or behavioral changes. The Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance.
Q3: What are the potential off-target effects of this compound?
A3: this compound exhibits high selectivity for PSAM4-GlyR and PSAM4-5HT3 receptors over native receptors. For instance, it has a greater than 10,000-fold selectivity for PSAM4-GlyR over the α7 nicotinic acetylcholine receptor (nAChR) and a 230-fold selectivity over the α4β2 nAChR. While off-target effects are minimized by design, it is good practice to include control experiments with non-transduced cells or animals to monitor for any compound-specific, off-target effects.
Q4: What are the downstream effects of activating PSAM4-GlyR and PSAM4-5HT3 receptors?
A4: The activation of these chimeric receptors mimics the function of the ion pore they contain.
-
PSAM4-GlyR: This receptor incorporates the chloride-permeable pore of the glycine receptor. Activation by this compound leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuron and subsequent inhibition of neuronal firing.
-
PSAM4-5HT3: This receptor contains the cation-permeable pore of the 5-HT3 receptor. Its activation allows the influx of positive ions (primarily Na+ and K+), leading to depolarization of the neuron and an increase in its firing rate.
Q5: How should I determine the optimal, non-toxic concentration of this compound for my experiments?
A5: It is essential to perform a dose-response curve to determine the lowest effective concentration that elicits the desired biological effect without producing signs of cytotoxicity. We recommend starting with a concentration range described in the literature (e.g., low nanomolar range) and assessing both the desired effect (e.g., neuronal silencing) and cell health in parallel.
Troubleshooting Guides
Issue 1: I am observing unexpected cell death in my this compound-treated cell cultures.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response experiment to identify the minimal effective concentration. Include a viability assay (e.g., LDH or Calcein-AM/Ethidium Homodimer-1 staining) to assess cytotoxicity at each concentration.
-
-
Possible Cause 2: Off-target effects in your specific cell type.
-
Solution: Test the same concentrations of this compound on a control cell line that does not express the PSAM4-GlyR or PSAM4-5HT3 receptor. If toxicity is observed in the control line, it may indicate an off-target effect.
-
-
Possible Cause 3: Solvent toxicity.
-
Solution: Ensure the final concentration of the vehicle (e.g., DMSO, water) is within the tolerated range for your cells. Run a vehicle-only control to rule out solvent-induced toxicity.
-
Issue 2: My in vivo experiments are showing unexpected behavioral changes in the control group treated with this compound.
-
Possible Cause 1: Off-target effects at the behavioral level.
-
Solution: Conduct a thorough behavioral phenotyping of wild-type animals at the intended experimental dose. This should include a functional observational battery (FOB) to systematically assess motor function, sensory responses, and autonomic changes.
-
-
Possible Cause 2: Pharmacokinetic properties of the compound.
-
Solution: If unexpected effects are observed, consider reducing the dose or altering the administration route to change the pharmacokinetic profile.
-
Signaling Pathways
Caption: PSAM4-GlyR Signaling Pathway.
Caption: PSAM4-5HT3 Signaling Pathway.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic potential of this compound in a neuronal cell line.
Methodology:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a suitable density and allow them to adhere and differentiate.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Create a serial dilution of the compound in culture medium to achieve a range of final concentrations (e.g., 1 nM to 100 µM).
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle-only control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay:
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of membrane damage.
-
MTT/XTT Assay: Assess metabolic activity as an indicator of cell viability.
-
Live/Dead Staining: Use fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the EC50 (half-maximal effective concentration) for cytotoxicity if a dose-dependent effect is observed.
Protocol 2: In Vivo Acute Toxicity and Behavioral Assessment
Objective: To assess the acute toxicity and potential behavioral off-target effects of this compound in rodents.
Methodology:
-
Animal Model: Use healthy, adult wild-type rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dose Formulation: Prepare this compound in a sterile, injectable vehicle (e.g., saline).
-
Administration: Administer a single dose of this compound via the intended experimental route (e.g., intraperitoneal injection). Include a vehicle-only control group. Use a dose that is a multiple (e.g., 3-5x) of the intended effective dose.
-
Functional Observational Battery (FOB):
-
Observe the animals at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) post-administration.
-
Record observations for:
-
Home cage activity: General activity levels, posture, and any abnormal behaviors.
-
Handling reactivity: Response to being removed from the cage.
-
Open field assessment: Locomotor activity, rearing, grooming, and any signs of ataxia or stereotypy.
-
Sensorimotor responses: Startle response, righting reflex, and tail-pinch response.
-
Autonomic signs: Piloerection, salivation, and changes in pupil size.
-
-
-
Data Analysis: Compare the behavioral and physiological parameters between the this compound-treated group and the vehicle control group.
Data Presentation
Table 1: Example of In Vitro Cytotoxicity Data
| Concentration of uPSEM792 HCl | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| Vehicle Control | 100 ± 5.2 | 2.1 ± 0.8 |
| 1 nM | 98.9 ± 4.8 | 2.5 ± 1.1 |
| 10 nM | 99.2 ± 5.1 | 2.3 ± 0.9 |
| 100 nM | 97.5 ± 6.3 | 3.1 ± 1.4 |
| 1 µM | 96.8 ± 5.9 | 4.2 ± 1.8 |
| 10 µM | 95.1 ± 7.2 | 5.8 ± 2.5 |
| 100 µM | 88.3 ± 9.5 | 12.4 ± 4.6 |
Data are presented as mean ± standard deviation.
Table 2: Example of In Vivo Functional Observational Battery (FOB) Scoring
| Observation | Vehicle Control | uPSEM792 HCl (1 mg/kg) |
| Home Cage Activity | ||
| General Activity | Normal | Normal |
| Posture | Normal | Normal |
| Open Field Assessment | ||
| Locomotor Activity | Normal | Normal |
| Ataxia Score (0-4) | 0 | 0 |
| Sensorimotor | ||
| Startle Response | Normal | Normal |
| Autonomic Signs | ||
| Piloerection | Absent | Absent |
Scores represent the most common observation in the group (n=8 per group).
Experimental Workflow
Caption: General Experimental Workflow.
Validation & Comparative
A Comparative Guide to Neuronal Inhibition: uPSEM792 Hydrochloride vs. DREADDs
For researchers navigating the landscape of chemogenetic tools for neuronal inhibition, the choice between rapidly evolving systems can be daunting. This guide provides a detailed, data-driven comparison of two prominent methods for silencing neuronal activity: the Pharmacologically Selective Actuator Module (PSAM) system utilizing uPSEM792 hydrochloride, and the widely adopted Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) system, focusing on the inhibitory hM4Di receptor.
At a Glance: Key Differences
| Feature | This compound with PSAM4-GlyR | DREADDs (hM4Di) with CNO |
| Receptor Type | Ligand-gated ion channel (Engineered α7 nAChR-GlyR chimera) | G-protein coupled receptor (GPCR) (Engineered M4 muscarinic receptor) |
| Mechanism of Action | Direct neuronal hyperpolarization via chloride influx. | Indirect neuronal hyperpolarization via G-protein signaling cascade (activation of GIRK channels) and inhibition of adenylyl cyclase.[1] |
| Activating Ligand | This compound | Clozapine-N-oxide (CNO) |
| Reported Potency | Ki of 0.7 nM for PSAM4-GlyR.[2] | EC50 of 8.1 nM for CNO at hM4Di.[3] |
| Potential for Off-Target Effects | Potential for paradoxical excitation in neurons with a high intracellular chloride concentration.[4] | CNO can be reverse-metabolized to clozapine, which has its own psychoactive effects and can bind to endogenous receptors.[5][6][7][8][9] |
Mechanism of Action and Signaling Pathways
This compound and the PSAM4-GlyR System
The uPSEM792 system relies on the expression of a chimeric receptor, PSAM4-GlyR, which is a fusion of a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor and the chloride-permeable pore of the glycine receptor. This compound is a potent and selective agonist for this engineered receptor. Binding of uPSEM792 directly opens the chloride channel, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, thus inhibiting its activity.
DREADDs (hM4Di) System
The most commonly used inhibitory DREADD is the hM4Di receptor, an engineered human M4 muscarinic acetylcholine receptor. hM4Di is a G-protein coupled receptor (GPCR) that couples to the Gi signaling pathway. Upon activation by its synthetic ligand, Clozapine-N-oxide (CNO), the Gi alpha subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The beta-gamma subunit of the G-protein directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.
Quantitative Performance Comparison
Direct comparative studies under identical conditions are limited. The following tables summarize quantitative data extracted from separate studies. Researchers should consider the different experimental parameters when interpreting these values.
Table 1: Efficacy of Neuronal Inhibition
| System | Animal Model | Target Neurons | Method of Measurement | Observed Effect | Citation |
| uPSEM792/PSAM4-GlyR | Mouse | Hippocampal CA1 pyramidal cells | In vivo two-photon Ca2+ imaging | Strong silencing of densely transduced domains with 3 mg/kg uPSEM792. | [2][10] |
| uPSEM792/PSAM4-GlyR | Mouse | Medium spiny neurons | In vitro whole-cell recording | Depolarization and increased firing at 10 nM and 50 nM uPSEM792.[4] | [4] |
| DREADD (hM4Di)/CNO | Rat | Basolateral amygdala CamKII neurons | In vivo behavior | 5 mg/kg CNO inhibited conditioned Pavlovian responses. | [11] |
| DREADD (hM4Di)/CNO | Mouse | Forebrain excitatory neurons | In vivo electrophysiology | CNO treatment suppressed evoked synaptic responses.[12] | [12] |
| DREADD (hM4Di)/CNO | Mouse | Basal forebrain GABAergic neurons | In vitro whole-cell recording | 500 nM CNO induced strong membrane hyperpolarization and reduced firing.[13] | [13] |
Table 2: Kinetics of Neuronal Inhibition
| System | Ligand & Dose | Onset of Action | Duration of Action | Reversibility | Citation |
| uPSEM792/PSAM4-GlyR | uPSEM792 (3 mg/kg, i.p.) | Not explicitly stated, but effects observed in vivo. | Not explicitly stated, but silencing was sustained. | Reversible upon ligand washout in vitro, though recovery can be slow due to slow off-rate.[2] | [2] |
| DREADD (hM4Di)/CNO | CNO (0.3 mg/kg, i.p.) | Within minutes. | Effects on sleep-wake cycle observed for ~3 hours.[13] | Reversible; CNO is metabolized and cleared. | [13] |
| DREADD (hM4Di)/CNO | CNO (5 mg/kg, i.p.) | Behavioral effects tested 20 minutes post-injection. | Effects can last for several hours.[12] | Reversible.[14] | [11][12] |
Experimental Protocols
A generalized workflow for utilizing either uPSEM792 or DREADDs for in vivo neuronal inhibition involves virus-mediated receptor expression followed by systemic or local administration of the respective ligand.
Key Experimental Methodologies
1. Virus Production and Stereotaxic Injection:
-
Vector Selection: Adeno-associated viruses (AAVs) are commonly used for their safety and efficiency in transducing neurons. The choice of serotype (e.g., AAV5, AAV9) can influence tropism, while the promoter (e.g., CaMKII for excitatory neurons, hSyn for pan-neuronal expression) determines cell-type specificity.[15][16][17] For Cre-dependent expression in specific cell populations, a FLEX or DIO cassette is utilized.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., with isoflurane) and secure it in a stereotaxic frame.[18][19]
-
Expose the skull and locate the target coordinates using a stereotaxic atlas.
-
Drill a small craniotomy over the target area.
-
Lower a microinjection pipette or syringe containing the viral vector to the desired depth.
-
Infuse the virus at a slow rate (e.g., 100 nL/min) to minimize tissue damage.[20]
-
Slowly retract the pipette and suture the incision.
-
Allow 3-4 weeks for robust receptor expression before commencing experiments.[20]
-
2. Ligand Administration:
-
This compound: Typically dissolved in saline and administered via intraperitoneal (i.p.) injection at doses around 3 mg/kg.[2][10]
-
Clozapine-N-oxide (CNO): Can be dissolved in saline or drinking water. For acute inhibition, i.p. injections of 0.3-5 mg/kg are common.[11][13][21] For chronic inhibition, CNO can be added to the drinking water.[20] It is crucial to allow sufficient time (e.g., 20-30 minutes) for the ligand to cross the blood-brain barrier and engage the receptor before behavioral testing or recording.[11][21]
3. Electrophysiological Recording:
-
In Vitro Slice Electrophysiology:
-
Prepare acute brain slices from the animal expressing the chemogenetic receptor.
-
Perform whole-cell patch-clamp recordings from fluorescently-tagged (e.g., mCherry or EGFP) neurons.[13][22]
-
After establishing a baseline recording, bath-apply the ligand (e.g., 500 nM CNO) and record changes in membrane potential, firing rate, and input resistance.[13][22]
-
-
In Vivo Electrophysiology:
-
Implant a microdrive with electrodes into the target brain region of the virus-injected animal.
-
Record single-unit activity or local field potentials before and after systemic administration of the ligand.[23]
-
Considerations and Caveats
-
Off-Target Effects of CNO: A significant concern with the DREADD system is the in vivo conversion of CNO to clozapine, a potent antipsychotic with a broad receptor profile.[5][6][8][9] This can lead to behavioral and physiological effects independent of DREADD activation, underscoring the critical importance of control experiments where CNO is administered to animals not expressing the DREADD receptor.[5][7]
-
Paradoxical Excitation with uPSEM792: The inhibitory effect of the PSAM4-GlyR system is dependent on the chloride gradient of the target neuron. In neurons with a high intracellular chloride concentration, activation of the receptor can lead to chloride efflux and depolarization, resulting in neuronal excitation instead of inhibition.[4] This highlights the necessity of validating the inhibitory effect of uPSEM792 in the specific neuronal population of interest.
-
Kinetics and Reversibility: While both systems offer reversible control, the kinetics differ. The direct ion channel gating of PSAM4-GlyR may offer a faster onset of action, although this has not been systematically compared to the GPCR-mediated signaling of hM4Di. The duration of action for both systems is on the order of hours and is dependent on the dose and metabolism of the ligand.[12][13] The reversibility of uPSEM792's effect in vitro has been noted to be slow due to its high affinity for the receptor.[2]
-
Expression Levels: The level of receptor expression can influence the magnitude of the inhibitory effect. It is important to validate expression levels, for instance through immunohistochemistry for a fluorescent reporter co-expressed with the receptor.
Conclusion
Both this compound with PSAM4-GlyR and DREADDs with hM4Di are powerful tools for the chemogenetic inhibition of neuronal activity. The choice between them will depend on the specific experimental question and the characteristics of the neuronal circuit under investigation.
The uPSEM792/PSAM4-GlyR system offers a more direct mechanism of inhibition via a ligand-gated ion channel, which may be advantageous in certain contexts. However, the potential for paradoxical excitation necessitates careful validation.
The DREADD/hM4Di system is well-established and widely used, with a large body of literature to support its application. The primary caveat is the potential for off-target effects of its actuator, CNO, which can be mitigated with appropriate control experiments.
As the field of chemogenetics continues to evolve, with the development of new receptors and ligands with improved properties, researchers are encouraged to carefully consider the specific advantages and disadvantages of each system to ensure the generation of robust and interpretable data.
References
- 1. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 8. Experimental side effects | eLife Science Digests | eLife [elifesciences.org]
- 9. Off-targets effects of CNO on somatosensory and anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of hM4Di activation in CamKII basolateral amygdala neurons and CNO treatment on Sensory-Specific vs. General-PIT; refining PIT circuits and considerations for using CNO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemogenetics-mediated acute inhibition of excitatory neuronal activity improves stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemogenetic Silencing of Differentiating Cortical Neurons Impairs Dendritic and Axonal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. addgene.org [addgene.org]
- 16. addgene.org [addgene.org]
- 17. addgene.org [addgene.org]
- 18. Stereotaxic Injections [protocols.io]
- 19. rwdstco.com [rwdstco.com]
- 20. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Perturbing cortical networks: in vivo electrophysiological consequences of pan-neuronal chemogenetic manipulations using deschloroclozapine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: uPSEM792 Hydrochloride and Varenicline for Advanced Chemogenetics
For researchers at the forefront of neuroscience and drug development, the ability to precisely control neural circuits is paramount. Chemogenetics, a technique that utilizes engineered receptors and exogenous ligands, offers a powerful approach for targeted cellular manipulation. This guide provides a comprehensive comparison of two key players in the next generation of chemogenetic tools: the ultrapotent agonist uPSEM792 hydrochloride and the clinically approved drug varenicline, when used with the Pharmacologically Selective Actuator Module (PSAM) system.
This objective analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the optimal chemogenetic actuator for their specific research needs. We present a detailed examination of their performance, including quantitative data on potency and selectivity, alongside detailed experimental protocols and visual diagrams of the underlying mechanisms and workflows.
Quantitative Performance Analysis
The efficacy and selectivity of a chemogenetic actuator are critical for achieving reliable and interpretable experimental outcomes. The following tables summarize the key quantitative data for this compound and varenicline in activating the engineered PSAM4-GlyR (for neuronal silencing) and PSAM4-5HT3 (for neuronal activation) receptors, as well as their activity at endogenous receptors.
| Compound | Engineered Receptor | Potency (EC50, nM) | Binding Affinity (Ki, nM) | Selectivity over α4β2 nAChR | Selectivity over 5HT3-R |
| This compound | PSAM4-GlyR | 2.3 | 0.7 ± 0.1 | >230-fold | >10,000-fold |
| PSAM4-5HT3 | Potent Agonist | <10 | - | - | |
| Varenicline | PSAM4-GlyR | Potent Agonist | - | Lower than uPSEM792 | Lower than uPSEM792 |
| PSAM4-5HT3 | Partial Agonist | - | - | - |
Table 1: Potency and Selectivity at Engineered PSAM4 Receptors. Data compiled from multiple studies highlight the sub-nanomolar affinity and high potency of uPSEM792 at the engineered PSAM4-GlyR. Varenicline is also a potent agonist, though direct EC50 and Ki values for PSAM4 receptors are less consistently reported in direct comparison. Of note is the significantly higher selectivity of uPSEM792 over key endogenous receptors.
| Compound | Endogenous Receptor | Activity | Potency (EC50, nM) | Binding Affinity (Ki, nM) |
| This compound | α4β2 nAChR | Very Weak Partial Agonist (10%) | 520 | - |
| 5HT3-R | Negligible | >10,000 | - | |
| α7 nAChR | Negligible | >10,000 | - | |
| Varenicline | α4β2 nAChR | Partial Agonist | ~2 | 0.15 |
| 5HT3-R | Agonist | 5,900 (human) | - | |
| α7 nAChR | Agonist | - | - |
Table 2: Off-Target Activity at Endogenous Receptors. This table illustrates a key advantage of uPSEM792: its markedly reduced activity at endogenous receptors known to be targeted by varenicline. Varenicline's partial agonism at the α4β2 nicotinic acetylcholine receptor (nAChR) is the basis for its clinical use in smoking cessation, but this can be an undesirable off-target effect in chemogenetic experiments. Similarly, its activity at the 5-HT3 receptor can introduce confounding variables.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams, generated using the DOT language, visualize the signaling pathways and a typical experimental workflow for chemogenetic silencing using uPSEM792 or varenicline with the PSAM4-GlyR system.
uPSEM792 Hydrochloride: A Superior Chemogenetic Actuator Overcoming the Limitations of CNO
For researchers in neuroscience and drug development, the precise control of neuronal activity is paramount. Chemogenetic technologies, particularly Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), have revolutionized this field. However, the most commonly used DREADD actuator, Clozapine N-oxide (CNO), has significant drawbacks that can compromise experimental outcomes. A novel actuator, uPSEM792 hydrochloride, has emerged as a superior alternative, offering enhanced potency, specificity, and pharmacokinetic properties.
This guide provides a comprehensive comparison of this compound and CNO, supported by experimental data, to assist researchers in selecting the optimal chemogenetic actuator for their studies.
Key Advantages of this compound
This compound addresses the primary limitations of CNO, namely its back-metabolism to clozapine and subsequent off-target effects. The conversion of CNO to clozapine, an antipsychotic drug with a broad receptor-binding profile, can lead to confounding effects on neuronal activity and behavior, necessitating extensive control experiments.[1] In contrast, this compound does not metabolize into psychoactive compounds, ensuring that observed effects are directly attributable to the activation of the engineered DREADD receptor.[2]
Furthermore, this compound exhibits exceptional potency and selectivity for its target receptors (Pharmacologically Selective Actuator Modules or PSAMs), with sub-nanomolar affinity.[3] This high potency allows for the use of lower doses, minimizing the potential for off-target interactions. Studies have also shown that uPSEM792 is not a substrate for the P-glycoprotein (PgP) efflux pump, a significant advantage over CNO which is actively transported out of the brain.[3][4] This results in better brain penetrance and more consistent and reliable neuronal modulation.[2][3][4]
Comparative Data: this compound vs. CNO
The following table summarizes the key quantitative differences between this compound and CNO based on available experimental data.
| Feature | This compound | Clozapine N-oxide (CNO) | References |
| Target Receptor | PSAMs (e.g., PSAM⁴-GlyR) | Muscarinic DREADDs (e.g., hM3Dq, hM4Di) | [2][5] |
| Potency (Affinity) | Sub-nanomolar (Ki: 0.7 ± 0.1 nM for PSAM⁴-GlyR) | Micromolar range for DREADDs | [3] |
| Metabolism | Negligible conversion to psychoactive metabolites | Back-metabolized to Clozapine | [1][2] |
| Brain Penetrance | Good (CSF:plasma ratio = 0.62 in rhesus monkeys) | Limited by P-glycoprotein efflux | [2][3][4] |
| P-glycoprotein Substrate | No | Yes | [3][4] |
| Off-Target Effects | Minimal; very weak partial agonist at α4β2 nAChR | Significant, due to clozapine's activity at multiple endogenous receptors | [1][2][6] |
| Effective Dose (Species Dependent) | Low (e.g., 0.87 mg/kg in rhesus monkeys) | Higher (typically 1-10 mg/kg in rodents) | [2] |
Signaling Pathways and Experimental Workflow
The choice of chemogenetic actuator directly impacts the interpretation of experimental results. The diagrams below illustrate the distinct signaling pathways and a generalized experimental workflow.
Caption: Comparative signaling pathways of uPSEM792 and CNO.
Caption: A generalized workflow for in vivo chemogenetic experiments.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are outlines for the preparation and administration of this compound and CNO.
This compound Protocol (Adapted from Nonhuman Primate Studies)
-
Preparation: Dissolve this compound in sterile saline. The pH may be adjusted to neutral (pH 6-7) if necessary. Pass the solution through a 0.22 micron sterile filter before administration.[2]
-
Administration: For systemic administration, subcutaneous (s.c.) or intravenous (i.v.) routes can be used. A dose of 0.87 mg/kg has been shown to be effective in rhesus monkeys.[2] The optimal dose may vary depending on the species and experimental goals.
-
Timing: The time to maximum plasma concentration (Tmax) is approximately 15 minutes after s.c. administration.[2] The half-life is approximately 90 minutes.[2] Behavioral or physiological testing should be conducted within this timeframe.
-
Controls: While uPSEM792 has minimal off-target effects, it is still recommended to include a vehicle-only control group. A group of animals expressing a reporter gene (e.g., eGFP) instead of the PSAM receptor and receiving uPSEM792 can also be included to confirm the lack of off-target behavioral or physiological effects.
CNO Protocol (General)
-
Preparation: CNO can be dissolved in various solvents, including saline or DMSO. The hydrochloride salt of CNO shows improved water solubility and bioavailability compared to CNO-DMSO preparations.[7]
-
Administration: Intraperitoneal (i.p.) injection is a common route of administration in rodents, with typical doses ranging from 1-10 mg/kg.[8]
-
Timing: The onset of action is typically within 30 minutes, with effects lasting for several hours.
-
Mandatory Controls: Due to the back-metabolism of CNO to clozapine, several control groups are essential:
-
Vehicle-only control in DREADD-expressing animals.
-
CNO administration in animals expressing a control vector (e.g., eGFP) to account for off-target effects of clozapine.[1]
-
Consideration of the effects of low-dose clozapine itself in control animals.
-
Conclusion
The selection of a chemogenetic actuator is a critical decision that can profoundly impact the validity and interpretability of research findings. While CNO has been instrumental in advancing the field, its significant limitations, particularly its conversion to clozapine and subsequent off-target effects, necessitate a move towards more specific and reliable tools. This compound offers a superior profile with its high potency, selectivity, favorable pharmacokinetics, and lack of psychoactive metabolites. For researchers seeking precise and reliable control over neuronal activity, this compound represents a significant advancement in chemogenetic technology.
References
- 1. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. addgene.org [addgene.org]
- 6. Off-targets effects of CNO on somatosensory and anxiety-related behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparative Study of the Pharmacokinetics of Clozapine N-Oxide and Clozapine N-Oxide Hydrochloride Salt in Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: uPSEM792 Hydrochloride vs. Optogenetics for Long-Term Neuronal Silencing
For researchers, scientists, and drug development professionals navigating the complex landscape of neuronal silencing techniques, the choice between chemogenetic and optogenetic methods is a critical one. This guide provides an objective comparison of uPSEM792 hydrochloride, a potent chemogenetic tool, and various optogenetic approaches for achieving long-term neuronal inhibition. We present a detailed analysis of their mechanisms, performance, and experimental considerations, supported by quantitative data and detailed protocols to inform your experimental design.
At a Glance: Key Differences
| Feature | This compound (Chemogenetics) | Optogenetics |
| Principle | Activation of an engineered ligand-gated ion channel (PSAM⁴-GlyR) by a synthetic agonist. | Activation of light-sensitive ion pumps or channels by specific wavelengths of light. |
| Temporal Control | Long-lasting, reversible inhibition (minutes to hours), dependent on agonist pharmacokinetics.[1] | Precise, millisecond-scale on/off control, but long-term silencing can be challenging.[2] |
| Spatial Resolution | Dependent on viral expression of the receptor; less spatially precise than optogenetics. | High spatial precision, limited by light delivery. |
| Invasiveness | Requires initial viral vector delivery; subsequent systemic or local agonist administration.[1] | Requires viral vector delivery and chronic implantation of a light source (e.g., optic fiber). |
| Key Effector | This compound, a pharmacologically selective effector molecule.[3][4] | Light of a specific wavelength. |
| Common Tools | PSAM⁴-GlyR | Archaerhodopsin-3 (Arch), GtACR1, iChloC, Aion |
Delving Deeper: Mechanism of Action
This compound: A Chemogenetic Approach
This compound is a highly potent and selective agonist for the pharmacologically selective actuator module PSAM⁴-GlyR.[3][5] This engineered receptor is a chimeric protein, combining the ligand-binding domain of the α7 nicotinic acetylcholine receptor with the ion pore domain of the glycine receptor.[1][6] Crucially, the ligand-binding domain is modified to no longer bind the endogenous neurotransmitter acetylcholine, but to be specifically activated by pharmacologically selective effector molecules (PSEMs) like uPSEM792.[2][7]
Activation of PSAM⁴-GlyR by uPSEM792 opens a chloride-permeable channel.[1] In most mature neurons, the resulting influx of chloride ions leads to hyperpolarization and a significant decrease in membrane resistance, a phenomenon known as shunting inhibition.[1][8] This powerful inhibitory effect makes it difficult for the neuron to reach the action potential threshold, effectively silencing its activity.[1][8]
Optogenetics: Harnessing Light for Neuronal Control
Optogenetic silencing relies on genetically introducing light-sensitive proteins (opsins) into target neurons. These opsins function as either ion pumps or channels that are activated by specific wavelengths of light, leading to neuronal inhibition. Several classes of optogenetic tools are available for long-term silencing:
-
Proton Pumps: Archaerhodopsin-3 (Arch) is a light-driven outward proton pump.[9][10][11] When activated by yellow-green light, it moves protons out of the neuron, causing hyperpolarization and thus inhibiting neuronal firing.[12][13]
-
Chloride Channels: Engineered anion-conducting channelrhodopsins (ACRs), such as GtACR1 and iChloC, are light-gated chloride channels.[14][15][16][17][18] Upon illumination with the appropriate wavelength of light (typically blue or green), these channels open, allowing chloride ions to flow into the cell, leading to hyperpolarization and shunting inhibition.
-
Bistable Opsin: Aion is a bistable anion-conducting channelrhodopsin with a very long-lasting open state, enabling silencing for minutes in the absence of continuous light.[19] It can be switched on with blue light and off with red light, offering extended periods of inhibition with minimal light exposure.[19]
Performance Comparison: Quantitative Data
| Parameter | This compound (PSAM⁴-GlyR) | Optogenetics (Representative Tools) |
| Agonist/Light Potency | Ki of 0.7 nM for PSAM⁴-GlyR.[3][5] Effective in vivo at low mg/kg doses.[8] | Varies by opsin and light intensity. Arch can mediate currents of several hundred picoamps at low light powers.[9][10] |
| Duration of Silencing | Reversible silencing for minutes to hours, dependent on agonist washout.[1] | From milliseconds to minutes (Aion).[19] Long-term silencing often requires continuous or repeated light stimulation.[2][20][21] |
| Change in Input Resistance | 3-fold reduction in cortical neurons.[8] | Significant decrease, contributing to shunting inhibition. |
| Change in Rheobase | 6-fold increase in cortical neurons.[8] | Substantial increase, making it harder to fire action potentials. |
| Off-Target Effects | Potential for paradoxical excitation in certain neuronal populations (e.g., medium spiny neurons) due to shifts in the chloride reversal potential.[22][23][24] | Tissue heating, phototoxicity with prolonged high-intensity light.[19] Off-target activation of circuits through light scattering and retinal activation.[25][26] |
Experimental Protocols
This compound-Mediated Silencing
1. Viral Vector Delivery:
-
Vector: Adeno-associated virus (AAV) encoding the PSAM⁴-GlyR receptor under a cell-type-specific promoter (e.g., CaMKII for excitatory neurons).[6][8]
-
Procedure: Stereotaxic injection of the AAV into the target brain region.
-
Incubation Period: Allow 2-3 weeks for sufficient receptor expression.
2. Agonist Administration:
-
Compound: this compound dissolved in saline.
-
Route of Administration: Intraperitoneal (i.p.) injection or local microinjection.
-
Dosage: Effective doses in mice have been reported in the range of 1-3 mg/kg (i.p.).[8]
-
Monitoring: Record neuronal activity using electrophysiology or calcium imaging to confirm silencing.
3. Reversibility:
-
The silencing effect will diminish as the agonist is cleared from the system. The duration depends on the pharmacokinetics of uPSEM792. In vitro, washout can be observed within 15 minutes.[1]
Optogenetic Silencing (General Protocol)
1. Viral Vector Delivery:
-
Vector: AAV encoding the desired inhibitory opsin (e.g., AAV-CaMKII-Arch-EGFP).
-
Procedure: Stereotaxic injection of the AAV into the target brain region.
-
Incubation Period: Allow 2-4 weeks for opsin expression and membrane trafficking.
2. Optic Fiber Implantation:
-
Procedure: Stereotaxically implant a fiber optic cannula above the target brain region. Secure the implant with dental cement.
3. Light Delivery:
-
Light Source: A laser or high-power LED coupled to a patch cord.
-
Wavelength: Specific to the opsin (e.g., ~560 nm for Arch, ~470 nm for GtACR1).
-
Light Power and Duration: Titrate to achieve effective silencing without causing tissue damage. This is a critical parameter that needs to be optimized for each experiment. For long-term silencing, intermittent light pulses may be necessary to minimize phototoxicity.[20]
4. Behavioral Testing and Recording:
-
Connect the implanted fiber optic to the light source during behavioral experiments.
-
Deliver light according to the experimental paradigm while recording behavioral and/or neural data.
Conclusion and Future Directions
Both this compound and optogenetic tools offer powerful solutions for long-term neuronal silencing, each with a distinct set of advantages and disadvantages. The chemogenetic approach with uPSEM792 provides a less invasive method for long-duration, reversible silencing without the need for chronic implants and continuous light delivery. However, its temporal and spatial precision is lower than that of optogenetics, and the potential for off-target effects in specific neuron types requires careful consideration.
Optogenetics, on the other hand, provides unparalleled spatiotemporal precision, allowing for the manipulation of neural activity on a millisecond timescale. However, achieving long-term silencing can be technically challenging, with potential issues of phototoxicity and the need for invasive light delivery implants.
The choice between these two powerful techniques will ultimately depend on the specific experimental question. For studies requiring long-lasting, reversible inhibition of a genetically defined population of neurons where millisecond precision is not paramount, this compound is an excellent choice. For experiments demanding precise temporal control and high spatial resolution, optogenetics remains the gold standard.
Future developments in both fields are likely to address their current limitations. The development of new PSEMs with different pharmacokinetic profiles and improved receptor engineering to mitigate off-target effects will enhance the utility of chemogenetics. In optogenetics, the creation of more light-sensitive and bistable opsins will reduce the light requirements for long-term silencing, minimizing phototoxicity and improving the feasibility of chronic experiments. The continued expansion of the molecular toolbox for neuronal silencing will undoubtedly provide researchers with even more refined and powerful ways to dissect the complexities of the nervous system.
References
- 1. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing Neurons: Tools, Applications, and Experimental Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and genetic engineering of selective ligand-ion channel interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance genetically targetable optical neural silencing by light-driven proton pumps - Synthetic Neurobiology Group [synthneuro.org]
- 10. High-Performance Genetically Targetable Optical Neural Silencing via Light-Driven Proton Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genetically encoded molecular tools for light-driven silencing of targeted neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Blue-shifted Light-driven Proton Pump for Neural Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Guided Transformation of Channelrhodopsin into a Light-Activated Chloride Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-guided transformation of channelrhodopsin into a light-activated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Robust Optogenetic Inhibition with Red-light-sensitive Anion-conducting Channelrhodopsins [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Optogenetic silencing of hippocampal inputs to the retrosplenial cortex causes a prolonged disruption of spatial working memory | eLife [elifesciences.org]
- 21. Optogenetic Long-Term Manipulation of Behavior and Animal Development | PLOS One [journals.plos.org]
- 22. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. elifesciences.org [elifesciences.org]
- 24. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 25. Off-target effects of optogenetics | Sainsbury Wellcome Centre [sainsburywellcome.org]
- 26. Blue light used for optogenetics may have off-target effects | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
Cross-Validation of uPSEM792 Hydrochloride Effects with Electrophysiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemogenetic silencing agent uPSEM792 hydrochloride with alternative compounds, supported by electrophysiological data. The information is intended to assist researchers in selecting the most appropriate tool for their neuronal silencing experiments.
Introduction to this compound and Chemogenetic Silencing
This compound is a potent and selective agonist for the engineered PSAM⁴-GlyR (Pharmacologically Selective Actuator Module based on the Glycine Receptor). This chemogenetic system is designed to silence neuronal activity upon administration of the otherwise biologically inert uPSEM792. Activation of the PSAM⁴-GlyR, a chimeric ligand-gated ion channel, leads to an influx of chloride ions, which is intended to hyperpolarize the neuron and inhibit action potential firing. However, the precise electrophysiological effects can be complex and context-dependent. This guide cross-validates the effects of uPSEM792 with electrophysiological data and compares it to other neuronal silencing tools, namely uPSEM817 (another PSEM agonist) and the widely used DREADD (Designer Receptor Exclusively Activated by a Designer Drug) hM4Di.
Comparative Electrophysiological Data
The following tables summarize the quantitative electrophysiological effects of uPSEM792, uPSEM817, and the hM4Di/CNO system on neuronal properties. It is important to note that the data presented here are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Effects of this compound on Neuronal Electrophysiology
| Parameter | Neuron Type | Concentration | Effect | Reference |
| Membrane Potential (Vm) | Layer 2/3 Cortical Neurons | 10-16 nM (Varenicline) | Hyperpolarization | Magnus et al., 2019 |
| Input Resistance (Rin) | Layer 2/3 Cortical Neurons | 10-16 nM (Varenicline) | ~3-fold decrease | Magnus et al., 2019 |
| Rheobase | Layer 2/3 Cortical Neurons | 10-16 nM (Varenicline) | ~6-fold increase | Magnus et al., 2019 |
| Action Potential Firing | Layer 2/3 Cortical Neurons | 10-16 nM (Varenicline) | Strongly suppressed | Magnus et al., 2019 |
| Membrane Potential (Vm) | D1-Medium Spiny Neurons | 10 nM | Depolarization (~6.4 mV) | Gantz et al., 2021[1] |
| Membrane Potential (Vm) | D1-Medium Spiny Neurons | 50 nM | Depolarization (~20.9 mV) | Gantz et al., 2021[1] |
| Firing Frequency | D1-Medium Spiny Neurons | 10-50 nM | Increased | Gantz et al., 2021[1] |
Table 2: Effects of uPSEM817 on Neuronal Electrophysiology
| Parameter | Neuron Type | Concentration | Effect | Reference |
| Input Resistance (Rin) | Hippocampal Principal Neurons | Not specified | -21.53% decrease | Mendoza et al., 2022 |
| Action Potential Firing | Hippocampal Principal Neurons | Not specified | Decreased number of APs | Mendoza et al., 2022 |
Table 3: Effects of hM4Di (activated by CNO) on Neuronal Electrophysiology
| Parameter | Neuron Type | CNO Concentration | Effect | Reference |
| Membrane Potential (Vm) | Layer 2/3 Cortical Neurons | 30 nM | Hyperpolarization (~-2.5 mV) | Stachniak et al., 2014 |
| Synaptic Transmission | L2/3 to L5 Synapses | 1 µM | Inhibition of synaptic currents | Stachniak et al., 2014 |
| Firing Rate | Cortical Neurons | Not specified | Predominantly inhibitory, but excitatory effects observed | Zessen et al., 2012; Perturbing cortical networks... (2024)[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
In Utero Electroporation and Slice Electrophysiology (Magnus et al., 2019)
-
Animal Model: C57BL/6J mice.
-
Viral Vector: pAAV-CaMKIIa-hM4D(Gi)-mCherry or pAAV-CaMKIIa-PSAM4-GlyR-IRES-EGFP.
-
Electroporation: Timed-pregnant mice at E15.5 were anesthetized, and the uterine horns were exposed. A solution containing the plasmid DNA was injected into the lateral ventricle of the embryos, followed by electroporation using tweezer-type electrodes.
-
Slice Preparation: At P14-P21, mice were anesthetized, and coronal brain slices (300 µm) containing the targeted cortical region were prepared in ice-cold cutting solution.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed from visually identified transfected neurons. The internal solution contained (in mM): 135 K-gluconate, 5 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. The external solution (aCSF) contained (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Drug Application: Varenicline (as a proxy for uPSEM792 in this study) was bath-applied at the indicated concentrations.
Stereotaxic Injection and Slice Electrophysiology (Gantz et al., 2021)
-
Animal Model: Drd1a-Cre mice.
-
Viral Vector: AAV5-hSyn-FLEX-PSAM4-GlyR-GFP.
-
Stereotaxic Injection: Adult mice were anesthetized and received bilateral injections of the AAV into the nucleus accumbens.
-
Slice Preparation: Three to six weeks after surgery, coronal brain slices (250 µm) were prepared.
-
Electrophysiological Recordings: Whole-cell voltage-clamp and current-clamp recordings were performed from GFP-expressing neurons. The internal solution for voltage-clamp contained (in mM): 135 Cs-methanesulfonate, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP. The internal solution for current-clamp contained (in mM): 135 K-gluconate, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.4 Na-GTP.
-
Drug Application: this compound was bath-applied at concentrations of 10 nM and 50 nM.
Viral Injection and Slice Electrophysiology (Mendoza et al., 2022)
-
Animal Model: C57BL/6J mice with induced epilepsy.
-
Viral Vector: AAV9-CaMKIIα-PSAM4-GlyR-GFP.
-
Viral Injection: The AAV was injected into the hippocampus of adult mice.
-
Slice Preparation: Horizontal hippocampal slices (350 µm) were prepared.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on GFP-positive neurons in the dentate gyrus.
-
Drug Application: uPSEM817 was bath-applied.
Visualizing the Mechanisms and Workflows
Signaling Pathway of PSAM⁴-GlyR Activation
Caption: Signaling pathway of PSAM⁴-GlyR activation by uPSEM792.
Experimental Workflow for Electrophysiological Cross-Validation
Caption: Workflow for electrophysiological validation of chemogenetic tools.
Logical Relationship for Cross-Validation of uPSEM792 Effects
Caption: Logical flow for cross-validating uPSEM792's effects.
Discussion and Conclusion
The electrophysiological data reveal that while this compound can effectively silence neurons under certain conditions, its effects are not universally inhibitory. The study by Magnus et al. (2019) demonstrated potent silencing of cortical neurons, consistent with the canonical mechanism of action involving hyperpolarization and shunting inhibition. However, the work by Gantz et al. (2021) provides a critical counterpoint, showing that in neurons with a higher intracellular chloride concentration, activation of PSAM⁴-GlyR by uPSEM792 can lead to depolarization and increased firing.[1] This highlights the importance of considering the specific neuronal population and its ionic milieu when using this tool.
In comparison, uPSEM817 also demonstrates inhibitory effects on neuronal firing and input resistance, suggesting it is a viable alternative PSEM agonist. The DREADD hM4Di system, while also generally inhibitory, operates through a different mechanism (Gαi/o-coupled signaling) that primarily leads to a modest hyperpolarization and potent synaptic silencing. The choice between these tools will therefore depend on the specific experimental goals. For profound somatic silencing, a PSEM-based system might be preferred, but careful validation in the target cell type is crucial. For synaptic silencing with minimal direct impact on somatic membrane potential, the hM4Di DREADD may be more appropriate.
References
A Comparative Guide to the Potency and Selectivity of uPSEM Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency and selectivity of various ultrapotent pharmacologically selective actuator module (uPSEM) agonists. The data presented is intended to assist researchers in selecting the most appropriate agonist for their specific chemogenetic applications, balancing the need for high potency at the target receptor with minimal off-target effects.
Introduction to uPSEM Agonists and PSAM4-GlyR
The uPSEM agonists are a novel class of synthetic ligands designed to potently and selectively activate pharmacologically selective actuator modules (PSAMs). A key target for these agonists is the PSAM4-GlyR, a chimeric ligand-gated ion channel. This engineered receptor combines the ligand-binding domain of the α7 nicotinic acetylcholine receptor (nAChR) with the ion pore domain of the glycine receptor (GlyR). Upon activation by a uPSEM agonist, the PSAM4-GlyR channel opens, allowing the passage of chloride ions. In most neurons, this influx of chloride leads to hyperpolarization or shunting inhibition, effectively silencing neuronal activity. This powerful chemogenetic tool allows for the reversible and specific control of targeted neuronal populations.
Comparative Analysis of uPSEM Agonist Potency and Selectivity
The following table summarizes the in vitro potency (Ki and EC50) and selectivity of prominent uPSEM agonists for the PSAM4-GlyR receptor, as well as their activity at common off-target receptors. Lower Ki and EC50 values indicate higher potency.
| Agonist | Target Receptor | Ki (nM) | EC50 (nM) | Off-Target Receptor | Selectivity (Fold) | Reference |
| uPSEM792 | PSAM4-GlyR | 0.7 ± 0.1 | 2.3 | α7-GlyR | >10,000 | [1] |
| α7-5HT3 | >10,000 | [1] | ||||
| 5HT3-R | >10,000 | [1] | ||||
| α4β2 nAChR | 230 | [1] | ||||
| uPSEM817 | PSAM4-GlyR | 0.15 ± 0.02 | 0.3 ± 0.4 | α7-GlyR | >5,000-10,000 | [1] |
| α7-5HT3 | >5,000-10,000 | [1] | ||||
| 5HT3-R | >5,000-10,000 | [1] | ||||
| uPSEM793 | PSAM4-GlyR | ND | ~1-15 (in slices) | 5HT3-R | >2,000 | |
| uPSEM815 | PSAM4-GlyR | ND | ~1-15 (in slices) | 5HT3-R | >2,000 |
ND: Not Determined
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used to characterize these agonists, the following diagrams illustrate the PSAM4-GlyR signaling pathway and a typical experimental workflow for agonist screening.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of agonist potency and selectivity. Below are summarized protocols for the key experiments cited in the characterization of uPSEM agonists.
Competition Radioligand Binding Assay for Ki Determination
This assay determines the affinity of a test compound (unlabeled uPSEM agonist) for a receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the receptor of interest (e.g., PSAM4-GlyR or off-target receptors) are cultured and harvested.
-
Cells are lysed and homogenized in a cold buffer.
-
The cell homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-varenicline for PSAM4-GlyR).
-
A range of concentrations of the unlabeled uPSEM agonist.
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a known non-radiolabeled ligand is added to a set of wells.
-
The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve.
-
The IC50 value (the concentration of the uPSEM agonist that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for EC50 Determination
This technique measures the functional response of a cell to an agonist by recording the ion currents through the channels activated by the agonist.
1. Cell Preparation:
-
HEK293 cells are transiently or stably transfected with the cDNA encoding the PSAM4-GlyR. A fluorescent reporter (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
The cells are plated on glass coverslips and allowed to grow for 24-48 hours before recording.
2. Recording Setup:
-
A coverslip with the transfected cells is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution (e.g., a buffered saline solution).
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an intracellular solution (with a specific chloride concentration) and mounted on a micromanipulator.
3. Obtaining a Whole-Cell Recording:
-
The micropipette is lowered onto a target cell, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The membrane patch under the pipette tip is then ruptured by applying a brief pulse of stronger suction, establishing electrical access to the cell's interior (whole-cell configuration).
4. Data Acquisition:
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
The uPSEM agonist is applied to the cell at various concentrations through the perfusion system.
-
The resulting inward chloride currents are recorded using an amplifier and a data acquisition system.
5. Data Analysis:
-
The peak current amplitude at each agonist concentration is measured.
-
The current amplitudes are plotted against the corresponding agonist concentrations, and a dose-response curve is generated.
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximal current response (Imax) are determined by fitting the data to a sigmoidal function.
Conclusion
The uPSEM agonists, particularly uPSEM792 and uPSEM817, represent a significant advancement in chemogenetic tools, offering high potency and selectivity for the PSAM4-GlyR. This allows for precise spatiotemporal control of neuronal activity with minimal off-target effects. The choice of agonist will depend on the specific requirements of the experiment, with uPSEM817 offering the highest potency. The detailed experimental protocols provided in this guide should enable researchers to rigorously characterize these and other novel agonists, contributing to the continued development of powerful tools for neuroscience research.
References
A Comparative Guide to the Efficacy of uPSEM792 Hydrochloride in Different Brain Regions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of uPSEM792 hydrochloride, a potent and selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), across various brain regions. As a chemogenetic tool, the effects of uPSEM792 are contingent on the targeted expression of engineered receptors, primarily PSAM4-GlyR for neuronal silencing. This document summarizes key experimental findings, presents quantitative data in structured tables, and details the methodologies employed in these studies.
Overview of this compound
This compound is a highly potent agonist for the engineered PSAM4-GlyR, a chimeric ion channel composed of a modified ligand-binding domain from the α7 nicotinic acetylcholine receptor and the ion pore domain from the glycine receptor.[1] Activation of PSAM4-GlyR by uPSEM792 typically leads to chloride ion influx and subsequent hyperpolarization, resulting in neuronal silencing.[2] This compound is noted for its brain penetrance and is not a substrate for P-glycoprotein efflux pumps, making it a valuable tool for in vivo studies in both rodents and primates.[3][4]
Efficacy Comparison Across Brain Regions
The effectiveness of uPSEM792-mediated neuronal modulation has been demonstrated in several brain regions. The following sections detail these findings, highlighting the diversity of applications and outcomes.
Cortical Neurons (Layer 2/3)
In acute brain slices, uPSEM792 has been shown to potently suppress the firing of layer 2/3 cortical neurons expressing PSAM4-GlyR at nanomolar concentrations.[4] This foundational evidence underscores its utility for silencing cortical circuits.
Hippocampus (CA1 Region)
In vivo studies using two-photon calcium imaging in awake, head-fixed mice have demonstrated that intraperitoneal injection of uPSEM792 (3 mg/kg) strongly silences CA1 hippocampal pyramidal cells expressing PSAM4-GlyR.[5][6] Notably, even highly active place cells were effectively silenced, indicating robust inhibition of neuronal activity.[5]
Substantia Nigra pars reticulata (SNr)
Unilateral expression of PSAM4-GlyR in the SNr of mice, a key output nucleus of the basal ganglia, followed by systemic administration of uPSEM792, induced contralateral rotations. This behavioral response serves as a reliable in vivo assay for neuronal silencing, with a lowest effective dose (LED) of 1 mg/kg.[6]
Putamen
Pharmacokinetic studies in rhesus monkeys have confirmed the brain penetrance of uPSEM792. Following subcutaneous injection, microdialysis in the putamen revealed concentrations of uPSEM792 (150-254 nM) that are well above the levels required to activate PSAM4-GlyR.[3]
Ventral Striatum (Medium Spiny Neurons)
Interestingly, a study investigating the effects of uPSEM792 on dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs) in the ventral striatum found an excitatory rather than inhibitory effect.[7][8] Activation of PSAM4-GlyR in these neurons led to depolarization and increased c-fos expression, highlighting that the outcome of PSAM4-GlyR activation is dependent on the intracellular chloride concentration of the target neuron.[7][8]
Quantitative Data Summary
| Brain Region | Animal Model | uPSEM792 Dose | Route of Administration | Observed Effect | Reference |
| Cortical Neurons (Layer 2/3) | Mouse (in vitro) | 1-15 nM | Bath application | Strong suppression of neuronal firing | [4] |
| Hippocampus (CA1) | Mouse (in vivo) | 3 mg/kg | Intraperitoneal (i.p.) | Strong silencing of pyramidal cells, including place cells | [5][6] |
| Substantia Nigra pars reticulata (SNr) | Mouse (in vivo) | 1 mg/kg (LED) | Intraperitoneal (i.p.) | Induced contralateral rotations (behavioral indicator of silencing) | [6] |
| Putamen | Rhesus Monkey (in vivo) | 0.87 mg/kg | Subcutaneous (s.c.) | Achieved brain concentrations (150-254 nM) sufficient for PSAM4-GlyR activation | [3] |
| Ventral Striatum (D1-MSNs) | Mouse (in vivo/in vitro) | 10 nM (in vitro) | i.p. (in vivo) / Bath (in vitro) | Neuronal activation and depolarization | [7][8] |
| Dorsal Root Ganglion (DRG) Sensory Neurons | Mouse (in vitro) | 10 nM | Bath application | Increased membrane conductance, indicative of channel activation | [2] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for uPSEM792 involves its binding to the engineered PSAM4-GlyR, which then opens a chloride-permeable pore. The resulting ion flow and its effect on neuronal excitability are depicted in the diagrams below.
Caption: Signaling pathway of uPSEM792-mediated neuronal silencing.
Caption: Generalized workflow for in vivo chemogenetic silencing with uPSEM792.
Detailed Experimental Protocols
Viral Vector Delivery for PSAM4-GlyR Expression
To restrict the effects of uPSEM792 to a specific neuronal population, an adeno-associated virus (AAV) carrying the coding sequence for PSAM4-GlyR is stereotaxically injected into the brain region of interest.
-
Virus: AAVs (e.g., AAV1, AAV-hSyn) containing the construct for PSAM4-GlyR, often with a fluorescent reporter (e.g., EGFP, mCherry) for visualization.
-
Procedure: Anesthetized animals are placed in a stereotaxic frame. A small craniotomy is performed over the target brain region. The viral vector is infused at a slow rate (e.g., 100 nL/min) using a microinjection pump.
-
Expression Time: Animals are typically allowed 2-3 weeks for robust expression of the PSAM4-GlyR before the administration of uPSEM792.
Preparation and Administration of this compound
-
Formulation: this compound is water-soluble. For in vivo use, it is typically dissolved in sterile saline or phosphate-buffered saline (PBS). One study in rhesus monkeys described a formulation in 2% HP-β-CD in sterile water, adjusted to pH 4.5-5.5.[3]
-
Administration Routes and Dosages:
-
Intraperitoneal (i.p.) injection (mice): Doses ranging from 1 mg/kg to 5 mg/kg have been shown to be effective.[2][6]
-
Subcutaneous (s.c.) injection (rhesus monkeys): A dose of 0.87 mg/kg has been used.[3]
-
Intravenous (i.v.) injection (rhesus monkeys): A dose of 0.87 mg/kg has been used.[3]
-
Bath application (in vitro brain slices): Concentrations typically range from 1 nM to 50 nM.[4][7]
-
Assessment of Neuronal Silencing
-
In Vivo Electrophysiology: Recording of single-unit activity or local field potentials in the target region before and after uPSEM792 administration to measure changes in firing rate.
-
In Vivo Calcium Imaging: Using genetically encoded calcium indicators (e.g., GCaMP) to visualize changes in the activity of large neuronal populations.[5][6]
-
Behavioral Assays: Quantifying changes in specific behaviors that are dependent on the activity of the targeted neuronal population (e.g., rotational behavior after SNr silencing).[6]
-
Immunohistochemistry: Staining for immediate early genes like c-fos to assess changes in neuronal activity, although this can yield unexpected results as seen in the ventral striatum.[7][8]
-
In Vitro Patch-Clamp Electrophysiology: Measuring changes in membrane potential, input resistance, and firing properties of individual neurons in acute brain slices.[2][4]
Alternative Chemogenetic Actuators
While this guide focuses on uPSEM792, it is important to consider other chemogenetic tools.
-
uPSEM817: Another ultrapotent PSEM that can be used with PSAMs. It has a different pharmacokinetic profile and may be suitable for different experimental paradigms.[3]
-
Varenicline: A clinically approved drug that also acts as an agonist for PSAM4-GlyR, though with lower potency than uPSEMs.[2]
-
DREADDs (Designer Receptors Exclusively Activated by Designer Drugs): A widely used class of G protein-coupled receptors that can be inhibitory (hM4Di) or excitatory (hM3Dq). They are activated by clozapine-N-oxide (CNO) or other specific ligands.
The choice of chemogenetic tool will depend on the specific requirements of the experiment, including the desired potency, kinetics, and potential for off-target effects.
Conclusion
This compound is a powerful and versatile tool for chemogenetic silencing of neuronal activity in a variety of brain regions. Its high potency and favorable pharmacokinetic profile make it suitable for a wide range of in vivo applications. However, researchers should be aware that the ultimate effect of PSAM4-GlyR activation is dependent on the target neuron's intracellular chloride concentration, which can in some cases lead to excitatory effects. Careful validation of the effects of uPSEM792 in the specific neuronal population of interest is therefore a critical step in any experimental design.
References
- 1. Synthesis and preclinical evaluation of [11C]uPSEM792 for PSAM4-GlyR based chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A humanized chemogenetic system inhibits murine pain-related behavior and hyperactivity in human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 8. Excitation of medium spiny neurons by ‘inhibitory’ ultrapotent chemogenetics via shifts in chloride reversal potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neuronal Silencing: uPSEM792 Hydrochloride vs. Genetic Approaches
In the dynamic field of neuroscience, the ability to selectively silence neuronal activity is paramount for dissecting neural circuits and understanding the underpinnings of behavior and disease. This guide provides a comprehensive comparison of a leading chemogenetic tool, uPSEM792 hydrochloride, with established genetic silencing methods, namely short hairpin RNA (shRNA) and CRISPR-Cas9. We present a detailed analysis of their mechanisms, experimental workflows, and performance metrics to assist researchers in selecting the optimal tool for their experimental needs.
Introduction to Neuronal Silencing Techniques
The precise inhibition of specific neuronal populations is a powerful strategy to probe their functional roles. Three prominent methods to achieve this are:
-
Chemogenetics (uPSEM792/PSAM4-GlyR): This approach involves the expression of an engineered receptor, the Pharmacologically Selective Actuator Module (PSAM), which is activated by a specific, otherwise inert, Pharmacologically Selective Effector Molecule (PSEM). This compound is a potent PSEM that activates the PSAM4-GlyR, an engineered glycine receptor channel.[1] Activation of this channel leads to an influx of chloride ions, hyperpolarizing the neuron and thus silencing its activity.
-
RNA Interference (shRNA): This method utilizes short hairpin RNAs (shRNAs) to achieve post-transcriptional gene silencing.[2][3] By designing shRNAs that target the messenger RNA (mRNA) of a gene crucial for neuronal excitability, such as a voltage-gated ion channel, the expression of that protein can be knocked down, leading to reduced neuronal activity.[4]
-
CRISPR-Cas9: The CRISPR-Cas9 system allows for the permanent knockout of a target gene at the genomic level.[5][6] By directing the Cas9 nuclease to a gene encoding a protein essential for neuronal function, the gene can be disrupted, leading to a loss of protein expression and subsequent neuronal silencing.
Comparative Analysis of Neuronal Silencing Methods
The choice of a neuronal silencing method depends on various factors, including the desired temporal control, specificity, and the experimental model. The following table summarizes the key characteristics of this compound, shRNA, and CRISPR-Cas9 for neuronal silencing.
| Feature | uPSEM792/PSAM4-GlyR (Chemogenetics) | shRNA (RNA Interference) | CRISPR-Cas9 |
| Mechanism | Activation of an engineered ion channel by a small molecule agonist, leading to neuronal hyperpolarization. | Post-transcriptional knockdown of a target gene's mRNA, reducing protein expression. | Permanent knockout of a target gene at the genomic level, ablating protein expression. |
| Target | The engineered PSAM4-GlyR receptor. | mRNA of a gene essential for neuronal activity (e.g., ion channels). | DNA of a gene essential for neuronal activity. |
| Delivery | Viral vector (e.g., AAV) to deliver the PSAM4-GlyR gene; systemic or local administration of this compound.[7][8] | Viral vector (e.g., AAV, lentivirus) to deliver the shRNA expression cassette.[2][3][9] | Viral vector (e.g., AAV) to deliver the Cas9 and guide RNA genes.[5][10][11] |
| Efficacy | Strong silencing of neuronal activity. In vivo studies have shown significant reduction in neuron firing rate upon uPSEM792 administration.[1] | Variable knockdown efficiency (typically 70-90% reduction in mRNA/protein levels). Can lead to a significant reduction in neuronal excitability.[4] | High knockout efficiency, with studies reporting over 70% reduction in target protein levels in the brain.[5][6] |
| Temporal Control | Reversible and dose-dependent. Silencing is initiated upon administration of uPSEM792 and ceases as the compound is cleared. | Long-lasting and generally irreversible knockdown once the shRNA is expressed. | Permanent and irreversible knockout of the target gene. |
| Speed of Onset | Rapid, typically within minutes to hours after uPSEM792 administration. | Slower onset, requiring transcription and processing of the shRNA, and subsequent protein turnover (days to weeks). | Slowest onset, requiring gene editing, and turnover of existing protein (weeks). |
| Specificity | High specificity of uPSEM792 for the engineered PSAM4-GlyR. Potential for off-target effects of the small molecule at high concentrations, though uPSEM792 shows high selectivity.[1][12] | Potential for off-target effects through the unintended silencing of other genes and saturation of the endogenous miRNA machinery, which can lead to neurotoxicity.[2][13][14][15][16] | Potential for off-target gene editing at unintended genomic loci. The reversibility of CRISPR-interference (CRISPRi) can be achieved with inducible systems.[17][18] |
| Reversibility | Fully reversible. | Generally irreversible. | Permanent. CRISPRi offers a reversible alternative.[17] |
Experimental Protocols
Chemogenetic Silencing with uPSEM792/PSAM4-GlyR
Objective: To reversibly silence a specific neuronal population in vivo.
Methodology:
-
Vector Construction and Production:
-
Clone the coding sequence for the PSAM4-GlyR receptor into an adeno-associated virus (AAV) vector under the control of a cell-type-specific promoter.
-
Include a fluorescent reporter gene (e.g., EGFP) to allow for visualization of transduced cells.
-
Produce high-titer AAV particles.
-
-
Stereotactic Injection:
-
Anesthetize the animal and secure it in a stereotactic frame.
-
Inject the AAV-PSAM4-GlyR vector into the target brain region.
-
Allow sufficient time for receptor expression (typically 3-4 weeks).
-
-
Neuronal Silencing:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer this compound to the animal via intraperitoneal (i.p.) injection or other appropriate route.
-
The onset of neuronal silencing is typically observed within minutes to an hour.
-
-
Assessment of Silencing:
-
Monitor neuronal activity using in vivo electrophysiology or calcium imaging.
-
Observe behavioral changes that are hypothesized to be dependent on the activity of the targeted neuronal population.
-
shRNA-Mediated Neuronal Silencing
Objective: To achieve long-term silencing of a specific neuronal population by knocking down a key excitability gene.
Methodology:
-
shRNA Design and Vector Construction:
-
Design shRNA sequences targeting the mRNA of a gene essential for neuronal excitability (e.g., a voltage-gated sodium channel subunit like Nav1.7).[4]
-
Clone the shRNA sequence into a viral vector (e.g., AAV or lentivirus) under the control of a suitable promoter (e.g., U6).
-
Include a fluorescent reporter to identify transduced cells.
-
-
Viral Vector Production and Delivery:
-
Produce high-titer viral particles.
-
Perform stereotactic injection of the viral vector into the target brain region.
-
Allow for shRNA expression and subsequent protein knockdown (typically 2-4 weeks).
-
-
Verification of Knockdown:
-
Harvest tissue from the target region and quantify the mRNA and protein levels of the target gene using qRT-PCR and Western blotting, respectively.
-
Immunohistochemistry can also be used to visualize the reduction in protein expression in transduced cells.
-
-
Functional Assessment:
-
Perform electrophysiological recordings to measure changes in neuronal excitability in transduced neurons.
-
Conduct behavioral experiments to assess the functional consequences of the gene knockdown.
-
CRISPR-Cas9-Mediated Neuronal Silencing
Objective: To permanently silence a specific neuronal population by knocking out a gene essential for its function.
Methodology:
-
Guide RNA Design and Vector Construction:
-
AAV Production and In Vivo Delivery:
-
Produce high-titer AAV particles.
-
Deliver the AAV vector to the target brain region via stereotactic injection.[5]
-
Allow sufficient time for gene editing and turnover of the existing protein (typically 4-6 weeks or longer).
-
-
Verification of Knockout:
-
Genomic DNA can be extracted from the targeted tissue to confirm the presence of insertions or deletions (indels) at the target locus using techniques like the T7 endonuclease I assay.
-
qRT-PCR and Western blotting can be used to confirm the reduction in target gene mRNA and protein levels.
-
-
Functional Analysis:
-
Use electrophysiology to confirm the loss of function in transduced neurons.
-
Perform behavioral testing to determine the impact of the gene knockout on the animal's behavior.
-
Visualizing the Mechanisms and Workflows
To further clarify the distinct approaches to neuronal silencing, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound-mediated neuronal silencing.
Caption: Experimental workflow for chemogenetic neuronal silencing.
Caption: Experimental workflow for shRNA-mediated neuronal silencing.
Caption: Experimental workflow for CRISPR-Cas9-mediated neuronal silencing.
Conclusion
The choice between chemogenetic and genetic methods for neuronal silencing is contingent on the specific experimental question. This compound, in conjunction with the PSAM4-GlyR system, offers a powerful tool for rapid, reversible, and dose-dependent control of neuronal activity. This makes it ideal for studies investigating the acute contribution of a neuronal population to a specific behavior. In contrast, shRNA and CRISPR-Cas9 provide methods for long-term and permanent silencing, respectively. These genetic techniques are well-suited for creating chronic models of neuronal hypoactivity or for studying the developmental roles of specific genes in neuronal function. Researchers must carefully weigh the advantages and disadvantages of each method, particularly concerning temporal control, reversibility, and potential off-target effects, to select the most appropriate tool for their research endeavors.
References
- 1. Ultrapotent Chemogenetics for Research and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral delivery of shRNA to amygdala neurons leads to neurotoxicity and deficits in Pavlovian fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shRNA and siRNA Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shRNA mediated knockdown of Nav1.7 in rat dorsal root ganglion attenuates pain following burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient neuronal gene knockout in vivo by CRISPR-Cas9 via neonatal intracerebroventricular injection of AAV in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemogenetics as a neuromodulatory approach to treating neuropsychiatric diseases and disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Vectors Applied for RNAi-Based Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development of an AAV-Based CRISPR SaCas9 Genome Editing System That Can Be Delivered to Neurons in vivo and Regulated via Doxycycline and Cre-Recombinase | Semantic Scholar [semanticscholar.org]
- 11. scienceopen.com [scienceopen.com]
- 12. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Viral delivery of shRNA to amygdala neurons leads to neurotoxicity and deficits in Pavlovian fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Frontiers | RISC-y Business: Limitations of Short Hairpin RNA-Mediated Gene Silencing in the Brain and a Discussion of CRISPR/Cas-Based Alternatives [frontiersin.org]
- 17. CRISPR Interference Efficiently Induces Specific and Reversible Gene Silencing in Human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. An AAV-CRISPR/Cas9 strategy for gene editing across divergent rodent species: Targeting neural oxytocin receptors as a proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of uPSEM792 Hydrochloride: A Guide for Laboratory Professionals
For immediate reference, uPSEM792 hydrochloride is classified as a non-hazardous substance. Disposal should adhere to standard laboratory practices for non-hazardous chemical waste and comply with all local, state, and federal regulations.
This guide provides detailed procedures for the safe and appropriate disposal of this compound, catering to researchers, scientists, and drug development professionals. The following protocols are based on general laboratory safety standards for non-hazardous materials and are intended to supplement, not replace, institutional and regulatory guidelines.
Waste Characterization
Before disposal, it is crucial to confirm the waste stream's composition. While this compound itself is not classified as hazardous, any solvents or other chemicals mixed with it will determine the ultimate disposal route.
| Waste Stream Component | Hazard Classification | Recommended Disposal Path |
| This compound (solid) | Non-Hazardous | Solid Waste Container for Non-Hazardous Materials |
| Aqueous solutions of this compound | Non-Hazardous | Sanitary Sewer (with copious amounts of water) |
| Solutions of this compound in hazardous solvents (e.g., DMSO) | Hazardous (due to solvent) | Hazardous Waste Collection |
| Contaminated labware (e.g., pipette tips, tubes) | Non-Hazardous (if only contaminated with this compound) | Solid Waste Container for Non-Hazardous Materials |
| Empty this compound containers | Non-Hazardous | Regular Trash (after triple rinsing and defacing the label) |
Disposal Procedures
Follow these step-by-step instructions for the proper disposal of this compound and associated waste.
Solid this compound Waste
-
Segregation: Collect solid this compound waste, including unused or expired powder, in a designated, clearly labeled container for non-hazardous solid chemical waste.
-
Container: Use a sealed, durable container to prevent dust formation and release.
-
Disposal: Dispose of the container in the laboratory's regular solid waste stream, unless institutional policy dictates otherwise.
Aqueous Solutions of this compound
-
Confirmation: Ensure the solution only contains this compound and water, with no other hazardous chemicals.
-
Dilution: Before disposal, dilute the aqueous solution with at least 10 parts water.
-
Sewer Disposal: Pour the diluted solution down the sanitary sewer drain, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.[1]
Solutions in Hazardous Solvents
-
Hazardous Waste: If this compound is dissolved in a hazardous solvent (e.g., DMSO, methanol), the entire solution must be treated as hazardous waste.
-
Collection: Collect the solution in a designated, properly labeled hazardous waste container. The label should clearly identify all chemical components.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, following all institutional and regulatory requirements for hazardous waste storage.
-
Pickup: Arrange for hazardous waste pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Contaminated Labware and Personal Protective Equipment (PPE)
-
Non-Hazardous Contamination: Labware (pipette tips, centrifuge tubes, etc.) and PPE (gloves, bench paper) contaminated solely with this compound can be disposed of in the regular solid laboratory waste.
-
Hazardous Contamination: If contaminated with solutions containing hazardous solvents, these materials must be disposed of as solid hazardous waste.
Empty Containers
-
Triple Rinse: Thoroughly rinse the empty this compound container with water at least three times.
-
Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as aqueous waste (see section 2). Subsequent rinsates can typically be poured down the drain.
-
Deface Label: Completely remove or deface the chemical label on the container to prevent misidentification.
-
Disposal: Dispose of the clean, rinsed, and defaced container in the regular laboratory recycling or trash.
Spill Management
In the event of a spill of this compound powder or solution:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Personal Protective Equipment: Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Containment: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or universal absorbent pads).
-
Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Disposal of Cleanup Materials: All materials used for spill cleanup should be placed in a sealed container and disposed of according to the nature of the spilled substance (non-hazardous or hazardous, depending on the solvent).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations.
References
Personal protective equipment for handling uPSEM792 hydrochloride
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to your institution's safety protocols. The information provided here is based on general best practices for handling potent chemical compounds.
uPSEM792 hydrochloride is an ultrapotent, brain-penetrant agonist for PSAM4-GlyR and PSAM4-5HT3 chimeric ion channels.[1][2][3] While a Safety Data Sheet from one supplier states that it is not classified as a hazardous substance or mixture[4], its high potency warrants careful handling to minimize exposure.[1] The principle of "as low as reasonably achievable" (ALARA) exposure should be followed.
Personal Protective Equipment (PPE)
A risk assessment should be performed to determine the appropriate level of PPE for the specific procedures being conducted. For potent compounds, engineering controls are the primary means of protection, with PPE serving as a crucial secondary barrier.[5]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide maximum protection against exposure.[5] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[5] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[5] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[5] |
Operational and Disposal Plans
A systematic approach to handling potent compounds is essential to ensure safety from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored at -20°C.[3] Stock solutions can be stored at -20°C for up to one month.[6][7]
-
Clearly label the storage area with appropriate warnings for a potent compound.
Handling:
-
All work with solid this compound should be conducted in a certified containment primary engineering control (C-PEC), such as a Class II Biological Safety Cabinet or a fume hood, to minimize aerosol generation.[8]
-
When preparing solutions, ensure adequate ventilation. The compound is soluble in water up to 100 mM.[3]
-
Use dedicated and clearly labeled equipment (spatulas, weigh boats, etc.) for handling this compound.
Disposal:
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container. Label as "Hazardous Waste" with the name of the compound.[5]
-
Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste.[5]
-
Bulk/Unused Compound: Dispose of as hazardous chemical waste in accordance with institutional and local regulations.
Experimental Protocols
General Protocol for Preparing a Stock Solution:
-
Preparation: Before starting, ensure the work area within the C-PEC is clean and decontaminated. Cover the work surface with an absorbent pad.[8] Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE in the correct order (e.g., gown, shoe covers, hair cover, mask, eye protection, and then double gloves).[8]
-
Weighing: Tare a clean weigh boat inside the C-PEC. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., water for up to 100 mM solution) to a suitable container.[3] Carefully transfer the weighed powder to the solvent.
-
Mixing: Gently agitate the solution until the compound is fully dissolved. Avoid splashing.
-
Storage: Aliquot the stock solution into clearly labeled, sealed vials for storage at -20°C.[6][7]
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate deactivating solution. Dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Risk assessment logic for handling potent compounds.
References
- 1. This compound | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 2. uPSEM 792 hydrochloride | PSEMs | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
